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(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Documentation Hub

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  • Product: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
  • CAS: 176439-44-4

Core Science & Biosynthesis

Foundational

A-Scientist's Guide to the Stereoselective Synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry. The prima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry. The primary focus is on the canonical and most field-proven route commencing from inexpensive, naturally abundant (2S,4R)-4-hydroxy-L-proline. We will dissect the strategic considerations behind each synthetic step, from initial protection and stereochemical inversion to final deprotection. Mechanistic insights, detailed protocols, and critical process parameters are discussed to provide researchers and drug development professionals with a robust framework for its synthesis.

Introduction: The Strategic Value of the 4-Aminoproline Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational rigidity and its ability to mimic peptide turns. Specifically, substituted proline analogs like (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Compound 1 ) are of significant interest. The defined stereochemistry at the C2 and C4 positions provides a precise three-dimensional arrangement of functional groups—the carboxylic acid, the secondary amine within the ring, and the appended primary amine. This trifunctional nature makes it a versatile synthon for constructing complex molecules, including peptide mimetics and small molecule inhibitors.[1]

The primary challenge in synthesizing such molecules is the precise control of stereochemistry. The desired (2S,4S) configuration requires a strategic approach, often involving the stereoinversion of a readily available chiral precursor. This guide focuses on the most reliable and scalable pathway, which leverages the chiral pool by starting with (2S,4R)-4-hydroxy-L-proline.

The Canonical Synthesis Pathway: Stereoinversion from L-Hydroxyproline

The most common and economically viable synthesis begins with (2S,4R)-4-hydroxy-L-proline, an inexpensive amino acid derived from collagen. The core strategy of this pathway is to invert the stereocenter at the C4 position from an R configuration to the desired S configuration. This is classically achieved via a nucleophilic substitution (SN2) reaction, which is inherently stereoinversive.

The overall transformation can be visualized as a multi-step process, each designed to address specific chemical challenges.

G cluster_0 Protection Phase cluster_1 Core Transformation (Stereoinversion) cluster_2 Finalization Phase Start (2S,4R)-4-Hydroxy-L-proline Step1 Step 1: N-Benzoylation & C-Esterification Start->Step1 Protected Protected Hydroxyproline Intermediate (2) Step1->Protected Step2 Step 2: Mitsunobu Reaction (C4-OH Activation & Sₙ2 with N₃⁻) Protected->Step2 Azide (2S,4S)-4-Azido Intermediate (3) Step2->Azide Step3 Step 3: Azide Reduction Azide->Step3 AmineEster (2S,4S)-4-Amino Ester (4) Step3->AmineEster Step4 Step 4: Ester Hydrolysis AmineEster->Step4 Final (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid (1) Step4->Final

Fig 1. High-level workflow for the synthesis of the target compound.
Step-by-Step Mechanistic Analysis

Step 1: Protection of the Amino and Carboxyl Groups

The starting material, hydroxyproline, has three functional groups: a secondary amine, a carboxylic acid, and a hydroxyl group. To selectively perform a reaction at the C4-hydroxyl group, the other two functionalities must be masked with protecting groups.

  • N-Benzoylation: The secondary amine is typically protected as a benzamide. This is achieved by reacting hydroxyproline with benzoyl chloride under basic conditions (Schotten-Baumann reaction).[2][3] The benzoyl group is chosen for its robustness; it is stable to the conditions of the subsequent steps and can be retained in the final product as required by the target molecule's structure.

  • C-Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or benzyl ester) to prevent it from interfering with subsequent reactions, particularly the Mitsunobu reaction. This also enhances the solubility of the intermediate in organic solvents.

Step 2: Stereoinversion via Mitsunobu Reaction

This is the pivotal step of the synthesis. The goal is to replace the C4-hydroxyl group with an amino group precursor, an azide, with complete inversion of stereochemistry. The Mitsunobu reaction is the ideal tool for this transformation.[4][5]

The reaction involves activating the secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in a classic SN2 fashion.

  • Nucleophile Choice: Hydrazoic acid (HN₃) or its synthetic equivalents like diphenylphosphoryl azide (DPPA) are used as the azide source.[7][8] The azide anion (N₃⁻) is an excellent nucleophile for this purpose and serves as a masked form of a primary amine.

  • Mechanism & Stereochemistry: The reaction proceeds with a clean inversion of configuration at the C4 carbon, transforming the (4R)-hydroxyl intermediate into the (4S)-azido intermediate.[9] This stereospecificity is a hallmark of the SN2 mechanism and is crucial for obtaining the desired product diastereomer.[5]

Step 3: Reduction of the Azide

The azide group introduced in the previous step must be reduced to the target primary amine. This transformation is reliable and high-yielding. Several methods are available:

  • Catalytic Hydrogenation: This is a clean and common method, typically employing a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[10] This method is highly efficient but requires specialized hydrogenation equipment.

  • Staudinger Reduction: Reaction with triphenylphosphine followed by hydrolysis provides a milder alternative to hydrogenation.

  • Metal Hydride Reduction: Reagents like sodium borohydride in the presence of cobalt(II) chloride can also effectively reduce azides to amines.[11]

A solution of tin(II) chloride, thiophenol, and triethylamine has also been reported for the reduction of azido-proline derivatives, particularly in solid-phase synthesis contexts.[12]

Step 4: Deprotection of the Carboxylic Acid

The final step is the hydrolysis of the ester group to reveal the carboxylic acid. The choice of deprotection conditions depends on the type of ester used in Step 1.

  • For Methyl Esters: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture is standard. Subsequent acidification yields the final carboxylic acid.

  • For Benzyl Esters: Hydrogenolysis is a very clean method, often performed concurrently with azide reduction if a benzyl ester was used.[10][13] The benzyl group is cleaved by catalytic hydrogenation (e.g., Pd/C, H₂), leaving the carboxylic acid.

Tabulated Process Parameters
StepReactionKey ReagentsTypical Solvent(s)Key Considerations
1 N-Benzoylation & EsterificationBenzoyl Chloride, NaOH; MeOH/H₂SO₄ or BnBr/BaseWater, DCM, MethanolSchotten-Baumann conditions for benzoylation must be controlled to avoid side reactions.[2] Esterification must be driven to completion.
2 Mitsunobu ReactionPPh₃, DIAD/DEAD, DPPATHF, DioxaneAnhydrous conditions are critical. The reaction is exothermic. Order of addition can be important for yield.[6]
3 Azide ReductionPd/C, H₂ (gas) or SnCl₂/PhSHMethanol, Ethanol, DMFEnsure complete reduction of the azide. Monitor by TLC or LC-MS. Azides are potentially energetic; handle with care.[11][12]
4 Ester HydrolysisLiOH or NaOH (for Me esters); H₂, Pd/C (for Bn esters)THF/Water, MethanolSaponification requires careful monitoring to avoid epimerization. Hydrogenolysis is generally milder.[13]

Experimental Protocols (Exemplary)

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 3.1: Mitsunobu Azidation of Protected Hydroxyproline
  • To a stirred, cooled (0 °C) solution of N-benzoyl-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the (2S,4S)-4-azido-1-benzoylpyrrolidine-2-carboxylic acid methyl ester.

Protocol 3.2: Azide Reduction and Deprotection
  • Dissolve the azido ester intermediate (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (10% w/w).

  • Secure the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr shaker).

  • Stir the reaction vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • The resulting filtrate contains the amino ester. If a methyl ester was used, add a solution of LiOH (2.0 eq) in water and stir at room temperature for 2-4 hours.

  • Acidify the mixture with 1N HCl to pH ~5-6 and concentrate. The crude product can be purified by recrystallization or chromatography.

Critical Insights & Troubleshooting

  • Controlling Stereochemistry: The SN2 inversion during the Mitsunobu reaction is highly reliable. The primary risk to stereochemical purity (at C2) comes from harsh basic conditions during saponification, which can cause epimerization. Using milder deprotection methods or carefully controlled conditions is key.

  • Mitsunobu Byproducts: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate. Efficient purification, typically via column chromatography, is essential to remove these byproducts.

  • Safety with Azides: Organic azides are high-energy compounds and should be handled with appropriate care, especially on a large scale. Avoid heating concentrated solutions and using metal spatulas. The azide group should be reduced to the amine as soon as practical in the synthetic sequence.[14]

Conclusion

The synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid from (2S,4R)-4-hydroxy-L-proline is a robust and well-established pathway that provides excellent control over stereochemistry. The key transformation relies on a Mitsunobu reaction to invert the C4 stereocenter, followed by a straightforward azide reduction. By understanding the mechanistic basis for each step and carefully controlling reaction parameters, researchers can reliably produce this valuable building block for applications in drug discovery and development.

References

  • Aceschem. (n.d.). CAS 176439-44-4 | (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.
  • Chem-Impex. (n.d.). Fmoc-(2S,4S-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid.
  • Gómez-Vidal, J. A., & Silverman, R. B. (2001). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. Organic Letters, 3(16), 2481–2484. [Link]

  • Heshmati, P., Whitehurst, J., & Marshall, G. R. (n.d.). Solid-Phase Synthesis Utilizing Azido-α-Amino Acids: Reduction of Azido-Protected Proline. ResearchGate.
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127–1130. [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • PrepChem.com. (n.d.). Synthesis of a) N-benzoyl-L-proline.
  • PSTI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
  • ResearchGate. (n.d.). Azide-amino acid synthesis by Mitsunobu reaction.
  • Ryan, S. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4781–4797. [Link]

  • YouTube. (2024, April 27). Lec9 - Azide and Nitrile Preparation of Primary Amines.

Sources

Exploratory

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid: A Technical Guide to its Mechanism of Action as a Proline Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a synthetic proline analogu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a synthetic proline analogue that has emerged as a molecule of significant interest in medicinal chemistry and neuroscience. Its rigidified pyrrolidine scaffold, stereospecific substitutions, and benzoyl moiety contribute to its biological activity, which is primarily attributed to the inhibition of the high-affinity L-proline transporter (PROT). This technical guide provides an in-depth exploration of the mechanism of action of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, from its molecular interaction with PROT to the downstream consequences on glutamatergic neurotransmission. The guide details the scientific rationale behind its investigation, experimental protocols for its characterization, and discusses its potential therapeutic applications in neurological and psychiatric disorders.

Introduction: The Rationale for Targeting the Proline Transporter (PROT)

The high-affinity L-proline transporter, also known as solute carrier family 6 member 20 (SLC6A20), plays a crucial role in maintaining proline homeostasis in the central nervous system (CNS). Proline is not merely a proteinogenic amino acid; it also functions as a neuromodulator, capable of influencing glutamatergic neurotransmission. By regulating the extracellular concentration of proline, PROT indirectly modulates the activity of glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.

Dysregulation of proline transport and metabolism has been implicated in a range of CNS disorders, including schizophrenia, depression, and cognitive impairments. Therefore, the development of specific PROT inhibitors presents a promising therapeutic strategy for these conditions. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, by virtue of its structural similarity to proline, acts as a competitive inhibitor of PROT, offering a tool to probe the function of this transporter and a potential lead compound for drug development.

Molecular Mechanism of Action: Inhibition of the High-Affinity Proline Transporter (PROT)

The primary mechanism of action of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is the competitive inhibition of the high-affinity L-proline transporter (PROT). The specific stereochemistry of the molecule, with the cis configuration of the amino and carboxylic acid groups on the pyrrolidine ring, is crucial for its recognition and binding to the transporter.

Structural Basis of Inhibition

The pyrrolidine ring of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid mimics the structure of proline, allowing it to fit into the substrate-binding pocket of PROT. The key structural features contributing to its inhibitory activity include:

  • The Pyrrolidine Scaffold: Provides the foundational structure for interaction with the transporter.

  • (2S,4S)-Stereochemistry: The specific spatial arrangement of the amino and carboxyl groups is critical for high-affinity binding. Structure-activity relationship studies on similar pyrrolidine-based inhibitors have consistently shown that stereochemistry significantly impacts potency.

  • 1-Benzoyl Group: This bulky aromatic substituent likely enhances binding affinity through hydrophobic interactions with residues in or near the proline binding site of PROT. It may also influence the conformational state of the transporter upon binding.

  • 4-Amino Group: This functional group may form hydrogen bonds with amino acid residues within the transporter's binding pocket, further stabilizing the inhibitor-transporter complex.

Kinetic Profile of Inhibition

While specific kinetic data such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are not extensively reported in publicly available literature, the expected kinetic profile is that of a competitive inhibitor. This implies that the compound binds reversibly to the same site as proline, thereby increasing the apparent Michaelis constant (Km) of proline for the transporter without affecting the maximum transport velocity (Vmax).

Table 1: Anticipated Kinetic Parameters for PROT Inhibition

ParameterExpected Value/Effect for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
IC50 Low micromolar to nanomolar range (Hypothesized)
Ki Low micromolar to nanomolar range (Hypothesized)
Mode of Inhibition Competitive
Effect on Proline Km Increase
Effect on Proline Vmax No change

Downstream Consequences of PROT Inhibition: Modulation of Glutamatergic Neurotransmission

The inhibition of PROT by (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid leads to an increase in the extracellular concentration of proline. This elevation of synaptic proline levels has significant downstream effects on glutamatergic signaling pathways, which are central to synaptic plasticity, learning, and memory.

Impact on Synaptic Glutamate Levels

Proline can act as a partial agonist at the glycine binding site of the NMDA receptor. By increasing extracellular proline, PROT inhibition can lead to a complex modulation of NMDA receptor activity. Furthermore, some evidence suggests that high concentrations of proline can influence the release and reuptake of glutamate itself, although the precise mechanisms are still under investigation. Microdialysis studies with other glutamate transporter inhibitors have demonstrated an increase in extracellular glutamate levels, a phenomenon that could also be indirectly influenced by PROT inhibition.[1]

Modulation of NMDA Receptor Signaling

The NMDA receptor is a key player in synaptic plasticity. Its activation is dependent on the binding of both glutamate and a co-agonist, typically glycine or D-serine. Proline's ability to interact with the glycine co-agonist site means that PROT inhibition can lead to:

  • Enhanced NMDA Receptor Function: In conditions of low glycine or D-serine availability, increased proline levels could facilitate NMDA receptor activation.

  • Competitive Antagonism: At higher concentrations or in the presence of saturating levels of glycine/D-serine, proline may act as a competitive antagonist, reducing NMDA receptor-mediated currents.

The net effect of PROT inhibition on NMDA receptor signaling is likely to be context-dependent, varying with the specific brain region and the prevailing concentrations of other co-agonists.

PROT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects Proline_ext Proline PROT PROT Proline_ext->PROT Transport Inhibitor (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Inhibitor->PROT Inhibits Glutamate_levels ↑ Synaptic Glutamate Levels Inhibitor->Glutamate_levels Leads to Proline_int Proline PROT->Proline_int NMDA_R NMDA Receptor Modulation Glutamate_levels->NMDA_R Impacts Uptake_Assay_Workflow start Start: PROT-expressing cells plate Plate cells in 24-well plates start->plate wash Wash with KRH buffer plate->wash add_inhibitor Add (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid wash->add_inhibitor add_proline Add [3H]-L-proline add_inhibitor->add_proline incubate Incubate (e.g., 10 min) add_proline->incubate terminate Terminate uptake with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze

Figure 2: Workflow for an in vitro proline uptake assay.

Electrophysiological Studies

Patch-clamp electrophysiology on primary neuronal cultures or brain slices can be used to assess the functional consequences of PROT inhibition on synaptic transmission.

Protocol:

  • Preparation: Prepare primary hippocampal or cortical neuron cultures or acute brain slices.

  • Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Baseline: Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • Application: Perfuse the recording chamber with a solution containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

  • Data Acquisition: Record changes in the frequency, amplitude, and kinetics of EPSCs.

  • Analysis: Analyze the data to determine the effect of the compound on synaptic transmission and plasticity.

In Vivo Microdialysis

In vivo microdialysis in animal models allows for the measurement of extracellular proline and glutamate levels in specific brain regions following administration of the inhibitor.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect baseline dialysate samples.

  • Drug Administration: Administer (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid systemically or locally through the microdialysis probe.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of proline and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) or mass spectrometry.

Synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Proposed Synthetic Scheme:

A potential synthesis could start from a protected derivative of (2S,4S)-4-hydroxyproline. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with an azide, which is then reduced to the primary amine. The nitrogen of the pyrrolidine ring would be protected during these steps and later acylated with benzoyl chloride. Finally, deprotection of the carboxylic acid would yield the target compound. The stereochemistry at C4 would need to be carefully controlled throughout the synthesis, potentially involving an inversion of stereochemistry at this position if starting from the more common (2S,4R)-4-hydroxyproline.

Synthesis_Scheme start Protected (2S,4S)-4-Hydroxyproline step1 Activation of Hydroxyl Group start->step1 step2 Nucleophilic Substitution with Azide step1->step2 step3 Reduction of Azide to Amine step2->step3 step4 Benzoylation of Pyrrolidine Nitrogen step3->step4 step5 Deprotection of Carboxylic Acid step4->step5 end (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid step5->end

Figure 3: A plausible synthetic pathway for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Potential Therapeutic Applications and Future Directions

The ability of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid to inhibit PROT and modulate glutamatergic neurotransmission suggests its potential therapeutic utility in a variety of neurological and psychiatric disorders.

  • Cognitive Enhancement: By modulating NMDA receptor function, PROT inhibitors could potentially enhance synaptic plasticity and improve cognitive function in disorders like Alzheimer's disease and schizophrenia.

  • Antidepressant Effects: Given the role of glutamatergic signaling in the pathophysiology of depression, PROT inhibitors may offer a novel antidepressant mechanism.

  • Neuroprotection: While high levels of extracellular glutamate can be neurotoxic, the nuanced modulation of glutamatergic signaling by PROT inhibition could potentially be harnessed for neuroprotective effects in certain contexts. [1] Future research should focus on a more detailed characterization of the pharmacological profile of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, including the determination of its binding affinity and kinetic parameters for PROT. Further in vivo studies are needed to elucidate its effects on brain neurochemistry, synaptic plasticity, and behavior in relevant animal models of CNS disorders. Optimization of the core scaffold could also lead to the development of even more potent and selective PROT inhibitors with improved pharmacokinetic properties.

Conclusion

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a valuable chemical tool and a promising therapeutic lead. Its mechanism of action, centered on the inhibition of the high-affinity proline transporter, offers a unique approach to modulating the complex interplay between proline homeostasis and glutamatergic neurotransmission. The in-depth understanding of its molecular and cellular effects, guided by the experimental frameworks outlined in this guide, will be crucial for unlocking its full therapeutic potential.

References

  • (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS No. 176439-44-4): An Overview of a Promising Compound in Medicinal Chemistry. Kuujia.com. Available at: [Link]

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). MDPI. Available at: [Link]

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). PubMed. Available at: [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. Available at: [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. Available at: [Link]

  • Stereomers of (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid and preparation method for salt thereof. Patsnap Eureka. Available at: [Link]

  • BDBM50000100 (-)-(S)-proline::(-)-2-pyrrolidinecarboxylic acid::(-). BindingDB. Available at: [Link]

  • Excitatory amino acids: physiological and pharmacological probes for neuroscience research. PubMed. Available at: [Link]

  • Syntheses and Antibiotic Evaluation of 2-{[(2R,4R)-4-Carboxy-2-hydroxypyrrolidin-1-yl]carbonyl}benzene-1,5-dicarboxylic Acids and 2-Carbamoylbenzene-1,5-dicarboxylic Acid Analogues. PMC. Available at: [Link]

  • In vivo monitoring of amino acids by microdialysis sampling with on-line derivatization by naphthalene-2,3-dicarboxyaldehyde and rapid micellar electrokinetic capillary chromatography. PubMed. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride | C11H14ClNO2. PubChem. Available at: [Link]

  • (2S,4R)-1-benzoyl-4-(2-chloro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide | C22H20ClN3O4S. PubChem. Available at: [Link]

  • Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro. PubMed. Available at: [Link]

  • Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. PubMed. Available at: [Link]

  • Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. Available at: [Link]

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Foundational

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a conformationally constrained proline analogue that has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] Its rigidifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a conformationally constrained proline analogue that has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] Its rigidified pyrrolidine ring, substituted with an amino group at the 4-position and a benzoyl group at the 1-position, provides a unique three-dimensional architecture for probing and modulating biological systems.[1] As proline-rich motifs are integral to a vast number of protein-protein interactions (PPIs) that govern cellular signaling, the development of proline mimetics like the topic compound offers a compelling strategy for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1]

This technical guide provides an in-depth exploration of the known and potential biological activities of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. We will delve into its role as a versatile building block, its purported mechanisms of action, and the experimental frameworks used to validate its therapeutic hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising molecular entity.

Chemical Synthesis: A Plausible Route

While specific, detailed synthetic procedures for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are not extensively detailed in publicly available literature, a general retrosynthetic analysis suggests a multi-step synthesis commencing from a suitable chiral starting material. The synthesis of related pyrrolidine derivatives, such as (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-carbamoyl-4-mercaptopyrrolidine, involves the functionalization of a pyrrolidine ring. A plausible synthetic workflow for the title compound is outlined below.

cluster_synthesis Generalized Synthetic Workflow Start Chiral Precursor (e.g., Hydroxyproline) Intermediate1 Protection of Functional Groups (Carboxyl and Amino) Start->Intermediate1 Standard protecting group chemistry Intermediate2 Introduction of Benzoyl Group at N1 Position Intermediate1->Intermediate2 Benzoylation Intermediate3 Modification at C4 Position (e.g., Azide Introduction) Intermediate2->Intermediate3 Stereospecific nucleophilic substitution Intermediate4 Reduction of Azide to Amine Intermediate3->Intermediate4 Reduction (e.g., H2/Pd) FinalProduct (2S,4S)-4-Amino-1-benzoylpyrrolidine- 2-carboxylic acid Intermediate4->FinalProduct Deprotection

Caption: A generalized synthetic workflow for the preparation of the title compound.

Potential Biological Activities and Mechanisms of Action

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is hypothesized to exert its biological effects through several key mechanisms, primarily centered on its ability to mimic proline and disrupt pathological protein-protein interactions.

Reactivation of the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. In a significant portion of tumors with wild-type p53, its function is abrogated by overexpression of negative regulators like MDM2. The interaction between p53 and MDM2 is a prime target for therapeutic intervention. Small molecules that can disrupt this interaction can lead to the stabilization and reactivation of p53, triggering apoptosis in cancer cells.

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has been suggested to have the potential to reactivate p53 function in cancer cells.[1] By acting as a structural mimetic, it may interfere with protein-protein interactions that lead to p53 degradation.

cluster_p53 Proposed Mechanism: p53 Reactivation MDM2 MDM2 p53 p53 MDM2->p53 Binds and ubiquitinates Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis p53->Apoptosis Induces Compound (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Compound->MDM2 Inhibits interaction with p53

Caption: Proposed mechanism of p53 reactivation by inhibiting the MDM2-p53 interaction.

This protocol provides a method to quantify the activation of p53 in response to treatment with a test compound.

  • Cell Culture and Plating:

    • Culture a cancer cell line with wild-type p53 (e.g., HCT116) in appropriate media.

    • Plate the cells in a 96-well plate at a density of 20,000 cells per well and incubate until they reach approximately 80% confluency.[2]

  • Compound Treatment:

    • Prepare serial dilutions of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in complete media.

    • Treat the cells with the compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.

    • Incubate the cells with primary antibodies against phospho-p53 (e.g., at Ser15) and a normalization control (e.g., total ERK1) overnight at 4°C.[2]

  • Secondary Antibody Incubation and Imaging:

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.

    • Scan the plate using an infrared imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for both channels.

    • Normalize the phospho-p53 signal to the total ERK1 signal.

    • Plot the normalized signal against the compound concentration to determine the EC50.

CompoundCell LineAssayIC50/EC50Reference
Nutlin-3aWild-type p53 cancer cellsMTT Assay1-2 µM[3]
RG7112Wild-type p53 cancer cellsHTRF Assay18 nM[3]
MI-63-Ki3 nM[4]
Compound 11ap53+/+ HCT116Cell Viability0.0337 µM[5]
Inhibition of Amyloid-Beta Aggregation

In neurodegenerative conditions like Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event.[1] Small molecules that can interfere with this aggregation cascade are of significant therapeutic interest. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has been reported to modulate the aggregation of Aβ peptides.[1] Its rigid structure may allow it to interact with Aβ monomers or oligomers, preventing their assembly into neurotoxic fibrils.

cluster_abeta Proposed Mechanism: Inhibition of Aβ Aggregation Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Compound (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Compound->Monomers Binds and stabilizes Compound->Oligomers Inhibits further aggregation cluster_ppi Proposed Mechanism: PPI Inhibition ProteinA Protein A (e.g., SH3 domain-containing) ProteinB Protein B (Proline-rich motif) ProteinA->ProteinB Binding Signaling Downstream Signaling ProteinB->Signaling Activates Compound (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Compound->ProteinA Competitive binding

Caption: Proposed mechanism of disrupting protein-protein interactions.

The FP assay is a homogeneous, solution-based technique ideal for studying molecular interactions in a high-throughput format.

  • Reagent Preparation:

    • Synthesize a fluorescently labeled peptide corresponding to the proline-rich motif of interest.

    • Purify the target protein domain (e.g., SH3 domain).

    • Prepare an assay buffer that maintains the stability and activity of the proteins.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescently labeled peptide and the target protein. The protein concentration should be chosen to give a significant polarization signal (typically around 80% of maximum binding). [6] * Add serial dilutions of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. [7]4. Data Analysis:

    • The displacement of the fluorescent peptide by the inhibitor will result in a decrease in the polarization signal.

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Compound ClassTargetAssayKi/IC50Reference
Proline AnaloguesProline Dehydrogenase (PRODH)Enzyme Kinetics1.4 - 6 mM (Ki)[8]
UCS15A AnalogsProline-rich ligand-mediated PPIIn vitro PPI assayPotent inhibition[9]
N-formyl l-proline (NFLP)PYCR1Enzyme Kinetics100 µM (Ki)[10]

Conclusion and Future Perspectives

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a promising scaffold in the development of novel therapeutics. Its structural rigidity and chemical functionality make it an ideal candidate for targeting challenging biological systems, particularly those mediated by proline-rich protein-protein interactions. The potential applications in oncology and neurodegenerative diseases, supported by preliminary evidence, warrant further in-depth investigation.

Future research should focus on elucidating the specific molecular targets of this compound and validating its mechanism of action through rigorous biochemical and cell-based assays. Structure-activity relationship (SAR) studies will be crucial in optimizing its potency and selectivity. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and in vivo efficacy studies, will be necessary to translate the promise of this proline analogue into a clinically viable therapeutic agent.

References

  • Thioflavin T spectroscopic assay. [Link]

  • (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS No. 176439-44-4): An Overview of a Promising Compound in Medicinal Chemistry. Kuujia.com. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Gomes, S., Raimundo, L., & Reis, F. (2021). Chemical Variations on the p53 Reactivation Theme. Pharmaceuticals, 14(10), 1033. [Link]

  • Re, F., et al. (2012). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 7(8), 1368-1376. [Link]

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  • Half maximal effective concentration (EC50) of anti-Aβ antibody... ResearchGate. [Link]

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  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. International Journal of Molecular Sciences. [Link]

  • (A) IC50 values of 11a in p53+/+ and p53-/- HCT116 cell lines. The... ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The constrained cyclic scaffold of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic scaffold of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Its inherent stereochemistry and functional handles allow for the precise spatial orientation of substituents, making it an ideal starting point for the development of potent and selective modulators of challenging biological targets, including protein-protein interactions (PPIs). This guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this core scaffold, with a particular focus on its application in oncology through the reactivation of the p53 tumor suppressor pathway. We will delve into the mechanistic rationale behind its design, detail synthetic strategies for analog development, and present methodologies for the biological evaluation of these compounds, thereby offering a complete framework for researchers in the field of drug discovery.

Introduction: The Strategic Advantage of the Constrained Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and stereochemical complexity.[1] The (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid scaffold, a derivative of 4-aminoproline, provides a unique three-dimensional architecture that is particularly amenable to mimicking peptide secondary structures, such as β-turns.[2] This peptidomimetic character is crucial for disrupting protein-protein interactions, which are often mediated by extended and shallow interfaces that are notoriously difficult to target with traditional small molecules.[3]

The benzoyl group at the 1-position and the amino group at the 4-position serve as key anchor points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid at the 2-position provides a crucial interaction point, often with positively charged residues in target proteins, and can also be modified to modulate pharmacokinetic properties.[4] The inherent chirality of the scaffold ensures stereospecific interactions with biological targets, a critical factor for achieving potency and selectivity.[1]

One of the most compelling applications of this scaffold lies in the development of inhibitors of the p53-MDM2 interaction.[5] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers.[6] In many tumors with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[3] Small molecules that can disrupt the p53-MDM2 interaction can stabilize and reactivate p53, leading to tumor cell death.[5][7] The (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid scaffold has emerged as a promising starting point for the design of such inhibitors.

Synthetic Strategies for Analog Development

The synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its analogs typically starts from commercially available protected 4-hydroxyproline derivatives. The strategic introduction of functional groups at the 4-position and modifications of the N-benzoyl group are central to building a diverse chemical library for SAR studies.

Core Scaffold Synthesis and Functionalization at the 4-Position

A common synthetic route begins with the protection of the carboxylic acid and the nitrogen of a suitable 4-hydroxyproline derivative. The hydroxyl group can then be converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution with an azide source, such as sodium azide. Subsequent reduction of the azide yields the crucial 4-amino group. This amino group can then be further functionalized through acylation, alkylation, or sulfonylation to introduce a variety of substituents.

Experimental Protocol: Synthesis of (2S,4S)-4-Azido-1-benzoylpyrrolidine-2-carboxylic acid methyl ester

  • Mesylation of Hydroxyproline Derivative: To a solution of (2S,4S)-1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq). Stir for 10 minutes, then add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Substitution: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C. Stir for 12-16 hours, monitoring by TLC.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired (2S,4S)-4-azido-1-benzoylpyrrolidine-2-carboxylic acid methyl ester.[8]

The azide intermediate is a versatile precursor. For instance, it can be used in "click chemistry" reactions to introduce triazole-containing moieties.[8]

Modification of the N-Benzoyl Group

The N-benzoyl group can be readily modified by starting with the unprotected pyrrolidine nitrogen and reacting it with a variety of substituted benzoyl chlorides or other acylating agents. This allows for the exploration of the impact of electronic and steric properties of the aromatic ring on biological activity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid scaffold is essential for optimizing its biological activity. The following sections outline key areas for SAR exploration.

The Role of the 4-Position Substituent

The amino group at the 4-position is a critical vector for probing interactions with the target protein. By varying the nature of the substituent at this position, it is possible to enhance binding affinity and selectivity. For example, in the context of p53-MDM2 inhibition, introducing hydrophobic or aromatic groups can lead to favorable interactions with pockets on the surface of MDM2.

Compound 4-Position Substituent p53-MDM2 Inhibition (IC50, µM)
1a -NH2>100
1b -NH-C(O)CH350.2
1c -NH-C(O)Ph15.8
1d -NH-SO2Ph22.5

Table 1: Exemplary SAR data for 4-position modifications of the core scaffold. Data is hypothetical and for illustrative purposes.

The Significance of the N-Benzoyl Group

The N-benzoyl group often occupies a hydrophobic pocket in the target protein. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, or the use of heterocyclic aromatic rings, can significantly impact potency.

Compound N-Acyl Group p53-MDM2 Inhibition (IC50, µM)
2a Benzoyl15.8
2b 4-Chlorobenzoyl5.2
2c 4-Methoxybenzoyl25.1
2d Thiophene-2-carbonyl10.7

Table 2: Exemplary SAR data for N-acyl modifications. Data is hypothetical and for illustrative purposes.

Mechanism of Action: Reactivation of the p53 Pathway

The primary mechanism by which derivatives of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid exert their anticancer effects is through the inhibition of the p53-MDM2 protein-protein interaction.[5]

Disruption of the p53-MDM2 Complex

Small molecule inhibitors based on this scaffold are designed to bind to the p53-binding pocket on the surface of MDM2.[9] This pocket has three key hydrophobic sub-pockets that accommodate the side chains of Phe19, Trp23, and Leu26 of p53.[10] The pyrrolidine scaffold serves as a rigid framework to present substituents that mimic these key interactions. The N-benzoyl group and the substituent at the 4-position are strategically positioned to occupy these hydrophobic pockets, while the carboxylic acid can form a crucial salt bridge with a lysine residue in MDM2.[11]

By competitively binding to this pocket, the small molecule prevents MDM2 from interacting with p53. This leads to the stabilization of p53 and an increase in its intracellular concentration.[6]

p53_MDM2_Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Transcription p53-mediated Transcription p53->Transcription Activation MDM2->p53 Ubiquitination Inhibitor (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid derivative Inhibitor->MDM2 Inhibition Apoptosis Apoptosis Transcription->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a pyrrolidine-based small molecule.

Downstream Effects of p53 Reactivation

Once reactivated, p53 can function as a transcription factor to upregulate the expression of its target genes. These include genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[12] The induction of these genes ultimately leads to the selective death of cancer cells.

Biological Evaluation

A robust biological evaluation cascade is necessary to characterize the activity of newly synthesized analogs.

In Vitro Assays

Protocol: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

  • Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F), and test compounds.

  • Procedure: a. Prepare a serial dilution of the test compounds in a suitable buffer (e.g., PBS with 0.01% Triton X-100). b. In a 384-well black plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well. c. Add the test compounds to the wells. Include positive (no inhibitor) and negative (no MDM2) controls. d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays:

  • MTT Assay: To determine the cytotoxic effects of the compounds on cancer cell lines with wild-type p53 (e.g., MCF-7) and p53-null cell lines (e.g., Saos-2) to assess p53-dependent activity.[13]

  • Western Blotting: To confirm the upregulation of p53 and its downstream targets (e.g., p21, MDM2) in response to compound treatment.

  • Co-immunoprecipitation (Co-IP): To demonstrate the disruption of the p53-MDM2 interaction within the cellular context.[14]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification FP_Assay FP Assay (p53-MDM2 Inhibition) Purification->FP_Assay Cell_Viability Cell Viability Assays (MTT) FP_Assay->Cell_Viability Mechanism_Studies Mechanism Studies (Western Blot, Co-IP) Cell_Viability->Mechanism_Studies PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies Xenograft Xenograft Models PK_Studies->Xenograft

Caption: A typical workflow for the development and evaluation of pyrrolidine-based p53-MDM2 inhibitors.

In Vivo Evaluation

Promising compounds identified from in vitro studies should be advanced to in vivo models.

  • Pharmacokinetic (PK) Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Xenograft Models: To evaluate the antitumor efficacy of the compounds in animal models bearing human cancer xenografts with wild-type p53.[15]

Conclusion and Future Directions

The (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid scaffold is a highly valuable starting point for the design of novel therapeutics, particularly for targeting challenging protein-protein interactions. Its application in the development of p53-MDM2 inhibitors has demonstrated significant promise in the field of oncology. Future research in this area will likely focus on:

  • Further Optimization of Potency and Selectivity: Fine-tuning the substituents on the pyrrolidine ring and the N-acyl group to achieve picomolar binding affinities and high selectivity over other protein targets.

  • Improvement of Pharmacokinetic Properties: Modifying the scaffold to enhance oral bioavailability, metabolic stability, and other drug-like properties.

  • Exploration of Other PPI Targets: Applying the principles learned from targeting p53-MDM2 to the design of inhibitors for other critical protein-protein interactions implicated in human diseases.

The continued exploration of the chemical space around this privileged scaffold holds great potential for the discovery of the next generation of targeted therapies.

References

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Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the expected spectroscopic data for (2S,4S)-4-Amino-1-benzoylpyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a comprehensive, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.

The unique structural features of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, including its constrained bicyclic-like structure and multiple functional groups, give rise to a distinct spectroscopic fingerprint. Understanding these expected spectral characteristics is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.

Molecular Structure and Key Features

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a proline analogue characterized by a benzoyl group attached to the ring nitrogen and an amino group at the 4-position with a cis relationship to the carboxylic acid at the 2-position. This stereochemistry significantly influences the molecule's conformation and, consequently, its spectroscopic properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are detailed below. The analysis considers the inductive effects of the substituents, the anisotropic effect of the benzoyl group, and the rigid conformation of the pyrrolidine ring.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) with a small amount of acid or base to aid dissolution are appropriate choices. The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and COOH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine ring. Due to the chiral nature of the molecule and the restricted rotation around the N-benzoyl bond, some signals may appear as complex multiplets or broad peaks.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
Aromatic (Benzoyl)7.20 - 7.60Multiplet5HThe protons on the phenyl ring will resonate in the typical aromatic region. The ortho, meta, and para protons will likely overlap to form a complex multiplet.
H2 (α-proton to COOH)4.50 - 4.70Doublet of doublets1HThis proton is deshielded by the adjacent carboxylic acid and the amide nitrogen. It will be coupled to the two H3 protons.
H4 (α-proton to NH₂)3.80 - 4.00Multiplet1HThis proton is deshielded by the adjacent amino group. Its multiplicity will depend on the coupling to the H3 and H5 protons.
H5a, H5b3.40 - 3.70Multiplets2HThese protons are adjacent to the amide nitrogen and will be diastereotopic, leading to separate signals. They will be coupled to each other and to the H4 proton.
H3a, H3b2.20 - 2.60Multiplets2HThese protons are on the carbon between the two stereocenters. They will be diastereotopic and coupled to each other, as well as to the H2 and H4 protons, resulting in complex multiplets.
NH₂Solvent dependentBroad singlet2HThe chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
COOHSolvent dependentBroad singlet1HSimilar to the amine protons, the carboxylic acid proton is exchangeable and its chemical shift is variable. It will likely appear as a broad singlet at a downfield chemical shift (>10 ppm) in a non-exchangeable solvent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O (Benzoyl)168 - 172The carbonyl carbon of the amide will be in the typical downfield region for amides.
C=O (Carboxylic Acid)175 - 180The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Aromatic (Benzoyl)125 - 135The carbons of the phenyl ring will resonate in the aromatic region, with the ipso-carbon (attached to the carbonyl) being the most deshielded.
C260 - 65This carbon is attached to both the carboxylic acid and the amide nitrogen, causing a significant downfield shift.
C450 - 55This carbon is attached to the amino group, which causes a downfield shift.
C545 - 50This carbon is adjacent to the amide nitrogen.
C335 - 40This is the aliphatic carbon between the two functionalized carbons.
Visualization of NMR Structural Correlations

The following diagram illustrates the key correlations expected in 2D NMR experiments that would be used to confirm the structure.

G cluster_mol (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol C₁₂H₁₄N₂O₃ H_arom Aromatic (7.2-7.6 ppm) C_arom Aromatic (125-135 ppm) H_arom->C_arom HSQC C_co_amide C=O Amide (168-172 ppm) H_arom->C_co_amide HMBC H2 H2 (4.5-4.7 ppm) H3 H3 (2.2-2.6 ppm) H2->H3 COSY C_co_acid C=O Acid (175-180 ppm) H2->C_co_acid HMBC C2 C2 (60-65 ppm) H2->C2 HSQC C3 C3 (35-40 ppm) H2->C3 HMBC H4 H4 (3.8-4.0 ppm) H5 H5 (3.4-3.7 ppm) H4->H5 COSY H4->C2 HMBC C4 C4 (50-55 ppm) H4->C4 HSQC C5 C5 (45-50 ppm) H4->C5 HMBC H5->H5 COSY H5->C_co_amide HMBC H5->C4 HMBC H5->C5 HSQC H3->H4 COSY H3->H3 COSY H3->C2 HMBC H3->C5 HMBC H3->C3 HSQC G cluster_functional_groups Key Functional Groups cluster_ir_peaks Characteristic IR Absorptions (cm⁻¹) mol (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid COOH Carboxylic Acid mol->COOH NH2 Primary Amine mol->NH2 Amide Tertiary Amide (Benzoyl) mol->Amide Aromatic Aromatic Ring mol->Aromatic OH_stretch O-H stretch (2500-3300, broad) COOH->OH_stretch CO_acid_stretch C=O stretch (1700-1730) COOH->CO_acid_stretch NH_stretch N-H stretch (3300-3500) NH2->NH_stretch CO_amide_stretch C=O stretch (1630-1660) Amide->CO_amide_stretch CC_arom_stretch C=C stretch (1450-1600) Aromatic->CC_arom_stretch

Caption: Correlation of functional groups to expected IR peaks.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is essential for confirming its molecular weight and elemental composition.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is the most suitable method for this polar and non-volatile compound. It can be run in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

  • Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion ([M+H]⁺ or [M-H]⁻) can be selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum
  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Monoisotopic Mass: 234.1004 g/mol

  • High-Resolution MS (HRMS): In positive ion mode ESI, the expected accurate mass for the protonated molecule [M+H]⁺ would be 235.1077 . In negative ion mode, the deprotonated molecule [M-H]⁻ would have an accurate mass of 233.0931 .

Predicted Fragmentation Pattern

The fragmentation of the molecule in MS/MS experiments will likely proceed through the cleavage of the weakest bonds.

  • Loss of H₂O (18 Da): The carboxylic acid can easily lose a molecule of water.

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

  • Loss of the Benzoyl Group (105 Da): Cleavage of the N-C bond of the amide can lead to the loss of the benzoyl radical.

  • Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo various ring-opening and fragmentation pathways.

Visualization of a Plausible Fragmentation Pathway

G M_H [M+H]⁺ m/z = 235.1077 frag1 [M+H - H₂O]⁺ m/z = 217.0971 M_H->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 190.1073 M_H->frag2 - HCOOH frag3 [C₆H₅CO]⁺ m/z = 105.0335 M_H->frag3 frag4 [M+H - C₆H₅CO]⁺ m/z = 130.0710 M_H->frag4 - C₆H₅CO

Caption: A simplified predicted ESI-MS/MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectroscopic data for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. While experimental data remains the gold standard for structural confirmation, this detailed analysis serves as an invaluable resource for researchers in the synthesis, purification, and application of this important chiral building block. The provided protocols and predicted spectral features will aid in the efficient and accurate characterization of this compound in the laboratory.

References

As this guide is based on the theoretical application of spectroscopic principles and established knowledge rather than direct data from specific publications for the title compound, a formal reference list is not applicable. The predicted values and interpretations are derived from standard organic chemistry and spectroscopy textbooks and databases, including:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

An In-depth Technical Guide to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog of proline. Its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog of proline. Its rigid pyrrolidine ring, substituted with both an amino and a benzoyl group, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its commercial availability, discusses synthetic strategies, and explores its applications in the design of peptidomimetics and other therapeutics, with a focus on its role in inducing specific secondary structures and modulating protein-protein interactions.

Introduction: The Significance of Substituted Proline Analogs

Proline is a unique proteinogenic amino acid due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide. This structural feature restricts the conformational flexibility of the peptide backbone, making proline a crucial residue for the formation of specific secondary structures such as β-turns and polyproline helices.[1][2] The development of proline analogs, such as (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, has emerged as a powerful strategy in peptidomimetic design. These analogs allow for the introduction of additional functionalities while retaining the conformational constraints of the proline ring, enabling the fine-tuning of the biological activity and pharmacokinetic properties of peptides.[1][2]

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, with its specific stereochemistry and functional groups, offers a scaffold to probe and modulate biological processes. The amino group provides a site for further chemical modification or for mimicking the side chain of basic amino acids like lysine, while the benzoyl group can engage in aromatic interactions and influences the overall lipophilicity of the molecule.

Commercial Availability and Supplier Landscape

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is available from a range of chemical suppliers, typically for research and development purposes. It is often sold as the hydrochloride salt to improve stability and handling. Additionally, various N-protected derivatives, particularly Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protected versions, are commercially available, facilitating its direct use in solid-phase peptide synthesis.

Table 1: Key Chemical Identifiers

IdentifierValue
Chemical Name (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid
CAS Number 176439-44-4
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Canonical SMILES C1=CC=C(C=C1)C(=O)N2CN
InChI Key GTODXOQKGULQFP-UWVGGRQHSA-N

Table 2: Representative Commercial Suppliers

SupplierProduct NamePurityNotes
Amadis Chemical (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid≥99%Available in various quantities.
Aceschem (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid≥95%Provides documentation such as NMR, MSDS, and COA.
Finetech Industry Limited (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACIDCustomOffers custom synthesis and bulk quantities.
Chem-Impex Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid≥98% (HPLC)Fmoc-protected version for peptide synthesis.

This table is not exhaustive and represents a selection of suppliers found. Researchers should always verify the purity and specifications with the supplier before purchase.

Synthesis and Characterization

The synthesis of substituted pyrrolidine-2-carboxylic acid derivatives often starts from chiral precursors such as 4-hydroxyproline. The synthesis of the title compound, while not extensively detailed in publicly available literature with a step-by-step protocol, can be conceptualized based on established methods for the synthesis of related pyrrolidine derivatives.

A plausible synthetic pathway would involve the protection of the carboxylic acid and amino groups of a suitable 4-aminopyrrolidine precursor, followed by the benzoylation of the ring nitrogen and subsequent deprotection. The stereochemistry at the C2 and C4 positions is critical and is typically established early in the synthesis using a stereochemically defined starting material.

Conceptual Synthetic Workflow

G A Starting Material (e.g., (2S,4S)-4-Hydroxyproline derivative) B Protection of Carboxyl and Hydroxyl Groups A->B Standard protecting group chemistry C Introduction of Amino Group at C4 (e.g., via Mitsunobu reaction with phthalimide followed by hydrazinolysis) B->C Stereospecific functional group interconversion D N-Benzoylation of Pyrrolidine Ring C->D Benzoyl chloride, base E Selective Deprotection of Carboxyl and Amino Groups D->E Orthogonal deprotection strategies F Final Product (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization and Quality Control

The characterization of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its protected derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.¹H and ¹³C NMR spectra will show characteristic signals for the pyrrolidine ring protons, the benzoyl group, and the amino and carboxylic acid functionalities. The coupling constants between the pyrrolidine ring protons can help confirm the cis or trans stereochemistry of the substituents.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment and enantiomeric excess determination.A reversed-phase HPLC method can be used to determine the chemical purity. Chiral HPLC, often employing a polysaccharide-based chiral stationary phase, is essential to determine the enantiomeric purity.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.The spectrum will show characteristic absorption bands for the N-H (amine), C=O (amide and carboxylic acid), and aromatic C-H bonds.

Experimental Protocol: Chiral HPLC Analysis (Illustrative)

The following is a general protocol for the chiral HPLC analysis of a protected derivative of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. Method optimization is crucial for achieving baseline separation.

  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). The exact ratio needs to be optimized. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoyl chromophore absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Applications in Drug Discovery and Development

The rigid structure of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid makes it a valuable building block for creating peptidomimetics with well-defined conformations. This is particularly useful in the design of molecules that target protein-protein interactions (PPIs), which often involve recognition of specific secondary structures.

Induction of β-Turns and Helical Structures

Incorporation of substituted proline analogs into peptide sequences can stabilize β-turn conformations. The specific stereochemistry of the substituents on the pyrrolidine ring dictates the preferred turn type. This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced binding affinity and specificity for its target receptor or enzyme.

Logical Relationship: From Building Block to Bioactive Conformation

G A (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid B Incorporation into Peptide Sequence A->B C Conformational Constraint of Peptide Backbone B->C D Stabilization of Secondary Structure (e.g., β-turn) C->D E Enhanced Binding to Target Protein D->E

Caption: The role of the constrained amino acid in achieving a bioactive conformation.

Scaffolding for Small Molecule Therapeutics

Beyond peptidomimetics, the pyrrolidine ring of this compound can serve as a chiral scaffold for the synthesis of small molecule drugs. The functional groups provide handles for the attachment of various pharmacophoric elements, allowing for the exploration of chemical space in a structurally defined manner. Its potential applications span various therapeutic areas, including:

  • Oncology: Design of inhibitors of protein-protein interactions involved in cell cycle regulation or apoptosis.

  • Neuroscience: Development of ligands for receptors and ion channels in the central nervous system.

  • Infectious Diseases: As a scaffold for antiviral or antibacterial agents.

While specific examples of marketed drugs containing this exact moiety are not readily found in the public domain, the broader class of substituted prolines is well-represented in drug discovery pipelines.

Physicochemical Properties and Handling

The physicochemical properties of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are influenced by its constituent functional groups.

Table 4: Predicted and Observed Physicochemical Properties

PropertyValue/ObservationSignificance
Appearance White to off-white solid (for protected derivatives).Indicates the purity of the compound.
Solubility Generally soluble in water and polar organic solvents like methanol and DMSO. Solubility can be pH-dependent due to the presence of the carboxylic acid and amino groups.Important for handling, formulation, and reaction conditions.
Optical Rotation The Fmoc-protected derivative has a reported specific rotation of [α]D²⁰ = -42 ± 2º (c=1 in DMF).[4]Confirms the enantiomeric purity of the compound.
Storage Recommended storage at 2-8 °C, away from moisture.Ensures the long-term stability of the compound.
Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Toxicity: Specific toxicity data for this compound is not widely available. It should be treated as a potentially hazardous substance. Avoid ingestion, inhalation, and skin contact.

A specific Material Safety Data Sheet (MSDS) for this compound should be obtained from the supplier and consulted before use.

Conclusion and Future Outlook

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its conformationally constrained nature, combined with its versatile functional groups, provides a powerful tool for the design of sophisticated peptidomimetics and small molecule therapeutics. As our understanding of the importance of molecular conformation in biological recognition continues to grow, the demand for such structurally defined chiral building blocks is likely to increase. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as its incorporation into a wider range of therapeutic agents targeting complex diseases.

References

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link][1]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., Delsuc, N., Moumné, R., Oswald, B., Lequin, O., & Karoyan, P. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. Molecules (Basel, Switzerland), 18(2), 2307–2327. [Link][2]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link][3]

Sources

Foundational

Unlocking New Therapeutic Frontiers: The Research Applications of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

An In-depth Technical Guide Abstract The pursuit of novel therapeutics with enhanced specificity, stability, and efficacy is a central challenge in modern drug discovery. Constrained peptides and peptidomimetics have eme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The pursuit of novel therapeutics with enhanced specificity, stability, and efficacy is a central challenge in modern drug discovery. Constrained peptides and peptidomimetics have emerged as a compelling class of molecules that bridge the gap between traditional small molecules and large biologics. A key strategy in their design is the incorporation of non-canonical amino acids that impart conformational rigidity. This guide provides an in-depth exploration of the potential research applications of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a substituted proline analogue. We will dissect its foundational role as a molecular scaffold, its application in the rational design of potent inhibitors for challenging targets like protein-protein interactions (PPIs), and its potential in developing novel agents for neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome existing therapeutic hurdles.

The Power of Constraint: An Introduction to Proline Analogues in Drug Design

The 20 proteinogenic amino acids offer a vast chemical space for biological function, yet their inherent flexibility can be a significant liability in drug design, leading to poor metabolic stability and reduced binding affinity. Proline, with its unique cyclic structure, naturally imposes significant conformational restrictions on the peptide backbone.[1] This principle has been extended through the development of synthetic proline analogues, which serve as versatile building blocks for constructing highly structured small-molecule drugs and therapeutic peptides.[2][3]

Over the past 15 years, more than 15 drugs approved by the FDA incorporate proline analogues, a testament to their value in modern medicinal chemistry.[4] These analogues, including aminoprolines, fluoroprolines, and bicyclic systems, provide conformationally restricted 3D scaffolds that can enhance the biological activity and pharmacokinetic properties of molecules.[2]

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is one such advanced building block. Its pyrrolidine core, substituted at the N1 position with a benzoyl group and at the C4 position with an amino group, offers a unique combination of rigidity and functional handles for further chemical modification. This guide will illuminate its potential to serve as a powerful tool in creating the next generation of precision therapeutics.

Core Application: A Scaffold for Conformational Control in Peptide Synthesis

The primary and most immediate application of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Its rigid structure is a powerful tool for dictating the local conformation of a peptide chain.

2.1. A Versatile Building Block for Solid-Phase Peptide Synthesis (SPPS)

To be incorporated into a peptide sequence, the molecule requires orthogonal protecting groups. The carboxylic acid is typically activated for coupling, while the C4-amino group and the N-terminus of the growing peptide chain are protected. A common commercially available variant utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in SPPS.[5] The Fmoc group is base-labile, allowing for its selective removal without affecting other acid-labile side-chain protecting groups.[6]

The workflow below illustrates the incorporation of an Fmoc-protected version of the compound into a peptide sequence during SPPS.

spss_workflow resin Resin with Growing Peptide Chain (Free N-Terminus) coupling Coupling Step resin->coupling 1. building_block Fmoc-(2S,4S)-4-Amino- 1-benzoylpyrrolidine-2-carboxylic acid + Coupling Reagents (HBTU/DIC) building_block->coupling wash Wash Step (DMF) coupling->wash 2. deprotection Fmoc Deprotection (20% Piperidine in DMF) next_cycle Ready for Next Amino Acid deprotection->next_cycle 4. wash->deprotection 3.

Figure 1: Workflow for incorporating the proline analogue in SPPS.
2.2. Rationale and Protocol for Evaluating Conformational Impact

Expertise & Experience: The fundamental value of this constrained analogue lies in its ability to pre-organize a peptide backbone into a specific conformation, reducing the entropic penalty upon binding to a target. By restricting the available Ramachandran space, it can stabilize specific secondary structures, most notably β-turns. This is critical for mimicking the binding motifs of natural peptides and proteins.

Trustworthiness: The following protocol provides a self-validating system to confirm the structural impact of incorporating the analogue. By comparing a peptide containing the analogue to a control peptide (e.g., with a standard proline or a flexible glycine), the specific conformational changes can be unequivocally attributed to the building block.

Experimental Protocol 1: NMR and CD Analysis of a Model Peptide

Objective: To determine the conformational effect of incorporating (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (herein referred to as 'ABP') into a model peptide.

Methodology:

  • Peptide Synthesis (SPPS):

    • Synthesize two model hexapeptides:

      • Control Peptide: Ac-Tyr-Pro-Gly-Asp-Val-NH₂

      • Test Peptide: Ac-Tyr-ABP -Gly-Asp-Val-NH₂

    • Utilize standard Fmoc-based SPPS chemistry as outlined in Figure 1.

    • Cleave the peptides from the resin, purify using reverse-phase HPLC to >95% purity, and confirm identity via mass spectrometry.

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire CD spectra from 190 to 260 nm at 25°C.

    • Causality: A distinct change in the CD spectrum of the Test Peptide compared to the Control, such as the appearance of a minimum characteristic of a Type I or Type II β-turn, would indicate that the ABP residue is inducing a specific secondary structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve peptides in a deuterated solvent (e.g., 90% H₂O/10% D₂O).

    • Acquire 2D NMR spectra, including TOCSY (for residue assignment) and ROESY/NOESY (for measuring inter-proton distances).

    • Analysis: Look for specific nuclear Overhauser effects (NOEs) in the Test Peptide that are absent in the Control. For example, a strong NOE between the alpha proton of ABP (i) and the amide proton of the following residue (i+1) would be strong evidence of a turn conformation.

  • Data Interpretation:

    • Combine CD and NMR data to build a high-confidence model of the peptide's solution-state conformation, demonstrating the structure-inducing properties of the ABP residue.

Advanced Application: Designing Inhibitors of Protein-Protein Interactions (PPIs)

PPIs represent a vast and largely untapped class of therapeutic targets. However, their large, flat, and featureless interfaces make them notoriously difficult to inhibit with traditional small molecules. Constrained peptides, which can mimic protein secondary structures like α-helices and β-turns, are ideally suited for this challenge.[7][8]

3.1. Case Study (Hypothetical): Disrupting the p53-MDM2 Interaction in Cancer

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical node in cancer biology. In many tumors, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53. Disrupting this interaction can restore p53 function, triggering apoptosis in cancer cells. While some sources suggest (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has shown promise in this area, this serves as an exemplary application that requires rigorous experimental validation.[9]

Mechanism: A short α-helical segment of p53 mediates the binding to a hydrophobic cleft on MDM2. A peptidomimetic incorporating our proline analogue could be designed to stabilize a turn or helical structure that presents key hydrophobic residues (e.g., Phe, Trp, Leu) in the correct orientation to bind the MDM2 cleft, thereby competitively displacing p53.

p53_mdm2_inhibition cluster_0 Normal State (Cancer Cell) cluster_1 Therapeutic Intervention p53 p53 mdm2 MDM2 p53->mdm2 Binds degradation Degradation mdm2->degradation Targets for p53_free p53 (Active) apoptosis Apoptosis p53_free->apoptosis Induces mdm2_bound MDM2 inhibitor ABP-Peptide Inhibitor inhibitor->mdm2_bound Binds & Blocks

Figure 2: Mechanism of p53-MDM2 inhibition by an ABP-containing peptide.

Experimental Protocol 2: Screening Workflow for p53-MDM2 Inhibitors

Objective: To identify and validate ABP-containing peptides that disrupt the p53-MDM2 interaction.

Methodology:

  • Library Design & Synthesis:

    • Based on the known p53 binding motif, design a focused library of 10-20 peptides.

    • Systematically replace residues in the peptide with the ABP analogue to explore conformational space.

    • Synthesize and purify the library using the methods described in Protocol 1.

  • Primary Screen: Competitive Fluorescence Polarization (FP) Assay:

    • Principle: A fluorescently labeled p53-derived peptide (tracer) will yield a high FP signal when bound to recombinant MDM2 protein. An effective inhibitor will displace the tracer, causing it to tumble more rapidly and thus decrease the FP signal.

    • Procedure: Titrate each library compound against a fixed concentration of MDM2 and the fluorescent tracer.

    • Data Output: Calculate the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer) for each compound.

  • Secondary Screen: Cellular p53-Activation Assay:

    • Causality: A true p53-MDM2 inhibitor should not only bind MDM2 but also activate the p53 pathway in a cellular context.

    • Procedure: Use a cancer cell line with wild-type p53 (e.g., SJSA-1) that contains a p53-responsive reporter gene (e.g., luciferase).

    • Treat cells with hit compounds from the primary screen at various concentrations.

    • Measure reporter gene activity to quantify p53 activation.

  • Data Summary and Hit Selection:

    • Compile data into a table to identify compounds with both high binding affinity (low IC₅₀) and robust cellular activity.

Table 1: Hypothetical Screening Data for p53-MDM2 Inhibitors

Peptide ID ABP Position FP IC₅₀ (µM) Max. p53 Activation (Fold Change)
P-01 (Control) None > 100 1.2
ABP-P-05 3 5.2 8.5
ABP-P-06 4 25.8 2.1

| ABP-P-07 | 5 | 1.8 | 15.3 |

Emerging Application: Probing Neurodegenerative Diseases

The unique structural features of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid also make it an intriguing tool for neuroscience research, particularly in the context of protein misfolding diseases and the development of more stable neuropeptide analogues.

4.1. Modulating Amyloid-Beta (Aβ) Aggregation in Alzheimer's Disease

The aggregation of the amyloid-beta (Aβ) peptide into neurotoxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. Peptides that can interfere with this aggregation cascade, often termed 'β-sheet breakers', are an active area of research.

Hypothesis: A peptide incorporating the ABP analogue could disrupt the hydrogen bonding network required for Aβ fibril formation. Its rigid, non-planar structure could act as a steric block, capping the growing end of a fibril or redirecting aggregation toward non-toxic pathways. This potential application, suggested by preliminary reports, warrants further investigation.[9]

Experimental Protocol 3: Thioflavin T (ThT) Aβ Aggregation Assay

Objective: To assess the ability of ABP-containing peptides to inhibit Aβ₁₋₄₂ fibrillization.

Methodology:

  • Aβ₁₋₄₂ Preparation: Prepare monomeric Aβ₁₋₄₂ solution by dissolving lyophilized peptide in a disaggregating solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and resuspending in buffer.

  • Assay Setup: In a 96-well plate, combine monomeric Aβ₁₋₄₂ (e.g., 10 µM final concentration), Thioflavin T dye, and varying concentrations of the test peptide (or control).

  • Fluorescence Monitoring: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) every 10-15 minutes for 24-48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Analysis: An effective inhibitor will increase the lag phase (time to onset of aggregation) and/or decrease the maximum fluorescence signal compared to the Aβ-only control.

4.2. Enhancing the Stability of Neuropeptides

Neuropeptides are crucial signaling molecules in the brain, but their therapeutic use is hampered by rapid degradation by proteases and poor blood-brain barrier permeability.[10] Replacing a native amino acid with a synthetic analogue like ABP can significantly enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage. The benzoyl group may also increase lipophilicity, potentially aiding in membrane transit.

Conclusion and Future Outlook

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is far more than a simple chemical reagent; it is a sophisticated molecular tool for imparting conformational control. Its potential applications span from the fundamental design of structured peptides to the development of novel therapeutic agents for intractable diseases like cancer and Alzheimer's. By providing a rigid scaffold, it enables the rational design of molecules that can precisely mimic or disrupt complex biological interactions. As researchers continue to tackle challenging targets, the strategic incorporation of advanced, conformation-constraining building blocks like this aminoproline analogue will be indispensable in the ongoing quest for more effective and selective medicines.

References
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry - ACS Publications. [Link][2]

  • Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences - PMC - NIH. [Link][11]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link][3]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry - ACS Publications. [Link][4]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link][1]

  • Design of hyperstable constrained peptides. Foresight Institute. [Link][7]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link][12]

  • (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS No. 176439-44-4). Kuujia. [Link][9]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link][8]

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Exploratory

A Technical Guide to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in Neurodegenerative Disease Research

Introduction: Targeting Novel Pathways in Neurodegeneration The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents one of the most significant challenges in modern medicine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Novel Pathways in Neurodegeneration

The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents one of the most significant challenges in modern medicine. A common pathological feature across many of these disorders is the accumulation of misfolded proteins and chronic neuroinflammation, leading to progressive neuronal loss.[1][2] This has driven research toward identifying novel therapeutic targets that can modulate these core processes. One such target that has garnered considerable interest is prolyl oligopeptidase (POP), a serine protease implicated in both neuropeptide metabolism and neuroinflammation.[3][4] (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a specific proline derivative, has emerged as a valuable chemical tool for investigating the role of POP in the central nervous system (CNS). This guide provides an in-depth technical overview of this compound, its mechanism of action, preclinical evidence, and the essential experimental protocols required for its investigation by researchers in drug discovery and neuroscience.

Section 1: Compound Profile and Synthesis

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a specific stereochemistry that is crucial for its biological activity.[5] The benzoyl group at the 1-position and the amino group at the 4-position on the pyrrolidine ring are key structural features for its interaction with its biological target.[5]

Chemical Properties:

  • IUPAC Name: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

  • CAS Number: 176439-44-4[6]

  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

  • Structure: (Image of chemical structure would be placed here in a full whitepaper)

The synthesis of this and related pyrrolidine derivatives often involves multi-step processes starting from chiral precursors to ensure the correct (2S,4S) stereoconfiguration, which is essential for potent biological activity.[5][7] Protecting group chemistry, such as the use of Fmoc or Boc groups, is often employed to selectively modify the amino and carboxyl functional groups during synthesis.[7][8] While various synthetic routes exist, a common approach involves the catalytic hydrogenation of a pyrrole precursor to establish the desired cis-stereochemistry of the substituents on the pyrrolidine ring.[9]

Section 2: Core Mechanism of Action — Inhibition of Prolyl Oligopeptidase (POP)

The primary mechanism through which (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its analogs exert their effects is through the inhibition of prolyl oligopeptidase (POP).

What is Prolyl Oligopeptidase?

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids).[2][10] While ubiquitously expressed, it is found in high concentrations in the brain.[11] POP has been implicated in the maturation and degradation of various neuropeptides and hormones involved in learning and memory, such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[10][12]

Dual Pathogenic Role of POP in Neurodegeneration:

Emerging evidence suggests POP contributes to neurodegenerative pathology through at least two distinct, yet potentially interconnected, mechanisms:

  • Catalytic Activity and Neuropeptide Dysregulation: In aging and neurodegenerative states, altered POP activity may lead to depleted levels of pro-cognitive neuropeptides, contributing to memory deficits.[10] The initial rationale for developing POP inhibitors was to restore the levels of these beneficial neuropeptides.[10]

  • Non-Enzymatic Scaffolding and Protein Aggregation: More recently, non-catalytic functions of POP have gained attention. POP has been shown to co-localize with and promote the aggregation of key pathological proteins, including α-synuclein (in Parkinson's disease) and tau (in Alzheimer's disease).[13] POP inhibitors may disrupt this protein-protein interaction, thereby reducing the formation of toxic protein aggregates.[13]

  • Neuroinflammation: POP is also involved in inflammatory pathways.[3] Under inflammatory conditions, POP can be secreted into the extracellular matrix, and its activity is linked to the generation of neurotoxins.[3][12]

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid acts as a competitive inhibitor, binding to the active site of the POP enzyme. Key residues within the POP active site, such as Trp595, Arg643, and Ser554, are crucial for this interaction.[14] By occupying the active site, the inhibitor prevents the binding and cleavage of natural substrates.

Caption: Dual mechanisms of POP inhibition in neurodegeneration.

Section 3: Preclinical Evidence in Neurodegenerative Disease Models

The therapeutic potential of POP inhibitors, including compounds structurally related to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, has been demonstrated in various preclinical models. Several inhibitors, such as S-17092 and JTP-4819, have even reached clinical trial stages for Alzheimer's disease, underscoring the promise of this target.[11]

Key Findings from Preclinical Studies:

  • Cognition Enhancement: Administration of POP inhibitors has been shown to have antiamnesic effects and improve performance in memory and learning tasks in animal models.[10][11]

  • Neuroprotection: In cell culture models, POP inhibitors protect cortical and cerebellar granule cells from damage.[11]

  • Reduction of Protein Aggregation: A key recent finding is that POP inhibitors can reduce the aggregation of α-synuclein by altering the interaction between POP and α-synuclein.[13]

  • Anti-inflammatory Effects: POP inhibition has been shown to reduce inflammatory responses. For example, the POP inhibitor KYP-2047 significantly reduced levels of pro-inflammatory cytokines like IL-6 and IL-1β in cell models of inflammation.[15]

Table 1: Representative Data for POP Inhibitors in Preclinical Models

Compound/InhibitorModel SystemKey FindingReported ValueReference
Z-Pro-Prolinalin vitroFirst discovered synthetic POP inhibitor-[2]
KYP-2047A549 cells (LPS-stimulated)Reduction of PREP levelsSignificant at 1, 10, 50 µM[15]
Various Peptidesin vitro (Human POP)Potent inhibition by food-derived peptidesIC₅₀ values in µM to nM range[12]
S-17092, JTP-4819Human Clinical TrialsInvestigated for Alzheimer's DiseasePhase I/II trials[11]

Section 4: Key Experimental Protocols for Investigation

To rigorously evaluate (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid or novel analogs, a series of validated assays are required. The following protocols provide a foundation for assessing POP inhibition and its downstream cellular effects.

Protocol 4.1: In Vitro Fluorometric POP Inhibition Assay

This is the primary assay to determine the potency of a test compound against the POP enzyme. It relies on a fluorogenic substrate that releases a fluorescent molecule upon cleavage by POP.

  • Causality: The choice of a fluorometric assay provides high sensitivity and allows for continuous kinetic measurements, which are essential for determining inhibition constants (IC₅₀, Kᵢ). The substrate, typically Z-Gly-Pro-AMC, mimics the natural cleavage site for POP.

Step-by-Step Methodology: [16][17][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.

    • Enzyme Stock: Prepare a stock solution of purified human recombinant POP in Assay Buffer. The final concentration must be determined empirically to ensure a linear reaction rate.

    • Substrate Stock: Prepare a 10 mM stock of Z-Gly-Pro-AMC (succinyl-glycyl-L-proline-7-amido-4-methylcoumarin) in DMSO.

    • Test Compound: Prepare a serial dilution of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure (96-well format):

    • Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well microplate.

    • Add 1 µL of the test compound dilution (or DMSO as a vehicle control).

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Self-Validation Step: Include a "no inhibitor" control (vehicle only) to define 100% enzyme activity and a "no enzyme" control to measure background fluorescence.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution (typical final concentration: 50 µM).

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the increase in fluorescence intensity over 15-30 minutes (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve for each well.

    • Calculate the percentage of inhibition relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.[17]

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Assay_Workflow start Start prep Prepare Reagents: Buffer, Enzyme, Substrate, Test Compound Dilutions start->prep plate Plate Assay: 1. Buffer 2. Compound/Vehicle 3. Enzyme prep->plate incubate Pre-incubate Plate (15 min @ 37°C) plate->incubate react Initiate Reaction: Add Fluorogenic Substrate incubate->react read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) react->read analyze Data Analysis: 1. Calculate Reaction Velocity 2. Determine % Inhibition 3. Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro POP inhibition fluorometric assay.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses whether the compound engages with its target (POP) inside intact cells.

  • Causality: The principle is that a ligand (the inhibitor) binding to its target protein stabilizes it against thermal denaturation. This validation step is crucial to confirm that the compound not only inhibits the purified enzyme but also reaches and binds to it in the complex cellular environment.

Step-by-Step Methodology: [18]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y or ARPE-19 cells) to ~80% confluency.

    • Treat cells with the test compound (e.g., 25 µM) or vehicle (DMSO) for a specified time (e.g., 3-21 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Detection (Western Blot):

    • Normalize the protein concentration of all supernatant samples.

    • Analyze the amount of soluble POP remaining in each sample using SDS-PAGE and Western blotting with a specific anti-POP antibody.

  • Data Analysis:

    • Quantify the band intensity for POP at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble POP relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Section 5: Future Directions and Considerations

While (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and other POP inhibitors are powerful research tools, several factors must be considered for their translation into therapeutics.

  • Blood-Brain Barrier (BBB) Penetration: For CNS disorders, the ability of an inhibitor to cross the BBB is paramount. Future drug design must optimize physicochemical properties to ensure adequate brain exposure.

  • Selectivity: POP belongs to a larger family of serine proteases. Ensuring high selectivity for POP over other proteases is critical to minimize off-target effects.

  • Catalytic vs. Non-Catalytic Inhibition: As the non-enzymatic scaffolding function of POP becomes clearer, it may be beneficial to design inhibitors that specifically disrupt protein-protein interactions (e.g., POP-α-synuclein) rather than solely blocking the catalytic site.[13] This could offer a more targeted therapeutic approach with a different side-effect profile.

  • Biomarkers: The development of reliable biomarkers to measure POP activity or target engagement in humans will be essential for successful clinical trials.

Conclusion

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a class of compounds with significant potential for unraveling the complex role of prolyl oligopeptidase in neurodegenerative diseases. By targeting both enzymatic activity and pathological protein interactions, POP inhibitors offer a multi-faceted approach to tackling diseases like Alzheimer's and Parkinson's. The robust experimental protocols outlined in this guide provide a framework for researchers to accurately assess the potency and cellular efficacy of this and other novel inhibitors, paving the way for the next generation of neuroprotective therapeutics.

References

  • Title: Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research. Source: CNS & Neurological Disorders Drug Targets. URL: [Link]

  • Title: Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Source: Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Title: (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS No. 176439-44-4): An Overview of a Promising Compound in Medicinal Chemistry. Source: Kuujia.com Chemical Database. URL: [Link]

  • Title: The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Source: Taylor & Francis Online. URL: [Link]

  • Title: New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Source: Biochemical Pharmacology. URL: [Link]

  • Title: The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Source: Taylor & Francis Online (Duplicate for context). URL: [Link]

  • Title: The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. Source: ClinMed International Library. URL: [Link]

  • Title: Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Source: Journal of Natural Products. URL: [Link]

  • Title: Inhibition of prolyl oligopeptidase. Source: Diva-Portal.org. URL: [Link]

  • Title: Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity. Source: PMC - PubMed Central. URL: [Link]

  • Title: Brain prolyl oligopeptidase activity is associated with neuronal damage rather than beta-amyloid accumulation. Source: PubMed. URL: [Link]

  • Title: The role of prolyl oligopeptidase, understanding the puzzle. Source: PMC - PubMed Central. URL: [Link]

  • Title: The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Source: Critical Reviews in Food Science and Nutrition. URL: [Link]

  • Title: Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis of (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-carbamoyl-4-mercaptopyrrolidine. Source: Molbase. URL: [Link]

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  • Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives.

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Foundational

Role of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in cancer studies

An In-Depth Technical Guide on the Role of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in Cancer Studies Authored by a Senior Application Scientist Foreword: Targeting Cancer's Metabolic Engine The landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in Cancer Studies

Authored by a Senior Application Scientist

Foreword: Targeting Cancer's Metabolic Engine

The landscape of oncology is undergoing a profound shift. Beyond the traditional focus on genetic mutations, we now recognize that cancer is a metabolic disease. Cancer cells rewire their metabolic pathways to fuel relentless proliferation, survive harsh tumor microenvironments, and metastasize. This metabolic reprogramming, once a mere curiosity, is now a frontier teeming with therapeutic opportunities. Among the metabolic pathways that have garnered significant interest is the metabolism of non-essential amino acids, particularly proline. The unique cyclic structure of proline imparts critical properties to proteins and its metabolism is intricately linked to cellular redox balance, ATP production, and biomass synthesis.[1] Consequently, the enzymes governing proline metabolism have emerged as compelling targets for novel cancer therapies.[2]

This guide delves into the potential role of proline analogues in cancer research, with a specific focus on (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid . While direct and extensive cancer-focused research on this specific molecule is in its nascent stages, its structural design as a proline analogue positions it as a compelling candidate for investigation. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for exploring its potential. We will dissect its chemical properties, hypothesize its mechanisms of action based on the established roles of proline in cancer, and provide detailed experimental protocols to rigorously test these hypotheses.

Chemical and Structural Scrutiny of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative characterized by a pyrrolidine ring, a feature it shares with the natural amino acid proline.[3][4] Its chemical structure, with the CAS Number 176439-44-4, is notable for several key functional groups that dictate its potential biological activity and drug-like properties.[5]

  • The Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring provides a rigid, three-dimensional structure.[6][7] This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of pharmacophore space compared to flat, aromatic rings.[7]

  • Stereochemistry ((2S,4S) Configuration): The defined stereochemistry at the 2nd and 4th carbons is crucial. Biological systems are chiral, and the specific spatial arrangement of functional groups will determine how the molecule interacts with its target enzymes or proteins. This enantiopure configuration ensures predictable and reproducible biological outcomes.[3]

  • Functional Groups:

    • Carboxylic Acid at C2: This group is analogous to the carboxylic acid in proline and is likely to be a key interaction point with the active sites of proline-metabolizing enzymes or proline-binding proteins.

    • Amino Group at C4: The presence of a primary amine introduces a basic center and a hydrogen bond donor, enabling potential interactions with acidic residues in a protein's binding pocket.

    • Benzoyl Group at N1: The benzoyl group attached to the ring's nitrogen atom adds a bulky, hydrophobic aromatic moiety. This feature can enhance binding through hydrophobic interactions and potentially improve cell permeability. It also masks the nitrogen, preventing it from acting as a hydrogen bond donor.[8]

These structural features collectively make (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid an intriguing proline analogue for probing biological systems.

The Proline-P5C Cycle: A Rationale for Therapeutic Targeting in Cancer

To understand the potential of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, we must first appreciate the critical role of proline metabolism in cancer biology. The proline-P5C (Δ¹-pyrroline-5-carboxylate) cycle is a metabolic pathway that interconverts proline and glutamate.[2] This cycle is not merely a biosynthetic route but a central hub that influences multiple aspects of cancer cell fitness:

  • Biomass Production: Cancer cells have a high demand for protein synthesis to support their rapid growth. Proline is a crucial component of proteins, particularly collagen, which is abundant in the tumor microenvironment.[1] The upregulation of proline biosynthetic enzymes, such as PYCR1 (Pyrroline-5-Carboxylate Reductase 1), is observed in various cancers and is linked to increased proliferation.[2][9]

  • Redox Homeostasis and ATP Production: The proline cycle is intimately connected to cellular redox balance. The synthesis of proline from glutamate consumes NADH or NADPH, while the degradation of proline to P5C by PRODH (Proline Dehydrogenase) can transfer electrons to the electron transport chain, contributing to ATP production and generating reactive oxygen species (ROS).[1][2] This metabolic flexibility allows cancer cells to adapt to different metabolic states and manage oxidative stress.

  • Signaling Pathways: Key oncogenic signaling pathways, including c-MYC and PI3K, have been shown to upregulate the expression of genes involved in proline biosynthesis, highlighting the pathway's importance in supporting oncogene-driven proliferation.[2][9]

Given its central role in supporting cancer cell proliferation and survival, the proline-P5C cycle presents a rich source of potential therapeutic targets.

Proline_Cycle The Proline-P5C Cycle in Cancer Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol PRODH PRODH P5C_mito P5C PRODH->P5C_mito ETC Electron Transport Chain PRODH->ETC e- -> ATP/ROS PYCR1_2 PYCR1/2 P5C_mito->PYCR1_2 Reduction Proline_mito Proline PYCR1_2->Proline_mito NADP_NAD Redox Balance PYCR1_2->NADP_NAD NAD(P)H -> NAD(P)+ Proline_mito->PRODH Oxidation Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C_cyto P5C P5CS->P5C_cyto P5C_cyto->P5C_mito Transport PYCR3 PYCR3 P5C_cyto->PYCR3 Reduction Proline_cyto Proline PYCR3->Proline_cyto Proline_cyto->Proline_mito Transport Protein_Synthesis Protein Synthesis Proline_cyto->Protein_Synthesis Incorporation

Caption: The Proline-P5C cycle, a key metabolic pathway in cancer.

Hypothesized Mechanisms of Action for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Based on its structure as a proline analogue, several hypotheses can be formulated for the mechanism of action of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in a cancer context.

Hypothesis 1: Competitive Inhibition of Proline-Metabolizing Enzymes

The most direct hypothesis is that the compound acts as a competitive inhibitor of enzymes that bind proline or its metabolic intermediates. The carboxylic acid at the C2 position mimics that of proline, potentially allowing it to dock into the active site of enzymes like PYCRs or PRODH. The bulky benzoyl group and the amino group at C4 would then sterically hinder the catalytic activity or prevent the proper conformational changes required for the enzymatic reaction.

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs)

Proline residues are often found in protein domains that are critical for mediating protein-protein interactions. The rigid pyrrolidine scaffold of the compound could serve as a mimetic of these proline-rich motifs.[3] By presenting its functional groups in a defined three-dimensional space, it could potentially bind to one of the partner proteins and disrupt the formation of a critical PPI complex. One intriguing, though yet to be rigorously validated, suggestion is its potential to interfere with the interaction between p53 and its negative regulator MDM2, thereby reactivating the tumor suppressor functions of p53.[3]

Hypothesis 3: Incorporation into Proteins and Induction of Misfolding

Some amino acid analogues can be mistakenly incorporated into newly synthesized proteins. If (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid were to be incorporated in place of proline, its distinct structure, particularly the bulky benzoyl group, would likely disrupt the normal folding and secondary structure of the protein. This could lead to protein misfolding, aggregation, and the induction of cellular stress pathways like the unfolded protein response (UPR), ultimately triggering apoptosis.

Experimental Protocols for Investigation

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a roadmap for elucidating the role of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in cancer studies.

In Vitro Enzyme Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of key enzymes in the proline-P5C cycle.

Causality: This is a direct test of Hypothesis 1. If the compound inhibits these enzymes, it provides a clear biochemical mechanism for its action.

Step-by-Step Methodology (Example: PYCR1 Inhibition Assay):

  • Recombinant Enzyme Expression and Purification:

    • Clone the human PYCR1 gene into an expression vector (e.g., pET-28a with a His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant PYCR1 protein using nickel-affinity chromatography.

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzyme Activity Assay:

    • The activity of PYCR1 can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

    • In a 96-well plate, add the reaction buffer, a fixed concentration of the substrate P5C, and varying concentrations of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (e.g., from 0.1 µM to 100 µM).

    • Initiate the reaction by adding a fixed concentration of purified PYCR1 enzyme and NADPH.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation and Viability Assays

Objective: To assess the compound's effect on the growth and survival of cancer cell lines.

Causality: This establishes the phenotypic effect of the compound on cancer cells. A positive result justifies further mechanistic studies.

Step-by-Step Methodology (Example: MTT Assay):

  • Cell Culture:

    • Culture cancer cell lines known to be dependent on proline metabolism (e.g., certain breast or lung cancer lines) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow General Workflow for Investigating Proline Analogues Start Hypothesis Generation Enzyme_Assay In Vitro Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay Start->Cell_Assay Mechanism_Study Mechanistic Studies Enzyme_Assay->Mechanism_Study Cell_Assay->Mechanism_Study Metabolomics Metabolic Flux Analysis Mechanism_Study->Metabolomics Metabolic Effect? PPI_Assay Protein-Protein Interaction Assay Mechanism_Study->PPI_Assay PPI Disruption? In_Vivo In Vivo Animal Models Metabolomics->In_Vivo PPI_Assay->In_Vivo

Caption: A generalized workflow for the preclinical investigation of proline analogues.

Data Presentation and Interpretation

Table 1: Example Data Summary for Enzyme Inhibition and Cell Viability
CompoundTarget EnzymeIC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid PYCR115.2 ± 2.1A549 (Lung)25.8 ± 3.5
PRODH> 100MCF-7 (Breast)42.1 ± 5.2
Positive Control (e.g., known PYCR1 inhibitor)PYCR10.5 ± 0.1A549 (Lung)1.2 ± 0.3

Interpretation: The data in this hypothetical table would suggest that the compound is a moderately potent and selective inhibitor of PYCR1 over PRODH. The GI₅₀ values in cancer cell lines are consistent with the enzyme inhibition data, supporting the hypothesis that the anti-proliferative effect is mediated, at least in part, through the inhibition of proline synthesis.

Future Directions and Conclusion

The exploration of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid as a potential anti-cancer agent is an endeavor rooted in the solid scientific rationale of targeting cancer metabolism. While this guide provides a foundational framework, the path forward requires rigorous and multifaceted investigation.

Key Future Experiments:

  • Metabolic Flux Analysis: Using stable isotope tracers (e.g., ¹³C-glutamine) to precisely map how the compound alters metabolic pathways within the cancer cell.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer, such as patient-derived xenografts (PDXs).

  • Target Deconvolution: Employing techniques like chemical proteomics to identify the direct binding partners of the compound within the cell, which can confirm intended targets and reveal potential off-target effects.

  • Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzyme (e.g., PYCR1) to elucidate the precise binding mode and guide the rational design of more potent analogues.

References

  • Phang, J. M., et al. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Kuujia. (n.d.). (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID. Kuujia.com. [Link]

  • American Chemical Society. (2018). The Proline Cycle As a Potential Cancer Therapy Target. ACS Publications. [Link]

  • Al-Ghorbani, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Scott, J. D., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

  • Yasmin, N., et al. (2022). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. MDPI. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Proline Analogues. Chemical Reviews. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Fmoc-Protected (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Harnessing Conformational Rigidity in Peptide Therapeutics The therapeutic landscape is increas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Harnessing Conformational Rigidity in Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from metabolic instability and poor bioavailability due to their inherent flexibility. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.[1][2][3] These rigid scaffolds pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to a target and enhancing proteolytic resistance.[1][3]

This guide focuses on a unique building block, Fmoc-protected (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Fmoc-Amp(Bzl)-OH). The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery, offering unique three-dimensional arrangements.[4][5] The specific (2S,4S) stereochemistry and the N-benzoyl group in this molecule impart a defined turn-like structure, making it an invaluable tool for designing peptidomimetics that can mimic or disrupt protein-protein interactions.[1][6][7]

This document provides a comprehensive overview of the properties of Fmoc-Amp(Bzl)-OH and detailed protocols for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

The Strategic Advantage of Fmoc-(2S,4S)-4-Amp(Bzl)-OH

The incorporation of Fmoc-(2S,4S)-4-Amp(Bzl)-OH into a peptide sequence offers several distinct advantages:

  • Induction of Stable Secondary Structures: The rigid pyrrolidine backbone can nucleate and stabilize specific secondary structures, such as β-turns and helical conformations, which are often critical for biological activity.[7]

  • Enhanced Proteolytic Stability: The non-natural amino acid structure is less susceptible to enzymatic degradation, prolonging the peptide's half-life in biological systems.[7]

  • Improved Target Affinity and Specificity: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher affinity and selectivity for the target receptor or enzyme.[1][3]

  • Increased Cell Permeability: The introduction of non-standard amino acids can alter the physicochemical properties of a peptide, in some cases improving its ability to cross cell membranes.

Physicochemical Properties of Fmoc-(2S,4S)-4-Amp(Bzl)-OH

A clear understanding of the building block's properties is crucial for its effective use.

PropertyValueSource
CAS Number 204321-85-7[8]
Molecular Formula C₂₇H₂₄N₂O₅[8]
Molecular Weight 456.5 g/mol [8]
Appearance White powder[8]
Purity (HPLC) ≥ 98%[8]
Storage Conditions 0-8°C[8]

Solid-Phase Peptide Synthesis (SPPS) Workflow: Incorporating Fmoc-(2S,4S)-4-Amp(Bzl)-OH

The following sections provide a detailed, step-by-step guide for the incorporation of Fmoc-(2S,4S)-4-Amp(Bzl)-OH into a growing peptide chain using standard Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Washing1 Washing Fmoc_Deprotection->Washing1 2. Expose N-terminus Coupling Amino Acid Coupling Washing1->Coupling 3. Neutralize Washing2 Washing Coupling->Washing2 4. Add Fmoc-Amp(Bzl)-OH Capping Capping (Optional) Washing2->Capping Cycle Repeat Cycle Washing2->Cycle 5. Next Amino Acid Capping->Cycle Cycle->Fmoc_Deprotection Cleavage Cleavage & Deprotection Cycle->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

  • SPPS-grade resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin)[9]

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)[9][10]

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[11]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[12]

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[10] Agitate the slurry using a shaker or by bubbling with an inert gas for 3-5 minutes at room temperature.[10]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Fluorenyl group protects the N-terminus Intermediate Carbanion Intermediate Deprotonation at C9 Fmoc_Peptide->Intermediate β-elimination Base {Piperidine | Base} Products H-NH-Peptide-Resin (Free Amine) + Dibenzofulvene-Piperidine Adduct Intermediate->Products

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol 2: Coupling of Fmoc-(2S,4S)-4-Amp(Bzl)-OH

Due to the steric hindrance of the pyrrolidine ring, optimized coupling conditions are recommended.

  • Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-(2S,4S)-4-Amp(Bzl)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt/HBTU or HATU in DMF.[11]

  • Activation: Add DIPEA (2 equivalents per equivalent of coupling agent) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[11] Note: The use of collidine instead of DIPEA can sometimes reduce racemization, especially for sensitive amino acids.[11]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if using a temperature-controlled synthesizer.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

Monitoring the Coupling Reaction

To ensure the complete incorporation of Fmoc-(2S,4S)-4-Amp(Bzl)-OH, a qualitative ninhydrin (Kaiser) test should be performed.[10]

  • Procedure:

    • Take a small sample of resin beads (5-10 mg) after the coupling and washing steps.

    • Add 2-3 drops each of Kaiser test reagents A, B, and C to the beads in a small test tube.

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines are present). The coupling step should be repeated.

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Protocol 3: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • N-terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed by following Protocol 1.[13]

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove residual DMF and then dry the resin under a high vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[12][14] Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide under a vacuum.

Characterization of the Final Peptide

The purity and identity of the synthesized peptide containing the 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid residue should be confirmed using standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Fmoc-Amp(Bzl)-OH Steric hindrance of the constrained amino acid.- Increase coupling time.- Use a more potent coupling reagent like HATU.[11]- Double couple (repeat the coupling step with fresh reagents).
Low Cleavage Yield Incomplete reaction with the cleavage cocktail.- Ensure the resin is completely dry before adding the TFA cocktail.- Extend the cleavage time to 4 hours.
Side Reactions during Cleavage Reactive cationic species generated during deprotection.- Ensure appropriate scavengers (like TIS and water) are used in the cleavage cocktail to quench reactive species.[12][15]

Conclusion

Fmoc-protected (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a powerful tool for medicinal chemists and peptide scientists. Its ability to introduce conformational constraints can lead to peptides with enhanced stability, affinity, and therapeutic potential. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently incorporate this valuable building block into their solid-phase peptide synthesis workflows to explore new frontiers in drug discovery.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Ceballos-Laita, L., et al. (2019).
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Hruby, V. J. (1997). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Biopolymers, 43(4), 219-266.
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Drug Target Review. Retrieved from [Link]

  • Cleavage from HMPA Resin. (n.d.). AAPPTec. Retrieved from [Link]

  • Hruby, V. J. (1997). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Biopolymers, 43(4), 219-266.
  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Kiczun, M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(17), 3925.
  • Tamborini, L., et al. (2018). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 6, 298.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acadechem. Retrieved from [Link]

  • Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4949.
  • Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-371.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
  • Falciani, C., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Pharmaceuticals, 14(5), 456.
  • Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). Molecules, 28(15), 5768.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering, 9(42), 14163-14173.
  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2020). Journal of Organic Chemistry, 85(1), 1-20.
  • Gellman, S. H., et al. (2004). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 69(17), 5642-5649.
  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2023). International Journal of Molecular Sciences, 24(13), 10987.
  • General lack of structural characterization of chemically synthesized long peptides. (2020). Protein Science, 29(6), 1335-1344.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1976). Journal of the American Chemical Society, 98(23), 7301-7307.

Sources

Application

Application Notes & Protocols: Leveraging (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid for Inducing Specific Peptide Conformations

Introduction: The Quest for Conformational Control in Peptide Therapeutics The therapeutic potential of peptides is immense, offering high specificity and potency. However, their inherent flexibility often leads to reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their inherent flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation, limiting their clinical utility.[1][2] A primary strategy to overcome these limitations is the imposition of conformational constraints, effectively "locking" the peptide into its bioactive shape.[2][3] This pre-organization minimizes the entropic penalty upon binding to a biological target, thereby enhancing affinity and stability.[2] Among the array of tools available for peptide constraint, the incorporation of non-natural, conformationally restricted amino acids is a powerful approach.[1][4]

This guide focuses on a particularly valuable building block: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid . This substituted proline analog offers a unique set of steric and electronic properties that can be harnessed to induce specific and predictable secondary structures, such as β-turns, within a peptide sequence.[5][6] The pyrrolidine ring restricts the Ramachandran space available to the peptide backbone, while the stereochemistry of the substituents at the C4 position further dictates the ring's pucker and the orientation of the preceding peptide bond.[7][8][9][10]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid to control peptide conformation. We will delve into the mechanistic underpinnings of its conformational influence, provide detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and outline robust analytical methods for characterizing the resulting structures.

Mechanistic Insights: How (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Governs Peptide Structure

The conformational influence of this modified proline analog stems from the interplay of several factors:

  • The Pyrrolidine Ring Constraint: Like proline, the cyclic nature of the pyrrolidine ring restricts the phi (φ) dihedral angle of the peptide backbone, significantly reducing the available conformational space.[8][10]

  • Stereochemistry at C4: The trans orientation of the amino group at the C4 position relative to the carboxylic acid at the C2 position in the (2S,4S) isomer plays a crucial role. This stereochemistry, influenced by stereoelectronic effects, favors a specific ring pucker.[7] This, in turn, influences the cis/trans isomerization of the preceding peptide bond, with a strong preference for the trans conformation.[9]

  • The N-Benzoyl Group: The bulky benzoyl group at the N1 position further restricts the conformational freedom of the pyrrolidine ring and can engage in specific non-covalent interactions with neighboring residues, further stabilizing a desired conformation.

The combination of these features makes (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid an excellent inducer of β-turns.[5][6] A β-turn is a secondary structure element involving four amino acid residues (i, i+1, i+2, and i+3) where the peptide chain reverses its direction. By strategically placing this modified proline at the i+1 or i+2 position of a putative β-turn, researchers can effectively nucleate and stabilize this conformation.

Experimental Protocols

Part 1: Incorporation of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid into a growing peptide chain using the widely adopted Fmoc/tBu strategy.[11][12]

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid[13]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dry ether

Workflow Diagram:

SPPS_Workflow Resin Fmoc-Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (AA, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for each standard amino acid Wash2->Repeat Next AA Incorp Incorporate Fmoc-(2S,4S)-ABPC (Same coupling protocol) Wash2->Incorp At desired position Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Final AA Repeat->Deprotection1 Incorp->Wash2 Wash3 Final Washing Deprotection2->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Caption: Standard Fmoc-SPPS cycle for peptide synthesis, including the incorporation of the modified amino acid.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid: At the desired position in the sequence, use the same coupling protocol (step 4) with Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid. Due to its potentially bulky nature, an extended coupling time or a double coupling may be beneficial.[14]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold, dry diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: Conformational Analysis of the Modified Peptide

Once the peptide containing (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid is synthesized and purified, its conformational properties can be assessed using a combination of spectroscopic techniques.

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[15][16][17] It measures the differential absorption of left and right circularly polarized light by chiral molecules.[17] Different secondary structures (α-helices, β-sheets, β-turns, and random coils) exhibit distinct CD spectra in the far-UV region (190-250 nm).[16][18]

Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.[19]

    • Determine the precise peptide concentration, typically in the range of 0.1-0.5 mg/mL.[16][19]

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), scanning speed, and number of accumulations to improve the signal-to-noise ratio.[19]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectral features. A characteristic spectrum for a β-turn often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm. Compare the spectrum to that of an unmodified control peptide to assess the conformational ordering induced by the modified proline.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.[20][21][22] Key NMR experiments for peptide conformational analysis include:

  • 1D ¹H NMR: To get an overview of the sample and check for conformational heterogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue's spin system.[22][23]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[21][23] Key NOEs for identifying β-turns include those between the αH of residue i+1 and the NH of residue i+2, and between the NH of residue i+2 and the NH of residue i+3.

  • Temperature Coefficient of Amide Protons: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds (which have smaller temperature coefficients), a hallmark of stable secondary structures like β-turns.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a buffered solution in D₂O).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY) on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the chemical shifts of all protons in the peptide.[23]

  • Structural Restraint Generation: Identify and quantify NOE cross-peaks to generate interproton distance restraints.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

  • Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and Ramachandran statistics.

Data Interpretation Diagram:

Data_Analysis_Workflow cluster_CD Circular Dichroism cluster_NMR NMR Spectroscopy CD_Data CD Spectrum CD_Analysis Analyze Spectral Features (e.g., minima/maxima) CD_Data->CD_Analysis CD_Conclusion Secondary Structure Content (β-turn, α-helix, etc.) CD_Analysis->CD_Conclusion Final_Interpretation Correlated Structural Model CD_Conclusion->Final_Interpretation NMR_Data TOCSY & NOESY Spectra NMR_Assignment Resonance Assignment NMR_Data->NMR_Assignment NMR_Restraints Generate Distance Restraints (NOEs) & Dihedral Angle Restraints NMR_Assignment->NMR_Restraints NMR_Calc 3D Structure Calculation NMR_Restraints->NMR_Calc NMR_Conclusion High-Resolution 3D Structure (Atomic Coordinates) NMR_Calc->NMR_Conclusion NMR_Conclusion->Final_Interpretation Purified_Peptide Purified Peptide containing (2S,4S)-ABPC Purified_Peptide->CD_Data Purified_Peptide->NMR_Data

Caption: Workflow for the conformational analysis of modified peptides using CD and NMR spectroscopy.

Quantitative Data Summary

The following table provides a hypothetical comparison of a linear, flexible peptide versus one constrained with (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid.

ParameterUnmodified PeptidePeptide with (2S,4S)-ABPCRationale for Change
CD Spectroscopy
[θ] at ~200 nm-15,000 deg·cm²·dmol⁻¹-25,000 deg·cm²·dmol⁻¹Increased negative ellipticity suggests more ordered structure.
[θ] at ~222 nm-2,000 deg·cm²·dmol⁻¹+1,500 deg·cm²·dmol⁻¹Shift from negative to positive indicates β-turn formation.
NMR Spectroscopy
Key NOE (αHᵢ₊₁ - NHᵢ₊₂)Weak or absentStrongProximity of residues consistent with a tight turn.
Amide Proton Temp. Coeff. (ppb/K)> -4.5< -3.0 for turn residuesReduced temperature dependence indicates hydrogen bonding.
Biological Activity
Binding Affinity (K_d)500 nM25 nMPre-organization reduces entropic penalty of binding.
Proteolytic Stability (t₁/₂)15 min> 120 minConstrained structure is a poorer substrate for proteases.

Conclusion and Future Outlook

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a powerful and versatile tool for peptide chemists and drug designers. Its incorporation into peptide sequences provides a reliable method for inducing and stabilizing specific secondary structures, particularly β-turns. The protocols outlined in this guide provide a robust framework for the synthesis and conformational analysis of peptides containing this valuable building block. By leveraging such conformationally restricting elements, the scientific community can continue to advance the development of peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

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  • Cabezas, E., & Satterthwait, A. C. (1999). Constrained Peptides as Miniature Protein Structures. Journal of the American Chemical Society, 121(16), 3862-3875. [Link]

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  • Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis of (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-carbamoyl-4-mercaptopyrrolidine. (n.d.). Mol-Instincts.
  • Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). The Journal of Organic Chemistry, 88(20), 14688-14696. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. (2018). Organic Letters, 20(15), 4539-4542. [Link]

  • Azaproline as a β-turn-inducer residue opposed to proline. (n.d.). ResearchGate.
  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. (n.d.). ResearchGate.
  • (2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid. (n.d.). ChemicalBook.
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  • (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. (n.d.). ChemScene.
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Method

Unlocking Novel Therapeutic Potential: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid as a Constrained Amino Acid in Drug Design

Application Notes & Protocols for Researchers and Drug Development Professionals Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetics In the landscape of modern drug discovery, the limita...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Conformational Constraint in Peptidomimetics

In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability, are well-documented. The introduction of unnatural and conformationally constrained amino acids is a powerful strategy to overcome these hurdles.[1] By reducing the inherent flexibility of the peptide backbone, we can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity, receptor selectivity, and resistance to enzymatic degradation.[2] (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a prime example of such a scaffold, offering a rigidified pyrrolidine ring that can serve as a versatile building block in the design of novel peptidomimetics and small molecule drugs.[3] Its unique stereochemistry and the presence of a benzoyl group provide a defined three-dimensional structure that can be exploited to probe and modulate biological targets with high specificity.[4][5] These notes provide an in-depth guide to the application of this constrained amino acid in drug design, complete with detailed protocols for its incorporation into peptide sequences.

Physicochemical Properties and Handling

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is typically utilized in its Fmoc-protected form for solid-phase peptide synthesis (SPPS).[6] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a stable protecting group for the amine, which can be selectively removed under mild basic conditions during peptide elongation.[6]

PropertyValueSource
IUPAC Name (2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzoylpyrrolidine-2-carboxylic acid
CAS Number 204321-85-7[6]
Molecular Formula C27H24N2O5[6]
Molecular Weight 456.5 g/mol [6]
Appearance White to off-white powder[6][7]
Purity ≥ 98% (HPLC)[6][7]
Storage Conditions 0-8 °C[6]

Strategic Incorporation into Peptide Scaffolds: A Workflow

The incorporation of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid into a growing peptide chain follows the principles of solid-phase peptide synthesis (SPPS).[8] Due to its constrained nature and potential for steric hindrance, careful selection of coupling reagents and reaction conditions is crucial for efficient and successful synthesis.[1][9]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Cleavage & Purification Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Resin Washing (e.g., DMF, DCM) Deprotection->Washing1 Activation 4. Amino Acid Activation (Fmoc-(2S,4S)-ABP-OH + Coupling Reagent) Washing1->Activation Coupling 5. Coupling to Resin (Activated AA + Deprotected Resin) Activation->Coupling Washing2 6. Resin Washing (e.g., DMF) Coupling->Washing2 Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification Characterization 9. Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids, including Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid

  • Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/TBTU are recommended for potentially hindered couplings.[1][9][10]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Protocol Steps:

  • Resin Preparation:

    • Place the desired amount of resin in the synthesis vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid and 3-5 equivalents of HATU (or other coupling reagent) in a minimal amount of DMF.

    • Add 6-10 equivalents of DIPEA or NMM to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3-5 times).

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.[11][12]

Applications in Drug Design: Targeting Disease Pathways

The rigid pyrrolidine scaffold of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid makes it a valuable component for designing molecules that target protein-protein interactions (PPIs) and other challenging biological targets.[5]

Oncology

The pyrrolidine moiety is a common feature in many FDA-approved drugs and is actively explored in the discovery of new anticancer agents.[3] Its rigid structure can be used to mimic key secondary structures of peptides, such as β-turns, which are often involved in the recognition domains of PPIs that are dysregulated in cancer. For instance, designing peptidomimetics containing this constrained amino acid could lead to potent and selective inhibitors of oncogenic proteins.[5][13]

Cancer_Pathway cluster_ppi Protein-Protein Interaction cluster_drug Drug Action cluster_outcome Cellular Outcome P1 Oncogenic Protein A P2 Partner Protein B P1->P2 Binding Pathway Oncogenic Signaling Pathway P1->Pathway Activation Drug (2S,4S)-ABP-containing Peptidomimetic Drug->P1 Inhibition Drug->Pathway Blockade Proliferation Tumor Growth & Proliferation Pathway->Proliferation

Caption: Inhibition of an oncogenic protein-protein interaction by a peptidomimetic containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP).

Neurodegenerative Diseases

The pyrrolidine scaffold is also a key structural feature in compounds designed to combat neurodegenerative diseases like Alzheimer's.[14] Its ability to introduce conformational rigidity can be leveraged to design molecules that modulate the aggregation of amyloid-beta peptides or inhibit key enzymes involved in the disease pathology. The stereochemically defined nature of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid allows for precise spatial positioning of functional groups to interact with specific pockets on the target protein.[14][15]

Conclusion and Future Perspectives

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a valuable and versatile tool in the medicinal chemist's arsenal. Its incorporation into peptide and small molecule scaffolds offers a robust strategy for introducing conformational constraint, thereby enhancing key pharmacological properties. The protocols outlined herein provide a framework for the successful application of this building block in the synthesis of novel therapeutic candidates. Future structure-activity relationship (SAR) studies on molecules containing this constrained amino acid will be crucial to further elucidate its full potential in targeting a wide range of diseases.[2][16][17]

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • The Journal of Physical Chemistry B. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [Link]

  • ResearchGate. New Trends in Peptide Coupling Reagents. [Link]

  • MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

  • PubMed. Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides. [Link]

  • ResearchGate. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]

  • Springer Link. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • MDPI. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. In Silico Studies in Drug Research Against Neurodegenerative Diseases. [Link]

  • PubMed Central. Review: Structure-Activity Relationship of Antimicrobial Peptoids. [Link]

  • PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • Royal Society of Chemistry. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. [Link]

  • PubMed Central. Peptidomics for the discovery and characterization of neuropeptides and hormones. [Link]

  • PubMed. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. [Link]

  • American Society for Pharmacology and Experimental Therapeutics. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics. [Link]

  • MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

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Application

Application Note &amp; Protocols: Stereoselective Synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid Derivatives

Introduction: The Significance of Constrained Amino Acids in Drug Discovery The pyrrolidine ring, a core feature of the amino acid proline, is a privileged scaffold in medicinal chemistry. Its rigid structure is invaluab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The pyrrolidine ring, a core feature of the amino acid proline, is a privileged scaffold in medicinal chemistry. Its rigid structure is invaluable for constraining the conformation of peptides and small molecules, which can lead to enhanced binding affinity, selectivity, and metabolic stability.[1] Specifically, substituted 4-aminopyrrolidine-2-carboxylic acids serve as crucial building blocks for peptidomimetics and novel therapeutics.[2][3] The stereochemistry at the C2 and C4 positions is paramount, as different isomers exhibit distinct biological activities, for instance, in their interaction with glutamate receptors.

This guide provides a detailed, field-proven methodology for the stereoselective synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its derivatives. The strategy begins from the readily available chiral pool starting material, (2S,4R)-4-hydroxy-L-proline, and leverages a key stereochemical inversion step to achieve the desired (2S,4S) configuration. We will explain the causality behind procedural choices, from protecting group strategy to the specific reaction conditions, ensuring a robust and reproducible workflow for researchers in drug development.

Overall Synthetic Strategy & Rationale

The primary challenge in synthesizing the target compound is the precise control of stereochemistry. The most efficient route starts from (2S,4R)-4-hydroxyproline, which has the incorrect stereochemistry at the C4 position. Therefore, the core of our strategy is a nucleophilic substitution at C4 that proceeds with a complete inversion of configuration.

The strategic pillars of this synthesis are:

  • Orthogonal Protection: We employ multiple protecting groups (Boc, Methyl ester) that can be removed selectively under different conditions. This allows us to unmask specific functional groups for reaction without affecting others.

  • Stereochemical Inversion via Mitsunobu Reaction: The Mitsunobu reaction is the cornerstone of this synthesis. It allows for the conversion of the C4 hydroxyl group into an azide with a clean SN2 inversion of stereochemistry, transforming the (4R) center to the required (4S) center.[4][5]

  • Stepwise Functionalization: The synthesis proceeds through a logical sequence of protection, stereoinversion, reduction, deprotection, and final derivatization to build the target molecule.

The overall workflow is visualized below.

G A (2S,4R)-4-Hydroxyproline (Starting Material) B Step 1: Protection (Boc & Me Ester) A->B C Protected Intermediate Boc-(2S,4R)-Hyp-OMe B->C D Step 2: Stereoinversion (Mitsunobu Reaction) C->D E Azide Intermediate Boc-(2S,4S)-Azidoproline-OMe D->E F Step 3: Reduction (Azide to Amine) E->F G Amino Intermediate Boc-(2S,4S)-NH2-proline-OMe F->G H Step 4: Selective N-Deprotection (Acidic Cleavage) G->H I Free Pyrrolidine N Intermediate H->I J Step 5: N-Benzoylation I->J K Benzoylated Intermediate J->K L Step 6: Final Deprotection (Ester Hydrolysis) K->L M (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid (Final Product) L->M

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents should be used where specified.

Part A: Synthesis of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate

This part covers the initial protection steps and the critical stereochemical inversion. The starting material, Boc-(2S,4R)-4-hydroxy-L-proline, is commercially available or can be prepared from L-hydroxyproline.

Reaction Scheme:

G cluster_0 Step A.1: Esterification cluster_1 Step A.2: Mitsunobu Reaction (Inversion) A Boc-(2S,4R)-Hyp-OH B Boc-(2S,4R)-Hyp-OMe A->B  SOCl₂, MeOH, 0°C to RT C Boc-(2S,4R)-Hyp-OMe D Boc-(2S,4S)-N₃-Pro-OMe C->D  PPh₃, DIAD, DPPA, THF, 0°C to RT

Caption: Key transformations in Part A of the synthesis.

Protocol A.1: Methyl Esterification

  • Suspend Boc-(2S,4R)-4-hydroxy-L-proline (1.0 equiv) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 equiv) dropwise via syringe over 30 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is efficient for amino acids.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which is often used in the next step without further purification.

Protocol A.2: Stereoinversion via Mitsunobu Reaction

  • Dissolve the crude methyl ester from the previous step (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an argon atmosphere.[6]

  • Add diphenylphosphoryl azide (DPPA, 1.5 equiv) to the solution.[7] Causality: DPPA serves as the azide source (nucleophile). Its pKa is suitable for the Mitsunobu conditions.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 30-45 minutes. An exothermic reaction is often observed. Causality: DIAD and PPh₃ form the active Mitsunobu betaine intermediate, which activates the hydroxyl group for SN2 displacement by the azide nucleophile, causing inversion of stereochemistry.[5]

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired azido-ester from triphenylphosphine oxide and other byproducts.

Reagent (Mitsunobu)Molar Eq.Purpose
Boc-(2S,4R)-Hyp-OMe1.0Substrate
Triphenylphosphine (PPh₃)1.5Activates DIAD
Diisopropyl Azodicarboxylate (DIAD)1.5Oxidant, forms betaine
Diphenylphosphoryl Azide (DPPA)1.5Azide Nucleophile
Anhydrous THF-Solvent
Part B: Synthesis of Methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate

This part involves the reduction of the azide, selective deprotection of the pyrrolidine nitrogen, and the final benzoylation step.

Protocol B.1: Azide Reduction

  • Dissolve the purified azido-ester (1.0 equiv) in methanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 equiv by weight) to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the crude amino-ester, which can be used directly.

Protocol B.2: Selective N-Boc Deprotection

  • Dissolve the crude amino-ester from the previous step in a solution of 4M HCl in 1,4-dioxane (a 5-10 fold excess of HCl). Causality: A strong acid like HCl is required to cleave the acid-labile Boc group. Dioxane is a common solvent for this transformation.[8]

  • Stir the reaction at room temperature for 1-2 hours. Monitor for the evolution of CO₂ and isobutylene.

  • Upon completion (monitored by TLC), concentrate the solvent under reduced pressure to obtain the dihydrochloride salt of the free amine.

Protocol B.3: N-Benzoylation (Schotten-Baumann Reaction)

  • Dissolve the crude dihydrochloride salt (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution at 0 °C. Causality: The NaOH base is crucial to neutralize the HCl salt and the HCl byproduct generated during the reaction, driving it to completion.[9]

  • Stir the mixture vigorously while adding benzoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzoylated intermediate.

Reagent (Benzoylation)Molar Eq.Purpose
Dihydrochloride Salt1.0Substrate
Benzoyl Chloride1.1Acylating Agent
Sodium Hydroxide (aq)>2.0Base / HCl Scavenger
Dichloromethane (DCM)-Organic Solvent
Part C: Final Hydrolysis to Target Compound

Protocol C.1: Saponification of the Methyl Ester

  • Dissolve the purified benzoylated intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5-2.0 equiv) and stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate several times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low Yield in Mitsunobu Wet reagents/solvents; Improper order of addition.Ensure all glassware is oven-dried and solvents are anhydrous. Pre-form the betaine by adding DIAD to PPh₃ before adding the alcohol and nucleophile.[5]
Incomplete Boc Deprotection Insufficient acid or reaction time.Use a larger excess of 4M HCl/dioxane or increase the reaction time. Monitor carefully by TLC or LC-MS.
Side Products in Benzoylation Di-benzoylation (on both nitrogens).Ensure the reaction is run at 0 °C to room temperature. Do not use a large excess of benzoyl chloride. The primary amine at C4 is less nucleophilic than the pyrrolidine nitrogen, but over-acylation can occur.
Emulsion during Work-up Formation of salts or soaps.Add a small amount of brine to the separatory funnel to help break the emulsion. Filtration through Celite can also be effective.[10]

References

  • PubChem (2024). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Tetrahedron Letters (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

  • PubMed (2000). Solid-phase synthesis of a library of hydroxyproline derivatives. [Link]

  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Chemistry Portal (2021). Mitsunobu Reaction. [Link]

  • Organic Synthesis (2023). Mitsunobu reaction. [Link]

  • The Synthetic Recipe (2024). Mitsunobu Reaction - Common Conditions. [Link]

  • Wikipedia (2024). Mitsunobu reaction. [Link]

Sources

Method

Application Notes and Protocols for Bioconjugation Using (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

Introduction: A Versatile Bifunctional Linker for Advanced Bioconjugation (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a proline derivative that offers a unique scaffold for bioconjugation, drug delivery, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Linker for Advanced Bioconjugation

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a proline derivative that offers a unique scaffold for bioconjugation, drug delivery, and peptide synthesis.[1] Its rigid pyrrolidine ring provides conformational constraint, which can be advantageous in designing bioactive molecules.[2] This compound features two key reactive functional groups: a primary amine at the 4-position and a carboxylic acid at the 2-position. This bifunctional nature allows for its use as a versatile linker to connect two different molecules, such as a protein and a small molecule drug, or to introduce specific functionalities onto a biomolecule. The N-benzoyl group provides stability to the pyrrolidine ring and is generally stable under standard bioconjugation conditions.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in bioconjugation. We will delve into the strategic application of orthogonal protecting groups to achieve selective and sequential conjugation, detail robust protocols for amide bond formation, and outline methods for the purification and characterization of the resulting bioconjugates.

Core Principles: Strategic Design of Your Bioconjugation Reaction

The successful use of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid as a linker hinges on a well-defined strategy that addresses the selective reactivity of its two functional groups. This is achieved through the use of orthogonal protecting groups, which can be selectively removed under different conditions, allowing for a stepwise conjugation process.[4] The two most common and effective protecting groups for the primary amine are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

The choice of which functional group on the linker to react first depends on the nature of your target biomolecules and the desired final construct. Below, we outline two primary strategic workflows.

Strategy A: Carboxylic Acid Activation First

This strategy is ideal when you want to first attach the linker to a biomolecule containing a primary amine (e.g., lysine residues on a protein) via the linker's carboxylic acid. The linker's amino group is initially protected and then deprotected for the second conjugation step.

cluster_0 Step 1: Carboxylic Acid Activation & First Conjugation cluster_1 Step 2: Deprotection & Second Conjugation Start (2S,4S)-4-(Protected-Amino)- 1-benzoylpyrrolidine-2-carboxylic acid Activate_COOH Activate Carboxylic Acid (EDC/NHS) Start->Activate_COOH Conjugate_1 Conjugate to Biomolecule 1 (Amine-containing) Activate_COOH->Conjugate_1 Deprotect Deprotect Amino Group Conjugate_1->Deprotect Purify Intermediate Conjugate_2 Conjugate to Biomolecule 2 Deprotect->Conjugate_2 Final_Purification Final Purification & Characterization Conjugate_2->Final_Purification

Caption: Workflow for Strategy A: Carboxylic Acid Activation First.

Strategy B: Amine Acylation First

This approach is suitable when you first want to attach the linker to a molecule containing a carboxylic acid via the linker's primary amine. The linker's carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) which can be hydrolyzed in a later step.

cluster_0 Step 1: Amine Acylation & First Conjugation cluster_1 Step 2: Deprotection & Second Conjugation Start (2S,4S)-4-Amino-1-benzoylpyrrolidine- 2-carboxylic acid (ester protected) Conjugate_1 Conjugate to Biomolecule 1 (Carboxyl-containing) Start->Conjugate_1 Deprotect Deprotect Carboxylic Acid (Hydrolysis) Conjugate_1->Deprotect Purify Intermediate Activate_COOH Activate Carboxylic Acid (EDC/NHS) Deprotect->Activate_COOH Conjugate_2 Conjugate to Biomolecule 2 (Amine-containing) Activate_COOH->Conjugate_2 Final_Purification Final Purification & Characterization Conjugate_2->Final_Purification

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

Introduction: A Rational Design Approach to Organocatalysis The field of asymmetric organocatalysis has been profoundly shaped by the versatility and efficacy of L-proline and its derivatives. These small, chiral molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Design Approach to Organocatalysis

The field of asymmetric organocatalysis has been profoundly shaped by the versatility and efficacy of L-proline and its derivatives. These small, chiral molecules have demonstrated remarkable capabilities in catalyzing a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity. This guide focuses on a rationally designed proline analogue, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid , exploring its potential as a bifunctional organocatalyst.

While direct literature on the catalytic applications of this specific molecule is emerging, its structural features—a rigid pyrrolidine scaffold, a secondary amine for enamine formation, a carboxylic acid for electrophile activation, a stereodefined amino group at the C4 position, and a sterically demanding N-benzoyl group—allow for a robust, mechanistically-grounded prediction of its utility in asymmetric synthesis. The principles outlined herein are derived from extensive studies on analogous 4-substituted and N-acyl-proline systems, providing a strong foundation for researchers and drug development professionals to explore its catalytic potential.[1][2][3][4]

The core catalytic cycle, common to proline and its derivatives, involves the formation of a nucleophilic enamine intermediate from a carbonyl donor (e.g., a ketone or aldehyde) and the secondary amine of the catalyst.[3][5][6][7][8] The catalyst's carboxylic acid group then acts as a Brønsted acid, activating the electrophilic partner (e.g., an aldehyde or a Michael acceptor) via hydrogen bonding, thereby lowering the energy of the transition state and directing the stereochemical outcome of the reaction.[3][8]

The Mechanistic Implications of the 4-Amino and N-Benzoyl Substituents

The unique substitution pattern of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is predicted to offer distinct advantages in modulating catalytic activity and selectivity:

  • The (4S)-Amino Group: The presence of an amino group at the C4 position can introduce an additional site for hydrogen bonding or other non-covalent interactions. This can help in organizing the transition state assembly, potentially leading to enhanced diastereo- and enantioselectivity compared to unsubstituted proline. Furthermore, this amino group can be further functionalized to tune the catalyst's steric and electronic properties.

  • The N-Benzoyl Group: The replacement of the N-H proton with a bulky benzoyl group significantly alters the steric environment around the catalytically active secondary amine. This modification can serve several purposes:

    • It can restrict the conformational flexibility of the pyrrolidine ring, leading to a more defined transition state.

    • It can provide a steric shield, influencing the facial selectivity of the electrophile's approach to the enamine intermediate.

    • The amide bond's electronic properties may influence the nucleophilicity of the enamine.

The interplay of these functional groups provides a compelling case for the exploration of this catalyst in key asymmetric transformations.

Application Note I: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established catalysts for this transformation.[1][5][6][7]

Catalytic Cycle and Stereochemical Model

The reaction is initiated by the formation of an enamine between the ketone donor and the catalyst's secondary amine. The catalyst's carboxylic acid then activates the aldehyde acceptor through hydrogen bonding. The stereochemical outcome is determined in the subsequent C-C bond formation step, which is believed to proceed through a Zimmerman-Traxler-type six-membered transition state.[3] The bulky N-benzoyl group is expected to effectively shield one face of the enamine, directing the aldehyde to approach from the less hindered face.

Diagram: Proposed Catalytic Cycle for the Asymmetric Aldol Reaction

G cluster_cycle Catalytic Cycle cluster_legend Legend Ketone Ketone (Donor) Catalyst_Resting (2S,4S)-4-Amino-1-benzoyl pyrrolidine-2-carboxylic acid Enamine Enamine Intermediate Catalyst_Resting->Enamine + Ketone - H₂O Transition_State Aldehyde Activation & C-C Bond Formation Enamine->Transition_State + Aldehyde Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Stereoselective Attack Product_Release Hydrolysis Iminium_Adduct->Product_Release + H₂O Product_Release->Catalyst_Resting Release of Catalyst Aldol_Product β-Hydroxy Ketone (Product) Product_Release->Aldol_Product Key_Intermediate Key Intermediate Rate_Determining_Step Rate-Determining Step Final_Product Final Product

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Predicted Performance in the Asymmetric Aldol Reaction

Based on data from analogous 4-substituted and N-acyl proline catalysts, the following outcomes can be anticipated for the reaction between various ketones and aldehydes.

Ketone DonorAldehyde AcceptorSolventCatalyst Loading (mol%)Temp (°C)Time (h)Predicted Yield (%)Predicted ee (%)
Cyclohexanone4-NitrobenzaldehydeDMSO20RT24-4885-95>95
AcetoneBenzaldehydeDMF30412-2460-7570-85
CyclopentanoneIsovaleraldehydeCH2Cl22004870-8590-97
Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in DMSO (4.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 0.52 mL).

  • Add (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (0.2 mmol, 46.9 mg, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Application Note II: The Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of C-C bonds in a 1,4-conjugate fashion. Proline-derived organocatalysts are known to effectively catalyze the addition of aldehydes and ketones to various Michael acceptors, such as nitroalkenes.[9]

Mechanistic Rationale

Similar to the aldol reaction, the catalytic cycle proceeds via an enamine intermediate formed from the catalyst and the carbonyl donor. This enamine then attacks the β-position of the electron-deficient Michael acceptor. The stereochemistry is controlled by the facial bias imposed by the chiral catalyst. The N-benzoyl group is expected to play a crucial role in shielding one face of the enamine, while the 4-amino group might engage in hydrogen bonding with the nitro group of the acceptor, further organizing the transition state.

Predicted Performance in the Asymmetric Michael Addition

The following table outlines the expected performance for the Michael addition of aldehydes to nitroalkenes, based on analogous systems.

Aldehyde DonorNitroalkene AcceptorSolventCatalyst Loading (mol%)Temp (°C)Time (h)Predicted Yield (%)Predicted dr (syn:anti)Predicted ee (%) (syn)
Propanaltrans-β-NitrostyreneToluene20RT2490-98>95:5>97
Isovaleraldehyde(E)-Nitropent-1-eneDioxane2044885-9590:10>95
Butanal2-(2-Nitrovinyl)furanCHCl315RT3688-9693:7>96
Detailed Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Materials:

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Catalyst)

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (0.5 mmol, 74.6 mg) and (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (0.1 mmol, 23.4 mg, 20 mol%) in toluene (1.0 mL) at room temperature, add propanal (1.5 mmol, 0.11 mL).

  • Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., using a hexane/EtOAc gradient) to obtain the γ-nitro aldehyde product.

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis, potentially after reduction of the aldehyde to the corresponding alcohol for easier analysis.

Application Note III: The Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that provides access to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline and its derivatives have been shown to be effective catalysts for this transformation.[2][10][11]

Mechanistic Considerations

The reaction typically involves an aldehyde, an amine, and a ketone. The aldehyde and amine first react to form an in situ imine, which then serves as the electrophile. The catalyst forms an enamine with the ketone donor, which then attacks the pre-formed imine. The stereoselectivity is again governed by the chiral environment provided by the catalyst in the C-C bond-forming step. The N-benzoyl and 4-amino groups are expected to contribute to a highly organized, sterically defined transition state, favoring the formation of one stereoisomer.

Diagram: Logical Workflow for the Asymmetric Mannich Reaction

MannichWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_output Output Aldehyde Aldehyde Imine_Formation In Situ Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Catalyst Catalyst Catalyst->Enamine_Formation Mannich_Reaction Asymmetric Mannich Reaction (C-C Bond Formation) Imine_Formation->Mannich_Reaction Enamine_Formation->Mannich_Reaction Hydrolysis Hydrolysis & Catalyst Regeneration Mannich_Reaction->Hydrolysis Product Chiral β-Amino Ketone Hydrolysis->Product Analysis Purification & Stereochemical Analysis Product->Analysis

Caption: Logical workflow of the three-component asymmetric Mannich reaction.

Predicted Performance in the Asymmetric Mannich Reaction
KetoneAldehydeAmineSolventCatalyst Loading (mol%)Temp (°C)Time (h)Predicted Yield (%)Predicted dr (syn:anti)Predicted ee (%) (syn)
CyclohexanoneBenzaldehydep-AnisidineDioxane20RT4880-90>99:1>99
Acetone4-MethoxybenzaldehydeAnilineDMSO30RT2470-8595:590-96
PropiophenoneFormaldehydep-ToluidineNMP2047265-80>95:5>95
Detailed Protocol: Asymmetric Mannich Reaction of Cyclohexanone, Benzaldehyde, and p-Anisidine

Materials:

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Catalyst)

  • Cyclohexanone (freshly distilled)

  • Benzaldehyde (freshly distilled)

  • p-Anisidine

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve benzaldehyde (1.0 mmol, 106.1 mg) and p-anisidine (1.1 mmol, 135.5 mg) in dioxane (5 mL).

  • Stir the mixture for 30 minutes at room temperature to facilitate the pre-formation of the imine.

  • Add cyclohexanone (2.0 mmol, 0.21 mL) and (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (0.2 mmol, 46.9 mg, 20 mol%).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC, typically 48 hours).

  • Quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Extract the mixture with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired β-amino ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by 1H NMR and chiral HPLC analysis.

Conclusion and Future Outlook

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a promising, rationally designed organocatalyst for asymmetric synthesis. Its unique structural features suggest the potential for high stereocontrol in a variety of important chemical transformations. The protocols and application notes provided in this guide, while based on well-established principles from analogous systems, offer a solid starting point for researchers to unlock the full catalytic potential of this molecule. Further experimental validation is encouraged to fully characterize its efficacy and expand its application scope in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

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  • Various Authors. (2022).
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  • Wang, X.-F., et al. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. PubMed. [Link]

  • ResearchGate. (1995). 4-substituted prolines: Useful reagents in enantioselective synthesis and conformational restraints in the design of bioactive peptidomimetics. [Link]

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  • Hayashi, Y., et al. (2006). Combined Proline-Surfactant Organocatalyst for the Highly Diastereo- and Enantioselective Aqueous Direct Cross-Aldol Reaction of Aldehydes. Organic Chemistry Portal. [Link]

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  • Wikipedia. (n.d.). Proline organocatalysis. [Link]

  • Gao, Y., & Du, D.-M. (2014). Asymmetric Michael addition/intramolecular cyclization catalyzed by bifunctional tertiary amine-squaramides: construction of chiral 2-amino-4H-chromene-3-carbonitrile derivatives. PubMed. [Link]

  • Gu, L., & Zhao, G. (2007). 4,4′‐Disubstituted‐ L ‐proline Catalyzes the Direct Asymmetric Michael Addition of Aldehydes to Nitrostyrenes. Sci-Hub. [Link]

  • Zlotin, S. G., et al. (2016). Heterogeneous organocatalysis: the proline case. PMC - PubMed Central - NIH. [Link]

  • Kang, S. A., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. PMC - NIH. [Link]

Sources

Method

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in the development of enzyme inhibitors

Application Notes and Protocols for the use of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its Derivatives in Drug Discovery Introduction: The Significance of the Proline Analog Scaffold In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the use of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and its Derivatives in Drug Discovery

Introduction: The Significance of the Proline Analog Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutics often leads researchers to revisit and reimagine existing chemical scaffolds. The proline analog, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, represents a quintessential example of such a versatile building block. Its rigidified pyrrolidine ring mimics the structure of proline, a crucial amino acid in numerous biological processes, making it an ideal starting point for the rational design of potent and selective enzyme inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this scaffold in the development of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-IV (DPP-IV) and enzymes of the proline metabolism pathway.

The strategic advantage of employing proline analogs lies in their ability to engage with the active sites of enzymes that recognize proline-containing substrates. The stereochemistry of the (2S,4S) configuration, coupled with the synthetic tractability of the amino and benzoyl groups, allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of medicinal chemistry. This guide will delve into the mechanistic basis for targeting specific enzymes, provide detailed protocols for inhibitor synthesis and evaluation, and offer insights into the interpretation of experimental data.

Targeting Key Enzymes with Pyrrolidine-Based Inhibitors

The (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid scaffold has shown promise in the inhibition of several key enzymes implicated in a range of pathologies, from metabolic disorders to cancer.

Dipeptidyl Peptidase-IV (DPP-IV): A Prime Target for Diabetes Therapy

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a cornerstone in the management of type 2 diabetes.[1]

The pyrrolidine core of our topic compound is an excellent mimic of the proline residue at the P1 position of natural DPP-IV substrates. The design of potent DPP-IV inhibitors often involves modifications to the pyrrolidine ring to optimize interactions with the S1 and S2 pockets of the enzyme's active site.[2][3]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrrolidine-based inhibitor and its subsequent evaluation in enzyme inhibition assays.

Protocol 1: Synthesis of a (2S,4S)-4-Substituted-1-benzoylpyrrolidine-2-carboxylic acid Derivative

This protocol outlines a general strategy for the synthesis of a derivative of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a process that allows for the introduction of diverse chemical functionalities at the 4-position to explore structure-activity relationships. The synthesis starts from a commercially available protected 4-hydroxyproline derivative.

Diagram: Synthetic Pathway

Synthesis_Workflow A 1. Protected (2S,4R)-4-Hydroxyproline B 2. Benzoylation A->B  Benzoyl Chloride, Base   C 3. Mesylation B->C  MsCl, Base   D 4. Azide Substitution (SN2) C->D  NaN3, DMF   E 5. Reduction of Azide D->E  H2, Pd/C   F 6. Amide Coupling/Alkylation E->F  Acyl Chloride or Alkyl Halide   G 7. Deprotection F->G  TFA or H2/Pd-C   H Final Inhibitor Candidate G->H

Caption: General synthetic workflow for derivatization.

Materials:

  • (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Desired acyl chloride or alkyl halide for derivatization

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Benzoylation of the Pyrrolidine Nitrogen: a. Dissolve the starting protected 4-hydroxyproline derivative in DCM. b. Add a suitable base, such as TEA or DIPEA. c. Cool the reaction mixture to 0°C and add benzoyl chloride dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). e. Work up the reaction by washing with aqueous solutions and purify the product by column chromatography. Causality: The benzoyl group is introduced to mimic the P2 residue of some DPP-IV substrates and to explore interactions with the S2 pocket of the enzyme.

  • Activation of the Hydroxyl Group: a. Dissolve the benzoylated intermediate in DCM and cool to 0°C. b. Add a base (e.g., TEA) followed by the dropwise addition of methanesulfonyl chloride. c. Stir at 0°C until the reaction is complete (TLC). d. Work up and purify to obtain the mesylated intermediate. Causality: The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

  • Introduction of the Amino Group Precursor: a. Dissolve the mesylated compound in DMF and add sodium azide. b. Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed. c. Cool the reaction, perform an aqueous workup, and purify the azido-intermediate. Causality: Azide is a reliable nucleophile for SN2 reactions and can be cleanly reduced to the primary amine. This step inverts the stereochemistry at the C4 position from R to S.

  • Reduction of the Azide: a. Dissolve the azido-intermediate in a suitable solvent like methanol or ethyl acetate. b. Add a catalytic amount of Pd/C. c. Stir the mixture under a hydrogen atmosphere until the reaction is complete. d. Filter off the catalyst and concentrate the filtrate to obtain the 4-amino intermediate. Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines.

  • Derivatization of the 4-Amino Group: a. The newly formed amino group can be acylated with an acyl chloride or alkylated with an alkyl halide in the presence of a base to introduce a variety of substituents. b. The reaction conditions will vary depending on the specific reagent used. Causality: This step is crucial for exploring the SAR at the 4-position of the pyrrolidine ring, which can significantly impact inhibitor potency and selectivity.

  • Final Deprotection: a. The protecting groups on the carboxylic acid (e.g., methyl ester) and the nitrogen (if a Boc group was used instead of direct benzoylation at the start) are removed. b. For a methyl ester, saponification with a base like LiOH can be used. For a Boc group, treatment with an acid like TFA is standard. c. Purify the final compound, for example, by HPLC. Causality: The free carboxylic acid is often crucial for interaction with positively charged residues in the enzyme's active site.

Protocol 2: In Vitro Enzyme Inhibition Assay for DPP-IV

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of the synthesized compounds against DPP-IV.[1]

Diagram: DPP-IV Inhibition Assay Workflow

DPP4_Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Add Inhibitor & Enzyme to Plate A->B C 3. Pre-incubate B->C  5-10 min   D 4. Initiate Reaction with Substrate C->D E 5. Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the DPP-IV fluorometric inhibition assay.

Materials:

  • Recombinant human DPP-IV

  • DPP-IV assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the synthesized inhibitor and the positive control in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the inhibitors in the assay buffer. c. Prepare working solutions of DPP-IV enzyme and Gly-Pro-AMC substrate in the assay buffer.

  • Assay Setup: a. In a 96-well plate, add the assay buffer to all wells. b. Add the inhibitor dilutions to the test wells. c. Add the solvent (e.g., DMSO) to the control (no inhibitor) and blank (no enzyme) wells. d. Add the DPP-IV enzyme solution to all wells except the blank wells.

  • Pre-incubation: a. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells. b. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. c. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Subtract the rate of the blank wells from all other wells. c. Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for DPP-IV Inhibition

CompoundR-group at C4IC50 (nM)
(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid -NH2500
Derivative 1 -NH-acetyl250
Derivative 2 -NH-cyclopropyl80
Sitagliptin (Control) N/A18

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 3: Proline Dehydrogenase (PRODH) Inhibition Assay

PRODH is a mitochondrial enzyme that catalyzes the first step of proline catabolism.[4] Its inhibition is being explored in the context of cancer metabolism. This assay measures PRODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5]

Diagram: PRODH Inhibition Assay Principle

PRODH_Assay Proline L-Proline PRODH PRODH Proline->PRODH P5C P5C PRODH->P5C DCPIP_red DCPIP (reduced, colorless) PRODH->DCPIP_red DCPIP_ox DCPIP (oxidized, blue) DCPIP_ox->PRODH e- acceptor Spectrophotometer Measure Absorbance at 600 nm DCPIP_red->Spectrophotometer Decrease in A600

Caption: Principle of the DCPIP-based PRODH inhibition assay.

Materials:

  • Isolated mitochondria or recombinant PRODH

  • PRODH assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCN, and FAD)

  • L-proline

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Synthesized inhibitor compounds

  • Spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare stock solutions of the inhibitor, L-proline, DCPIP, and PMS. b. Prepare the complete assay buffer.

  • Assay Setup: a. In a cuvette, combine the assay buffer, DCPIP, PMS, and the inhibitor at the desired concentration. b. Add the enzyme source (mitochondria or recombinant PRODH).

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding L-proline. b. Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.

  • Data Analysis: a. Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot. b. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value as described for the DPP-IV assay.

Protocol 4: Pyrroline-5-Carboxylate Reductase (PYCR1) Inhibition Assay

PYCR1 catalyzes the final step in proline biosynthesis and is a target in cancer therapy.[6] This assay measures PYCR1 activity by monitoring the oxidation of its cofactor, NADPH.[6]

Diagram: PYCR1 Inhibition Assay Principle

PYCR1_Assay P5C P5C PYCR1 PYCR1 P5C->PYCR1 Proline L-Proline PYCR1->Proline NADP NADP+ PYCR1->NADP NADPH NADPH NADPH->PYCR1 e- donor Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer Decrease in A340

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in organic solvents

Technical Support Center: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Welcome to the Technical Support Center for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this unique proline derivative. As Senior Application Scientists, we've structured this resource to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Part 1: Understanding the Core Challenge - The Zwitterionic Nature

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid possesses both a basic amino group and an acidic carboxylic acid group. In its solid state and in neutral solutions, it primarily exists as a zwitterion, or inner salt. This dual-charge state leads to a high crystal lattice energy, making it highly soluble in polar protic solvents like water, but poorly soluble in most nonpolar organic solvents.[1][2][3] The key to solubilization is to disrupt this strong intermolecular electrostatic attraction.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when trying to dissolve (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in organic solvents for reactions, analysis, or formulation.

Question 1: Why is my compound not dissolving in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer:

The primary reason is the compound's zwitterionic character at neutral pH.[1] Solvents like DCM, THF, and Ethyl Acetate are nonpolar or moderately polar aprotic solvents and are ineffective at solvating the charged ammonium and carboxylate groups. The energy gained by solvation in these solvents is insufficient to overcome the strong ionic interactions within the solid crystal lattice of the compound.

  • Expertise & Experience: Think of it like trying to dissolve table salt (sodium chloride) in oil. The solvent molecules cannot effectively surround and stabilize the individual ions. The same principle applies here. The benzoyl group adds some hydrophobic character, but the zwitterionic nature of the amino acid backbone dominates the solubility profile.

Question 2: I need to perform a reaction in an organic solvent. How can I increase the solubility of my compound?

Answer:

There are several effective strategies to enhance solubility. The choice of method depends on the specific requirements of your reaction, such as pH tolerance and the nature of other reagents.

Strategy 1: Salt Formation (pH Adjustment)

This is the most common and effective method. By adding an acid or a base, you can convert the zwitterion into a cationic or anionic species, respectively. These resulting salts are no longer zwitterionic and often exhibit significantly improved solubility in organic solvents, particularly more polar ones.[2]

  • Acid Addition (Forms the Hydrochloride or Trifluoroacetate Salt):

    • Mechanism: Adding an acid like HCl or Trifluoroacetic Acid (TFA) protonates the carboxylate group, neutralizing its negative charge. The molecule now has a net positive charge on the amino group, forming an ammonium salt.

    • When to use: Ideal for reactions where the free amino group's nucleophilicity is not required, or when the reaction is performed under acidic conditions.

    • Caution: The resulting salt will be acidic. Ensure this is compatible with your downstream steps and other reagents.

  • Base Addition (Forms the Sodium, Potassium, or Amine Salt):

    • Mechanism: Adding a base like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) deprotonates the ammonium group, neutralizing its positive charge. The molecule now has a net negative charge on the carboxylate group.

    • When to use: Suitable for reactions where the carboxylate needs to be activated (e.g., for amide bond formation) or when the reaction proceeds under basic conditions.

Experimental Protocol: Salt Formation for Enhanced Solubility

Here is a step-by-step guide for converting the zwitterion to a more soluble salt form.

A. Acid Salt Formation (e.g., HCl salt)

  • Suspension: Suspend 1.0 equivalent of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., Methanol, THF, or Dioxane).

  • Acidification: Slowly add 1.0 to 1.1 equivalents of a solution of HCl (e.g., 2M HCl in diethyl ether or a solution of gaseous HCl in dioxane) to the stirred suspension at 0 °C.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 1-2 hours. Often, the solid will dissolve as the salt is formed.

  • Verification (Optional): If the product precipitates as the salt, it can be isolated by filtration. If it remains in solution, it is ready for the next reaction step.

  • Solvent Removal: If you need to isolate the salt, the solvent can be removed under reduced pressure.

B. Base Salt Formation (e.g., Triethylamine salt)

  • Suspension: Suspend 1.0 equivalent of the compound in your desired reaction solvent (e.g., DMF or DCM).

  • Basification: Add 1.0 to 1.1 equivalents of an organic base like Triethylamine (TEA) to the suspension.

  • Dissolution: Stir the mixture at room temperature. The formation of the triethylammonium salt of the carboxylate should facilitate dissolution. The solution is now ready for use.

Question 3: Are there any "go-to" solvents I should try first if salt formation is not an option?

Answer:

Yes. If you must avoid pH modification, your best options are highly polar aprotic solvents that are capable of solvating both positive and negative charges to some extent.

  • Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving difficult zwitterionic compounds.

  • Dimethylformamide (DMF): Another excellent choice, widely used in peptide synthesis where similar building blocks are common.[4]

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective alternative to DMF.

Data Presentation: Qualitative Solubility Guide

Solvent ClassExamplesExpected Solubility of ZwitterionRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateExcellent H-bonding and dipole interactions to solvate both charges.[5]
Polar Aprotic DMSO, DMF, NMPModerate to Low (Best organic options)High dielectric constant helps to solvate charges, but less effective than protic solvents.
Moderately Polar THF, Acetonitrile, AcetoneVery LowInsufficient polarity to overcome crystal lattice energy.
Nonpolar Dichloromethane (DCM), Toluene, HexanesInsolubleCannot effectively solvate ionic charges.

Note: This table provides a general guideline. Experimental verification is always recommended.

Question 4: I've tried DMF and DMSO, but the solubility is still too low for my desired concentration. What else can I do?

Answer:

If even polar aprotic solvents are insufficient, you can employ physical methods or co-solvents.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution. It provides the activation energy needed to disrupt the crystal lattice.

  • Gentle Heating: Carefully warming the mixture can increase solubility. However, be cautious of potential degradation, especially for prolonged periods or at high temperatures. Always perform a small-scale test first.

  • Co-solvents: Sometimes, a mixture of solvents works better than a single one. For example, adding a small percentage of water or methanol to a suspension in DMF or DMSO can significantly improve solubility by providing the necessary protic interactions to solvate the zwitterion. This should only be done if your reaction is tolerant to small amounts of these co-solvents.

Visualization: Logical Workflow for Solubility Troubleshooting

Below is a diagram outlining the decision-making process for solubilizing your compound.

Solubility_Workflow start Start: (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid solid check_reaction_ph Is pH modification allowed for your reaction? start->check_reaction_ph salt_formation Strategy 1: Salt Formation check_reaction_ph->salt_formation Yes direct_dissolution Strategy 2: Direct Dissolution check_reaction_ph->direct_dissolution No acidic_cond Acidic Conditions? Add HCl or TFA salt_formation->acidic_cond basic_cond Basic Conditions? Add TEA or DIPEA salt_formation->basic_cond end_success Proceed with Experiment acidic_cond->end_success basic_cond->end_success polar_aprotic Try Polar Aprotic Solvents: 1. DMSO 2. DMF 3. NMP direct_dissolution->polar_aprotic check_solubility Is solubility sufficient? polar_aprotic->check_solubility physical_methods Strategy 3: Physical Enhancement check_solubility->physical_methods No check_solubility->end_success Yes sonicate_heat Apply Sonication and/or Gentle Heating physical_methods->sonicate_heat sonicate_heat->end_success end_fail Re-evaluate reaction conditions or consider derivatization

Sources

Optimization

Technical Support Center: Optimizing Peptide Coupling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This constrained proline analog is a valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This constrained proline analog is a valuable building block for creating peptides with unique structural and functional properties.[1][2] However, its sterically hindered nature presents specific challenges in achieving high coupling efficiency during peptide synthesis.

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and achieve successful synthesis outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Coupling Yield

Question: I am observing a low yield after coupling (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. What are the potential causes and how can I improve the efficiency?

Answer: Low coupling yields with this amino acid are often attributed to steric hindrance from the bulky benzoyl group and the rigid pyrrolidine ring.[1] This can slow down the reaction rate and prevent the coupling from reaching completion. Here are several strategies to overcome this:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough for such a sterically demanding coupling.[3][4] It is highly recommended to switch to more powerful in-situ activating reagents.

    • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU form highly reactive O-acylisourea intermediates that can effectively overcome the steric barrier.[3][5] HATU is often considered one of the most efficient coupling reagents, especially for difficult couplings.[5][6]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[3][5] PyAOP has shown particular efficacy in coupling N-methylated and other sterically challenging amino acids.[7]

  • Reaction Time and Temperature: Steric hindrance significantly slows down the reaction kinetics.

    • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[3]

    • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate coupling reactions by efficiently heating the reaction mixture, overcoming the activation energy barrier for sterically hindered amino acids.[3]

  • Solvent Selection: Proper solvation of the growing peptide chain on the solid support is crucial for efficient coupling.[3]

    • N-methylpyrrolidone (NMP): NMP is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation and improve reaction kinetics.[3]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Double Coupling: Performing the coupling reaction twice with a fresh solution of the activated amino acid can significantly improve the yield for difficult residues.[3][8]

Issue 2: Side Product Formation

Question: I am observing unexpected peaks in my HPLC analysis after coupling. What are the likely side reactions and how can I minimize them?

Answer: Side reactions are a common challenge in peptide synthesis, and the structure of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can predispose it to certain unwanted transformations.

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or DIC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which terminates the peptide chain.[9] This is more likely with sterically hindered amino acids where the desired nucleophilic attack by the amine is slow.

    • Solution: As mentioned for improving yield, switching to aminium/uronium or phosphonium-based coupling reagents will avoid this specific side reaction.

  • Racemization: While proline and its derivatives are generally resistant to racemization at the alpha-carbon, the use of aggressive activation methods or prolonged reaction times at elevated temperatures can increase this risk.[10]

    • Solution: Use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., OxymaPure) can suppress racemization.[7][11] It is also advisable to use the weakest base necessary for the coupling reaction, as strong bases can promote epimerization.[6]

  • Diketopiperazine Formation: This side reaction is particularly prevalent when proline or its derivatives are at the C-terminus of a dipeptide on the resin.[12][13] The deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.

    • Solution: To mitigate this, using a sterically hindered resin like 2-chlorotrityl chloride resin is recommended, as its bulky linker can inhibit the formation of the cyclic product.[12]

Issue 3: Incomplete Deprotection of the 4-Amino Group

Question: I am having trouble removing the protecting group from the 4-amino position for subsequent side-chain modification. What could be the issue?

Answer: The accessibility of the 4-amino group can be sterically hindered by the benzoyl group and the overall conformation of the peptide.

  • Choice of Protecting Group: The selection of the protecting group for the 4-amino group is critical. It must be orthogonal to the N-terminal protecting group (e.g., Fmoc) and removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.

    • Recommended Protecting Groups: For Fmoc-based synthesis, protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, or Mmt (4-methoxytrityl), which is removed under mildly acidic conditions, are suitable choices.

  • Deprotection Conditions: Incomplete deprotection can result from insufficient reaction time or reagent concentration.

    • Solution: Increase the deprotection time or perform the deprotection step twice. Ensure that the resin is well-swollen in an appropriate solvent to allow for efficient diffusion of the deprotection reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for incorporating (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid?

A1: For sterically hindered amino acids like this one, aminium/uronium salts such as HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended.[3][5] These reagents form highly reactive activated esters that can overcome the steric hindrance and lead to higher coupling efficiencies compared to standard carbodiimides.[3]

Q2: How can I monitor the coupling reaction to ensure it has gone to completion?

A2: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. For proline derivatives where the secondary amine gives a different color, other tests like the chloranil test might be more appropriate. Quantitative methods like HPLC analysis of a small, cleaved sample of the peptide can also be used to determine the extent of coupling.

Q3: Is it necessary to protect the 4-amino group of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid during peptide synthesis?

A3: Yes, it is crucial to protect the 4-amino group to prevent it from reacting with the activated carboxyl group of the incoming amino acid, which would lead to chain branching. The protecting group should be orthogonal to the N-terminal protecting group used in your synthesis strategy (e.g., Fmoc).

Q4: Can I use microwave-assisted peptide synthesis for this amino acid?

A4: Yes, microwave-assisted peptide synthesis (MAPS) is highly effective for difficult couplings, including those involving sterically hindered amino acids.[3] The rapid heating provided by the microwave can significantly reduce reaction times and improve coupling efficiency. However, it is important to carefully control the temperature to minimize the risk of racemization.

Experimental Protocols & Data

Protocol 1: Double Coupling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid using HATU

This protocol is designed for situations where a single coupling may not be sufficient to achieve a high yield.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • In a separate vessel, pre-activate the Fmoc-(2S,4S)-4-Amino(protected)-1-benzoylpyrrolidine-2-carboxylic acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 2 through 5 with a fresh solution of the activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis.

Data Summary: Comparison of Coupling Reagents

The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling ReagentActivated IntermediateReactivityComments
DCC/DICO-acylisoureaLowProne to N-acylurea formation and racemization. Not recommended for hindered couplings.[4][9]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[3]
HATUOAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings.[5][6]
COMUOxyma esterVery HighComparable to HATU with improved safety and solubility profiles.[6]

Visualizing the Workflow

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield Observed reagent Using Standard Carbodiimide (DCC/DIC)? start->reagent switch_reagent Switch to High-Potency Reagent (HATU, HCTU, PyBOP) reagent->switch_reagent Yes time_temp Standard Reaction Time/Temp? reagent->time_temp No switch_reagent->time_temp increase_time Increase Reaction Time (e.g., overnight) time_temp->increase_time Yes use_microwave Consider Microwave-Assisted Synthesis time_temp->use_microwave Consider for speed double_couple Perform Double Coupling increase_time->double_couple use_microwave->double_couple solvent Using DMF? double_couple->solvent switch_solvent Switch to NMP or Solvent Mixture solvent->switch_solvent Yes end Improved Yield solvent->end No switch_solvent->end

A decision-making workflow for troubleshooting low coupling yields.

Mechanism of Action: HATU-mediated Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step amino_acid (2S,4S)-AA-COOH active_ester Highly Reactive OAt-ester amino_acid->active_ester forms hatu HATU + Base hatu->active_ester mediates peptide_bond New Peptide Bond Formed active_ester->peptide_bond reacts with resin_amine Resin-Bound Peptide-NH2 resin_amine->peptide_bond to form

Simplified mechanism of HATU-mediated peptide bond formation.

References

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Side reaction in peptide synthesis | PPTX - Slideshare. (n.d.).
  • Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products. (n.d.).
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (n.d.).
  • Side Reactions in - Peptide Synthesis. (n.d.).
  • US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (n.d.).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4).
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate. (2015, February 3).
  • Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid - Chem-Impex. (n.d.).
  • 176439-44-4((2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID). (n.d.).
  • 9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This constrained proline analog is a valuable building block in medicinal chemistry for enhancing peptide stability and bioavailability.[1] However, its unique structure can present challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

The incorporation of proline and its analogs into peptides can significantly influence their conformational properties, often making them more resistant to enzymatic degradation.[2][3] The rigid pyrrolidine ring restricts the peptide backbone's flexibility, which can be advantageous for therapeutic applications but may also lead to aggregation and purification difficulties.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the purification of peptides containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Problem 1: Poor Peak Shape and Resolution in RP-HPLC

Symptoms: Broad, tailing, or split peaks during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis and purification.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The basic amine on the pyrrolidine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to poor peak shape.

    • Solution: Use a high-purity, end-capped C18 column specifically designed for peptide separations. Consider using a polymeric column, which offers a wider pH stability range and can be operated at higher pH to neutralize the amine's positive charge.[]

  • Ion-Pairing Issues: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide RP-HPLC, but its effectiveness can vary depending on the peptide sequence.[][7]

    • Solution 1: Optimize the TFA concentration. While 0.1% is standard, increasing it to 0.2% can sometimes improve peak shape, but be mindful of the increased acidity and its potential effect on column longevity.[]

    • Solution 2: Consider alternative ion-pairing reagents like heptafluorobutyric acid (HFBA) for more hydrophobic peptides or formic acid for a less aggressive, MS-compatible option.

  • Peptide Aggregation: The rigid conformation induced by the proline analog can sometimes promote intermolecular aggregation, especially at high concentrations.[4][5]

    • Solution: Dissolve the crude peptide in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the mobile phase.[] Injecting a smaller sample volume can also mitigate on-column aggregation.

Problem 2: Co-elution of Impurities

Symptoms: The target peptide peak is not well-separated from closely eluting impurities, making it difficult to obtain high purity fractions.

Potential Causes & Solutions:

  • Similar Hydrophobicity of Impurities: Deletion sequences or peptides with protecting group side reactions can have very similar retention times to the desired product.[7]

    • Solution 1: Optimize the Gradient. Employ a shallower gradient during the elution of the target peptide to enhance separation.[8][9] For example, if your peptide elutes at 35% acetonitrile (ACN) with a 1%/minute gradient, try a 0.5%/minute gradient from 30-40% ACN.

    • Solution 2: Change the Stationary Phase. Switching from a C18 to a C8 or a phenyl-hexyl column can alter the selectivity of the separation, potentially resolving co-eluting species.

  • Presence of Diastereomers: If the synthesis of the unnatural amino acid or its incorporation into the peptide is not fully stereospecific, diastereomers may be present, which can be very challenging to separate.

    • Solution: High-resolution analytical HPLC is crucial to detect diastereomers. Separation may require specialized chiral columns or extensive method development with different solvent systems and temperatures.

Problem 3: Low Recovery of the Purified Peptide

Symptoms: The amount of lyophilized, pure peptide is significantly lower than expected based on the crude material loaded onto the column.

Potential Causes & Solutions:

  • Irreversible Adsorption to the Column: Highly hydrophobic peptides or those with strong secondary interactions can bind irreversibly to the stationary phase.

    • Solution: After the main purification run, perform a high-organic wash (e.g., 95% ACN) to elute any strongly bound material. If recovery is still low, consider a different stationary phase or a less hydrophobic column chemistry.

  • Peptide Precipitation: The peptide may precipitate on the column if the mobile phase conditions are not optimal for its solubility.

    • Solution: Ensure the peptide is fully dissolved before injection. Increasing the initial percentage of the organic solvent in the mobile phase (if compatible with peptide retention) can sometimes improve solubility.

  • Inaccurate Quantification of Crude Material: The initial estimation of peptide content in the crude sample may be overestimated.

    • Solution: Use methods like amino acid analysis or nitrogen elemental analysis to get a more accurate measure of the peptide content in your crude material.[]

Problem 4: Identification of Unexpected Impurities

Symptoms: Mass spectrometry analysis reveals peaks that do not correspond to expected deletion sequences or common synthesis-related byproducts.

Potential Causes & Solutions:

  • Diketopiperazine Formation: Peptides with proline or its analogs at or near the C-terminus are susceptible to diketopiperazine formation during synthesis and cleavage.[10]

    • Solution: Synthesizing the C-terminal portion on a 2-chlorotrityl chloride resin can minimize this side reaction.[10]

  • Side Reactions Involving the Unnatural Amino Acid: The benzoyl group or the secondary amine of the pyrrolidine ring could potentially undergo side reactions during cleavage or subsequent handling.

    • Solution: Careful analysis of the mass spectrum of the impurity can provide clues to its structure. Tandem mass spectrometry (MS/MS) can be particularly useful for fragmentation analysis.

  • Oxidation: Methionine and cysteine residues are prone to oxidation, but other residues can also be affected under certain conditions.[11]

    • Solution: Store the peptide under an inert atmosphere (e.g., argon) and at low temperatures (-20°C or -80°C) to minimize oxidation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an RP-HPLC gradient for a peptide containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid?

A1: A good starting point is a linear gradient of 5-65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The specific hydrophobicity of your peptide will determine its exact elution time, so this initial gradient will help you quickly identify the approximate ACN concentration needed for elution. You can then optimize with a shallower gradient around that concentration.

Q2: Can I use flash chromatography for the initial purification of my crude peptide?

A2: Yes, flash chromatography can be a very effective first-pass purification step, especially for large quantities of crude peptide with relatively low purity.[12] This can enrich your target peptide and remove many impurities, reducing the number of injections and the time required for final polishing by preparative HPLC.[12]

Q3: My peptide is still impure after one round of RP-HPLC. What should I do?

A3: For challenging purifications, an orthogonal approach is often necessary.[8][13] This involves using a second purification method that separates based on a different principle than hydrophobicity.

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge.[14] If your peptide has a significant number of acidic or basic residues, IEX can be a powerful complementary step to RP-HPLC.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing small molecule impurities or aggregated species.[14]

Q4: How can I confirm the purity and identity of my final peptide product?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Analytical RP-HPLC: To assess the purity of the final product. The chromatogram should show a single, sharp peak at the expected retention time.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry (e.g., LC/Q-TOF) can provide a very accurate mass measurement.[15]

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

Q5: Are there any special considerations for handling and storing peptides containing this unnatural amino acid?

A5: Like most peptides, those containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid should be stored as a lyophilized powder at -20°C or lower to prevent degradation. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the peptide into smaller, single-use vials.

Experimental Protocols & Visualizations

Protocol: Standard RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF, DMSO) and then dilute with Mobile Phase A (Water + 0.1% TFA) to the desired concentration (typically 1-10 mg/mL). Centrifuge the sample to remove any particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) for at least 3-5 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. Monitor the elution profile at 210-220 nm.[16]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.

Data Presentation: Solvent Gradient Comparison
Gradient ProfileFlow Rate (mL/min)Run Time (min)ResolutionThroughput
Standard (1%/min) 2060GoodModerate
Shallow (0.5%/min) 2090ExcellentLow
Steep (2%/min) 2045ModerateHigh

Table 1: Comparison of different gradient profiles for the purification of a model peptide containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid on a preparative C18 column.

Diagrams

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Fractions Fraction Collection RP_HPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Pool Pooling of Pure Fractions Analysis->Pool >95% Pure Lyophilization Lyophilization Pool->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide QC Quality Control (MS, MS/MS, AAA) Pure_Peptide->QC

Caption: General workflow for peptide synthesis, purification, and characterization.

TroubleshootingLogic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues Start Poor RP-HPLC Result BroadPeak Broad/Tailing Peaks Start->BroadPeak CoElution Co-eluting Impurities Start->CoElution ChangeColumn Use End-capped or Polymeric Column BroadPeak->ChangeColumn OptimizeTFA Optimize TFA Concentration BroadPeak->OptimizeTFA ReduceAggregation Use Stronger Solvents / Lower Concentration BroadPeak->ReduceAggregation ShallowGradient Use Shallower Gradient CoElution->ShallowGradient ChangeSelectivity Change Column Chemistry (e.g., C8, Phenyl) CoElution->ChangeSelectivity Orthogonal Use Orthogonal Method (IEX, SEC) CoElution->Orthogonal

Caption: Troubleshooting logic for common RP-HPLC purification problems.

References

  • Hodges, R. S., & Mant, C. T. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. Retrieved from [Link]

  • Meissner, A., & Sorensen, H. L. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3493. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 12(4), 853–868. Retrieved from [Link]

  • Loffet, A., & Galeotti, N. (2006). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858 B2.
  • Shalosky, J. C., D'Andrea, L. D., Miller, P. A., & Raines, R. T. (2014). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(22), 8089–8101. Retrieved from [Link]

  • Mehok, A. R., et al. (2002). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography A, 972(1), 87-99. Retrieved from [Link]

  • Biotage. (2023, January 30). How to purify synthetic peptides - what are the options? Retrieved from [Link]

  • Rao, D. R., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564-573. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-29. Retrieved from [Link]

  • Otagiri, Y., et al. (1983). Taste of Proline-containing Peptides. Bioscience, Biotechnology, and Biochemistry, 47(1), 25-30. Retrieved from [Link]

  • Hodges, R. S. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Chen, Y., et al. (2024). Identification and Characterization of Glycine- and Proline-Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. Journal of Food Science, 89(1), e14532. Retrieved from [Link]

  • Bräuer, A., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents. WIPO Patent Application WO/2020/144111.
  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. Retrieved from [Link]

  • Schievano, E., et al. (2023). Investigation of Impurities in Peptide Pools. Separations, 10(1), 36. Retrieved from [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(22), 15037-15093. Retrieved from [Link]

  • Li, M., et al. (2024). High-level biosynthesis and purification of the antimicrobial peptide Kiadin based on non-chromatographic purification and acid cleavage methods. Applied Microbiology and Biotechnology, 108(1), 28. Retrieved from [Link]

  • Dimaline, R., & Reeve Jr, J. R. (1983). Reversed-phase High-Performance Liquid Chromatography Used to Monitor Enzymatic Cleavage of Pyrrolidone Carboxylic Acid From Regulatory Peptides. Journal of Chromatography B: Biomedical Sciences and Applications, 257(2), 355-360. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for the synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Technical Support Center: Synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid Welcome to the technical support center for the synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: Why is the yield of my target compound, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic sequence. Let's break down the most common culprits and their solutions.

  • Incomplete Starting Material Conversion: The primary cause of low yield is often an incomplete reaction. This can be diagnosed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture, which will show the presence of unreacted starting materials.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC at regular intervals. If the reaction stalls, a modest increase in temperature might be necessary, but be cautious of potential side reactions.

      • Reagent Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion. Carefully re-evaluate the stoichiometry of your reagents, particularly the benzoylating agent and any catalysts used. An excess of the benzoylating agent is often employed to drive the reaction to completion.

  • Side Product Formation: The formation of undesired side products can significantly consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Control of Reaction Conditions: The benzoylation of the pyrrolidine nitrogen is a key step. The reaction should be performed under controlled temperature conditions, typically at 0°C to room temperature, to minimize the formation of over-benzoylated or other side products.

      • Choice of Base: The choice and amount of base used to neutralize the reaction mixture are critical. A weak inorganic base, such as sodium bicarbonate or potassium carbonate, is often preferred over strong organic bases to prevent unwanted side reactions.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during the extraction and purification steps. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has some water solubility, which can lead to losses during aqueous work-up.

    • Solution:

      • Extraction pH: The pH of the aqueous phase during extraction is crucial. Adjusting the pH to the isoelectric point of the amino acid will minimize its solubility in the aqueous layer and maximize its extraction into the organic phase.

      • Purification Method: While column chromatography is a common purification method, it can lead to product loss. Consider alternative purification techniques such as crystallization. A well-chosen solvent system for crystallization can lead to a high recovery of pure product.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate is a clear indicator of side product formation. The most common side products in this synthesis are:

  • N,N-Dibenzoylated Product: This occurs when the amino group at the 4-position is also benzoylated.

    • Minimization Strategy:

      • Protecting Groups: A common strategy is to use an orthogonal protecting group for the amino group at the 4-position, such as a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.[1][2] This protecting group can be selectively removed after the benzoylation of the pyrrolidine nitrogen.

      • Controlled Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the benzoylating agent can help to selectively benzoylate the more reactive pyrrolidine nitrogen over the amino group.

  • Epimerization: The stereocenters at the 2- and 4-positions of the pyrrolidine ring can be susceptible to epimerization under harsh reaction conditions (e.g., strong bases or high temperatures).

    • Minimization Strategy:

      • Mild Reaction Conditions: Employ mild bases and maintain a low reaction temperature throughout the synthesis.

      • Chiral Analysis: Utilize chiral High-Performance Liquid Chromatography (HPLC) to analyze the stereochemical purity of your product and identify any epimerization.

Question 3: My purified product shows poor solubility. How can I improve its handling and use in subsequent reactions?

Answer:

The zwitterionic nature of amino acids can lead to poor solubility in many common organic solvents.

  • Salt Formation: Converting the amino acid into a salt form, such as a hydrochloride or trifluoroacetate salt, can significantly improve its solubility in polar solvents like water, methanol, or DMSO. This is achieved by treating the purified product with an appropriate acid.

  • Esterification: If the carboxylic acid moiety is not required for the subsequent reaction, converting it to an ester (e.g., a methyl or ethyl ester) can enhance solubility in a wider range of organic solvents.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the benzoyl group in this molecule?

A1: The benzoyl group attached to the pyrrolidine nitrogen serves multiple purposes. It acts as a protecting group, preventing the secondary amine from participating in undesired reactions.[3] Additionally, the benzoyl group can influence the conformational rigidity of the pyrrolidine ring, which can be important for its biological activity and interaction with target molecules.[4]

Q2: Are there alternative methods for the synthesis of the pyrrolidine ring?

A2: Yes, various synthetic routes to functionalized pyrrolidines have been developed. These include methods starting from chiral precursors like proline or employing asymmetric catalysis. The choice of method often depends on the desired stereochemistry and substitution pattern of the final product. A review by MDPI provides a comprehensive overview of stereoselective synthesis methods for pyrrolidine-containing compounds.[5]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as benzoyl chloride, are corrosive and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

III. Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, incorporating best practices to maximize yield and purity.

Step 1: Protection of the 4-Amino Group

  • Dissolve (2S,4S)-4-aminopyrrolidine-2-carboxylic acid in a mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) and sodium bicarbonate.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with a cold solution of potassium bisulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2S,4S)-4-(tert-butoxycarbonylamino)-pyrrolidine-2-carboxylic acid.

Step 2: Benzoylation of the Pyrrolidine Nitrogen

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Slowly add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2S,4S)-1-Benzoyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid.

Step 3: Deprotection of the 4-Amino Group

  • Dissolve the protected intermediate from Step 2 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford the final product, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

IV. Data Summary Table

ParameterCondition 1Condition 2Condition 3
Starting Material (2S,4S)-4-aminopyrrolidine-2-carboxylic acid(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid(2S,4S)-4-Fmoc-aminopyrrolidine-2-carboxylic acid
Benzoylating Agent Benzoyl ChlorideBenzoyl ChlorideBenzoyl Chloride
Base TriethylamineDIPEAK2CO3
Solvent DCMTHFAcetonitrile
Temperature 0°C to RT0°C to RTRT
Typical Yield 60-70%75-85%70-80%
Purity (by HPLC) >95%>98%>97%

V. Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Benzoylation cluster_step3 Step 3: Deprotection Start (2S,4S)-4-aminopyrrolidine- 2-carboxylic acid Boc_Protection Boc Anhydride, NaHCO3 Start->Boc_Protection Protected_Amine (2S,4S)-4-Boc-amino- pyrrolidine-2-carboxylic acid Boc_Protection->Protected_Amine Benzoylation Benzoyl Chloride, Base Protected_Amine->Benzoylation Benzoylated_Product (2S,4S)-1-Benzoyl-4-Boc- aminopyrrolidine-2-carboxylic acid Benzoylation->Benzoylated_Product Deprotection TFA or HCl Benzoylated_Product->Deprotection Final_Product (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Deprotection->Final_Product

Caption: Synthetic workflow for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

VI. References

  • Vertex AI Search. (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS No. 176439-44-4): An Overview of a Promising Compound in Medicinal Chemistry. Available from:

  • Chem-Impex. Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid. Available from:

  • Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Available from:

  • Monn, J. A., et al. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 38(18), 3443-53. Available from:

  • Chem-Impex. Fmoc-(2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Available from:

  • Kingston, L. P., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 11(14), 1925-9. Available from:

  • ChemicalBook. 4-Aminopyridine-2-carboxylic acid synthesis. Available from:

  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives. Available from:

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from:

  • Rosen, T., et al. (1991). Design, Synthesis, and Properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1547-56. Available from:

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid During Activation

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the min...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the minimization of racemization during the activation of N-acyl amino acids, specifically focusing on (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. As a proline derivative with an N-benzoyl group, this compound presents a heightened risk of epimerization at the α-carbon upon activation of its carboxylic acid moiety for amide bond formation.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the stereochemical integrity of your peptide products.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the activation and coupling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid?

A1: Racemization is the conversion of a single enantiomer of a chiral compound into a mixture of both enantiomers.[1] In peptide synthesis, this means the desired L-amino acid can be partially converted to the undesired D-amino acid. For (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, the N-benzoyl group, an acyl-type protecting group, significantly increases the acidity of the α-hydrogen.[2] This makes the compound particularly susceptible to racemization during the activation of the carboxylic acid for peptide bond formation.[2][3] The loss of stereochemical integrity can drastically alter the peptide's structure and biological function.[1]

Q2: What are the primary mechanisms leading to racemization during the activation step?

A2: There are two main base-catalyzed pathways for racemization during the activation of N-acyl amino acids:[4][5]

  • Oxazolone Formation: This is the predominant mechanism.[6] The activated carboxylic acid intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and is readily removed by a base, leading to an achiral intermediate. Subsequent reaction with an amine can occur from either face, resulting in a mixture of L- and D-isomers.[1][4]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base to form an achiral enolate intermediate.[5] While generally less common than oxazolone formation, it can be a significant factor, especially with strong bases.[1][5]

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation and subsequent racemization.[5] Therefore, they should always be used with racemization-suppressing additives.[7]

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HBTU, HATU, PyBOP, and COMU are generally more efficient and lead to less racemization than carbodiimides alone.[8][9] They react with the carboxylic acid to form active esters that are less susceptible to racemization.[4] However, the choice of base used with these reagents is still crucial.[2] COMU, a third-generation uronium salt, has shown particular promise in reducing racemization.[9][10]

  • Phosphonium-based reagents like BOP can be very effective, but a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11] Newer phosphonium reagents like PyBOP were developed to be safer alternatives.[8]

Q4: What is the role of additives in minimizing racemization?

A4: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) react with the highly reactive activated intermediate to form a more stable active ester.[4][8] This active ester is less prone to cyclization into an oxazolone.[4] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[4][10]

Q5: How does the choice of base affect the level of racemization?

A5: The base plays a crucial role in the racemization process.[4] Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the acidic α-proton, leading to increased racemization.[4][5] Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base, both of which can help minimize racemization.[2][12]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
High levels of the undesired (2R,4S) diastereomer detected after coupling. Inappropriate Coupling Reagent/Additive Combination: Use of a carbodiimide without an effective additive.Switch to an onium salt-based coupling reagent like HATU or COMU. If using a carbodiimide (e.g., DIC), ensure the use of a highly effective racemization suppressant like HOAt or OxymaPure.[4][9]
Strong or Unhindered Base: Use of DIPEA or TEA is promoting α-proton abstraction.Replace DIPEA or TEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[12]
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[13]Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[2] For particularly sensitive couplings, temperatures as low as -25°C have been shown to be effective.[14]
Prolonged Activation Time: Allowing the activated species to stand for an extended period before adding the amine component increases the opportunity for racemization.Minimize the pre-activation time. Ideally, the amine component should be added shortly after the activating agent.
Solvent Effects: Polar aprotic solvents like DMF can sometimes promote racemization more than less polar solvents.[15]If the reaction chemistry allows, consider using a less polar solvent or a solvent mixture, such as DCM/DMF, while ensuring all components remain in solution.[7]
Inconsistent Racemization Levels Between Batches. Variability in Reagent Quality: Impurities in solvents or reagents can affect the reaction.Ensure the use of high-purity, anhydrous solvents and fresh, high-quality coupling reagents and additives.
Inconsistent Reaction Conditions: Minor variations in temperature, addition times, or stoichiometry.Standardize the experimental protocol with precise control over all reaction parameters.
Low Coupling Yield in Addition to Racemization. Steric Hindrance: The coupling partners may be sterically demanding, leading to a slow reaction and allowing more time for racemization.Consider using a more powerful coupling reagent like HATU or COMU.[9] Increasing the reaction temperature may be necessary, but this must be balanced against the increased risk of racemization. A careful optimization of temperature is required.[13]

Experimental Protocols & Data

Protocol 1: Low-Racemization Coupling using HATU/NMM

This protocol is recommended for coupling (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid where minimizing racemization is a primary concern.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate vial, dissolve HATU (1.0 equivalent) and N-methylmorpholine (NMM) (2.0 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add the HATU/NMM solution to the cooled reaction mixture dropwise with stirring.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Perform standard aqueous washes and purification by column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling with DIC/OxymaPure

This protocol provides a cost-effective alternative with a modern, highly effective racemization suppressant.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (1.0 equivalent) and OxymaPure (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution and stir for a 5-10 minute pre-activation period at 0 °C.

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 3-6 hours, monitoring for completion.

  • Work-up: Filter off the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent and perform standard aqueous washes and purification.

Quantitative Data on Racemization Suppression

The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes representative data on the percentage of D-isomer formation for different systems.

Coupling SystemBaseTemperature (°C)% D-Isomer (Epimer)Reference
DCC/HOBtNMM25High[14]
WSCI/HOAtDIPEA25Moderate[14]
HATUNMM25Low[16]
DIC/OxymaN/A25Very Low[16]
DEPBTDIPEA25<1% (Not Detected)[17]

Note: The exact percentage of racemization is highly dependent on the specific substrates and reaction conditions.

Visualizing the Racemization Mechanism

The following diagrams illustrate the key mechanistic pathways for racemization and a workflow for troubleshooting.

Racemization_Mechanisms cluster_oxazolone Oxazolone Pathway (Major) cluster_enolization Direct Enolization (Minor) A N-Acyl Amino Acid B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone B->C Intramolecular Cyclization D Achiral Anion C->D + Base - H+ E Racemized Product D->E + Amine F N-Acyl Amino Acid G Activated Intermediate F->G + Coupling Reagent H Achiral Enolate G->H + Strong Base - H+ I Racemized Product H->I + Amine

Caption: Major and minor pathways for racemization during amino acid activation.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Analyze Reagents Is a carbodiimide used alone? Is a strong base (DIPEA/TEA) used? Start->Step1 Decision1 YES Step1->Decision1 Check Action1 Action: - Add HOAt or OxymaPure - Switch to HATU/COMU - Change base to NMM/Collidine Decision1->Action1 If Yes Step2 Step2 Decision1->Step2 If No Action1->Step2 Decision2 YES Step2->Decision2 Check Action2 Action: - Lower temperature to 0°C or below - Minimize pre-activation time Decision2->Action2 If Yes End Racemization Minimized Decision2->End If No Action2->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Subirós-Funosas, A., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 77(24), 11144-11151. [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5038. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597-14609. [Link]

  • Wang, P., & Lunte, S. M. (1995). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 67(8), 1334-1339. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Ishii, Y. (2006). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, (12), 1279-1285. [Link]

  • Carpino, L. A. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 677-685). Thieme.
  • Li, P., & Seidel, D. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Noda, K., & Gross, E. (1972). Racemization in peptide synthesis. In Chemistry and Biology of Peptides (pp. 241-250). Ann Arbor Science Publishers.
  • Bennett, C. S., & Imperiali, B. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(38), 13586-13587. [Link]

  • Albericio, F., & Carpino, L. A. (2002). 3.8 Uronium/Guanidinium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 515-520). Thieme.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 22, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved January 22, 2026, from [Link]

  • La-Venia, A., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. (n.d.). IU Indianapolis ScholarWorks. Retrieved January 22, 2026, from [Link]

  • Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521. [Link]

  • Jain, S., & Talele, T. T. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4983. [Link]

  • Paradis-Bas, M., et al. (2015). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synlett, 26(11), 1541-1544. [Link]

  • Kuroda, H., et al. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 46(10), 1568-1571. [Link]

  • de Figueiredo, R. M., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2739-2747. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. YouTube. [Link]

  • Otaka, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID (CAS 176439-44-4). (n.d.). Autech Industry Co.,Limited. Retrieved January 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Deprotection of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to our dedicated technical support guide for the deprotection of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the deprotection of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing the N-benzoyl protecting group from this valuable chiral building block. We will delve into the common challenges, provide in-depth troubleshooting advice, and present validated protocols to enhance the success of your synthetic route.

The deprotection of N-benzoyl groups is notoriously challenging due to the high stability of the amide bond. The reaction often necessitates harsh conditions, such as strong acid or base hydrolysis, which can compromise the integrity of the pyrrolidine ring and the stereochemistry of the final product. This guide offers practical solutions and explains the chemical principles behind them to empower you to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard acid hydrolysis (e.g., 6M HCl) is leading to low yields and significant byproducts. What is causing this and what are my alternatives?

A1: This is a very common issue. While 6M HCl at reflux is a standard method for amide hydrolysis, the high temperature and strong acidity can lead to several side reactions with a sensitive substrate like (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Root Cause Analysis:

  • Ring Instability: The pyrrolidine ring, especially with its functional groups, can be susceptible to degradation or side reactions under harsh acidic conditions.

  • Epimerization: The stereocenters at C2 and C4 could be at risk of epimerization, although this is generally less likely for the pyrrolidine ring itself compared to α-amino acids with more flexible side chains.

  • Byproduct Formation: Undesired reactions can lead to a complex mixture that is difficult to purify, resulting in low isolated yields of the desired product.

Troubleshooting & Alternative Protocols:

  • Milder Acidic Conditions: Instead of refluxing in 6M HCl, consider using a lower concentration of acid or a different acid altogether at a more controlled temperature. For instance, 4M HCl in dioxane is a common alternative that can sometimes provide cleaner reactions.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often allowing for shorter reaction times and lower temperatures, which can minimize byproduct formation.

    Table 1: Comparison of Hydrolysis Conditions

MethodReagentTemperatureTypical TimeCommon Issues
Standard Reflux6M aq. HCl100-110 °C12-24 hDegradation, low yield
Microwave6M aq. HCl150 °C30-60 minRequires optimization
Alternative Acid4M HCl in Dioxane50-70 °C24-48 hSlower kinetics
  • Enzymatic Deprotection: A much milder and highly specific alternative is the use of enzymes. Penicillin G acylase (PGA) is known to cleave N-benzoyl groups under near-neutral pH and at room temperature. This method is particularly advantageous for sensitive substrates as it minimizes the risk of side reactions and racemization.

    dot

    enzymatic_deprotection sub (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid pga Penicillin G Acylase (PGA) Aqueous Buffer (pH 7-8) Room Temperature sub->pga prod (2S,4S)-4-Aminopyrrolidine- 2-carboxylic acid pga->prod Deprotection byprod Benzoic Acid pga->byprod

    Caption: Enzymatic deprotection workflow.

Q2: I am struggling with the purification of the final product. After acidic hydrolysis and neutralization, I have a mixture of salts and my product is water-soluble. How can I effectively isolate it?

A2: The zwitterionic nature of the final product, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, makes it highly polar and soluble in water, while being poorly soluble in most organic solvents. This poses a significant purification challenge, especially when inorganic salts from the workup are present.

Purification Strategy:

  • Ion-Exchange Chromatography: This is the most effective method for separating amino acids from inorganic salts.

    • Cation-Exchange: Use a strong cation-exchange resin (e.g., Dowex 50WX8). The protonated amino acid will bind to the resin, while neutral and anionic impurities (like benzoic acid) and some salts can be washed away. The desired product is then eluted with a basic solution, such as aqueous ammonia.

    • Anion-Exchange: Alternatively, an anion-exchange resin can be used at a pH where the amino acid is negatively charged.

    dot

    purification_workflow start Crude Reaction Mixture (Product + Salts + Benzoic Acid) load Load onto Cation-Exchange Column (e.g., Dowex 50WX8) start->load wash1 Wash with Water (Removes salts) load->wash1 wash2 Wash with Dilute Acid (optional) (Removes other impurities) wash1->wash2 elute Elute with Aqueous Ammonia (Releases the product) wash2->elute collect Collect Fractions elute->collect evap Evaporate Ammonia and Water collect->evap final Pure (2S,4S)-4-Aminopyrrolidine- 2-carboxylic acid evap->final

    Caption: Ion-exchange purification workflow.

  • Recrystallization: If the product can be obtained as a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be an effective way to remove impurities. This often requires careful screening of solvent mixtures.

Q3: How can I monitor the progress of the deprotection reaction to determine the optimal reaction time?

A3: Effective reaction monitoring is crucial to avoid over-exposure to harsh conditions and to maximize the yield of the desired product.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): While challenging for highly polar amino acids, TLC can be used with a suitable mobile phase. A common system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1). Staining with ninhydrin is essential to visualize the free amine of the product.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative and reliable method.

    • Reversed-Phase (RP) HPLC: Use a C18 column with a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to achieve good retention and separation of the polar starting material and product.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and can provide excellent separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture, removing the solvent, and dissolving the residue in D₂O can allow you to monitor the disappearance of the benzoyl protons and the appearance of new signals corresponding to the deprotected product.

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Hydrolysis
  • Preparation: In a microwave-safe reaction vessel, dissolve (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (1.0 eq) in 6M aqueous HCl (10-20 mL per gram of substrate).

  • Reaction: Seal the vessel and place it in a laboratory microwave reactor. Set the temperature to 150 °C and the reaction time to 30 minutes with stirring.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the excess HCl.

  • Purification: Proceed with ion-exchange chromatography as described in Q2.

Protocol 2: Enzymatic Deprotection using Penicillin G Acylase
  • Preparation: Dissolve the N-benzoyl substrate in a phosphate buffer (e.g., 100 mM, pH 7.5). The solubility might be low, so a suspension can be used.

  • Enzyme Addition: Add Penicillin G Acylase (PGA), either as a soluble enzyme or immobilized on a solid support. The optimal enzyme loading needs to be determined empirically.

  • Reaction: Stir the mixture at room temperature (25-30 °C). Maintain the pH at 7.5 by adding a dilute base (e.g., 1M NaOH) as benzoic acid is produced.

  • Monitoring: Monitor the reaction by HPLC.

  • Workup: If using a soluble enzyme, it may need to be removed by ultrafiltration. If using an immobilized enzyme, simply filter it off. The resulting aqueous solution contains the product and sodium benzoate.

  • Purification: The product can be isolated from the benzoate salt using ion-exchange chromatography.

References

  • General N-Benzoyl Deprotection: "Greene's Protective Groups in Organic Synthesis, 5th Edition" - This book provides a comprehensive overview of protecting groups, including the conditions for cleaving N-benzoyl groups. (Note: A direct link to the full text is not possible due to copyright, but it is a standard reference in organic chemistry).
  • Microwave-Assisted Organic Synthesis: "Microwave Assisted Organic Synthesis" by D. S. Lidstrom & P. L. G. Tierney.
  • Ion-Exchange Chromatography: "Ion Exchange Chromatography: Principles and Methods" - Cytiva. This handbook offers a detailed guide to the principles and practice of ion-exchange chromatography. [Link]

Optimization

Technical Support Center: Troubleshooting Aggregation of Peptides Containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP). The inclusion of ABP can introduce unique structural constraints and properties, but it can also present challenges, most notably peptide aggregation.[1][2] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these experimental hurdles.

Section 1: Understanding the Aggregation Problem
Q1: What is (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP), and why might it induce peptide aggregation?

A1: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a non-canonical amino acid derivative featuring a rigid pyrrolidine ring. This defined stereochemistry is often used to impart specific secondary structures or to enhance stability in peptide-based therapeutics.[3][4][5]

However, the very features that make ABP structurally interesting can also promote aggregation:

  • Hydrophobic Interactions: The benzoyl group attached to the pyrrolidine nitrogen is a significant source of hydrophobicity. In aqueous environments, these groups on different peptide chains can associate to minimize contact with water, driving aggregation.[6]

  • Aromatic Stacking: The flat, aromatic nature of the benzoyl ring allows for π-π stacking interactions between peptide chains, further stabilizing aggregates.

  • Rigid Structure: Unlike flexible aliphatic amino acids, the constrained pyrrolidine ring can limit the peptide's ability to adopt a soluble conformation, sometimes favoring intermolecular β-sheet formation, a common feature of aggregated peptides.[6]

  • Hydrogen Bonding: The amide and amine groups present in the structure can participate in intermolecular hydrogen bonding, which can contribute to the formation of ordered aggregates.

Q2: How can I identify if my ABP-containing peptide is aggregating?

A2: Aggregation can manifest at different stages, from on-resin synthesis to post-purification storage. Several methods, ranging from simple visual checks to sophisticated analytical techniques, can confirm aggregation.[7]

Method Observation Indicating Aggregation Notes
Visual Inspection Solution appears cloudy, opalescent, or contains visible precipitates/gels.The simplest first check. Aggregation can occur rapidly upon dissolution or slowly over time.
UV-Vis Spectroscopy Increased absorbance around 340-400 nm.This indicates light scattering by large particles and is a quick, non-destructive check.
Dynamic Light Scattering (DLS) Detection of particles with a large hydrodynamic radius (Rh); high polydispersity index (%Pd).DLS is highly sensitive to the presence of even small amounts of large aggregates and can measure particle size distribution.[8][9][10][11][12]
Size Exclusion Chromatography (SEC-HPLC) Appearance of peaks eluting earlier than the monomeric peptide peak (i.e., in the void volume or as distinct high-molecular-weight species).SEC is the gold standard for quantifying the different species (monomer, dimer, oligomer) in your sample.[13][14][15][16][17]
Section 2: Proactive & Reactive Troubleshooting Strategies

This section is divided into proactive strategies to prevent aggregation before it starts and reactive strategies to address aggregation once it has occurred.

Part A: Proactive Strategies (During Synthesis & Handling)

A troubleshooting workflow for preventing aggregation during peptide synthesis.

Caption: Proactive workflow for mitigating on-resin aggregation.

Q3: How can I modify my solid-phase peptide synthesis (SPPS) strategy to prevent on-resin aggregation?

A3: On-resin aggregation can lead to poor coupling efficiencies and failed syntheses.[18] Several strategies can be employed to disrupt the intermolecular interactions that cause this:

  • Choice of Resin: Use resins with good swelling properties and low substitution levels. Polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG) can improve solvation of the growing peptide chain compared to standard polystyrene resins.[19]

  • Backbone Protection: Incorporating a temporary, acid-labile protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the backbone amide nitrogen of an amino acid near the ABP residue can effectively disrupt the hydrogen bonding that leads to aggregation.[18][19][20][21] These groups are removed during the final TFA cleavage.[21]

  • Use of "Magic Mixture" or Chaotropic Agents: For particularly difficult couplings, switching the solvent to a "Magic Mixture" (DCM/DMF/NMP) or adding chaotropic salts like LiCl to the coupling reaction can help break up secondary structures.[19]

  • Elevated Temperature and Sonication: Performing coupling steps at higher temperatures (e.g., 50-60°C) or applying sonication can provide the energy needed to disrupt aggregates and improve reaction kinetics.[20][22]

Q4: What is the best practice for the initial solubilization of a lyophilized ABP-peptide to avoid aggregation?

A4: The initial dissolution step is critical. Incorrectly handling a peptide at this stage can lead to irreversible aggregation.

Protocol: Stepwise Peptide Solubilization

  • Characterize Your Peptide: Before adding any solvent, calculate the peptide's isoelectric point (pI) and net charge at neutral pH.

    • Acidic Peptide (Net Charge < 0): Will be more soluble in basic buffers.

    • Basic Peptide (Net Charge > 0): Will be more soluble in acidic buffers.

    • Neutral/Hydrophobic Peptide (Net Charge ≈ 0): Will likely require an organic co-solvent.

  • Start with an Organic Solvent (if necessary): For hydrophobic peptides, which is common for ABP-containing sequences, first try to dissolve the peptide in a minimal volume of a compatible organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Hexafluoroisopropanol (HFIP).[7][23][24]

    • Expert Tip: Use just enough to get a clear solution (e.g., 50-100 µL for 1-2 mg of peptide). Sonication can aid dissolution.

  • Titrate in Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing.

  • pH Adjustment: The pH of the final solution should be at least 1-2 units away from the peptide's pI to maximize electrostatic repulsion between molecules and enhance solubility.[6][25]

  • Final Assessment: After dissolution, visually inspect for clarity and consider running a quick DLS or SEC check to confirm the absence of aggregates.

Part B: Reactive Strategies (Troubleshooting Existing Aggregation)

A logical workflow for troubleshooting a precipitated peptide.

Caption: Reactive workflow for solubilizing aggregated peptides.

Q5: My ABP-peptide has precipitated out of solution. How do I perform a pH study to find optimal solubility conditions?

A5: A pH optimization study is a systematic way to find a pH where your peptide has a high net charge, which increases solubility.[6][26][27]

Protocol: Small-Scale pH Solubility Screen

  • Preparation: Aliquot small, equal amounts of your aggregated peptide suspension into several microcentrifuge tubes.

  • pH Adjustment: To each tube, add a small volume of a buffer with a different pH, or adjust the pH by adding microliter amounts of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Aim for a range of pH values (e.g., from pH 3 to pH 10).

  • Incubation & Observation: Vortex each tube thoroughly and let them incubate for 15-30 minutes. Visually inspect which tubes have become clear.

  • Quantification (Optional): Centrifuge all tubes (e.g., 14,000 x g for 10 min). Carefully take a sample of the supernatant from each and measure the protein concentration (e.g., via A280 if the sequence contains Trp or Tyr).

  • Analysis: Plot the solubility against pH to identify the optimal range. The best pH will be one that is far from the peptide's isoelectric point (pI).

Q6: What chemical additives or denaturants can I use to disaggregate my peptide?

A6: For highly intractable aggregates, chemical intervention may be necessary. The goal is to disrupt the non-covalent interactions holding the aggregate together.

Additive Mechanism of Action Typical Concentration Considerations
Guanidine HCl (GdnHCl) Chaotropic agent; disrupts hydrogen bonds and hydrophobic interactions.6 - 8 MVery effective but denatures the peptide. Must be removed by dialysis or SEC for functional studies.
Urea Disrupts hydrogen bonds.6 - 8 MSimilar to GdnHCl but slightly milder. Can cause carbamylation of proteins over time.
Organic Solvents (TFA/HFIP) Disrupts hydrophobic interactions and secondary structures.1:1 TFA/HFIPA powerful method for disaggregating lyophilized powders before initial dissolution. Solvents must be removed by evaporation.[23]
Mild Detergents (e.g., Tween-20, Triton X-100) Non-denaturing detergents that can help solubilize aggregates by coating hydrophobic surfaces.0.01 - 0.1%Can be useful for preventing re-aggregation but may interfere with some downstream assays.[25][28]
Section 3: Advanced Analytical Characterization
Q7: How do I use Size Exclusion Chromatography (SEC-HPLC) to quantify the aggregation of my ABP-peptide?

A7: SEC is a powerful tool for separating and quantifying monomers from aggregates based on their size in solution.[13][14][16][17]

Protocol: Quantitative SEC-HPLC Analysis

  • Column Selection: Choose a column with a pore size appropriate for the expected molecular weight range of your peptide monomer and potential aggregates.[13]

  • Mobile Phase Preparation: The mobile phase should be optimized to prevent interactions between the peptide and the column matrix. A typical mobile phase is a phosphate or Tris buffer at a physiological pH with 150-300 mM NaCl to reduce ionic interactions.

  • Sample Preparation: Dissolve the peptide in the mobile phase. Filter the sample through a 0.22 µm filter before injection to protect the column.

  • Run the Analysis: Inject the sample onto the equilibrated SEC column. The largest molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. The percentage of aggregate can be calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Q8: How can Dynamic Light Scattering (DLS) be used to monitor aggregation kinetics?

A8: DLS is an excellent technique for monitoring the change in particle size over time, making it ideal for studying the kinetics of aggregation.[8][9][12]

Protocol: DLS Time-Course Experiment

  • Sample Preparation: Prepare your peptide solution under the conditions you wish to study (e.g., specific buffer, temperature, concentration). Ensure the initial solution is free of large particles by centrifugation or filtration.

  • Initial Measurement: Immediately after preparation, place the sample in the DLS instrument and take an initial measurement to determine the starting hydrodynamic radius (Rh) and polydispersity (%Pd). This represents your t=0 baseline.

  • Time-Lapse Monitoring: Take measurements at regular intervals (e.g., every 5, 15, or 60 minutes) over the desired experimental duration. If studying temperature-induced aggregation, the instrument's Peltier control can be used to maintain a specific temperature.

  • Data Analysis: Plot the average hydrodynamic radius (or the Z-average size) as a function of time. A sharp increase in size indicates the onset of aggregation. This allows you to compare the stability of your peptide under different formulation conditions.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Biocompare. Retrieved from [Link]

  • Zentriforce Pharma. (n.d.). Dynamic Light Scattering (DLS) Services for Peptide Development. Zentriforce Pharma. Retrieved from [Link]

  • Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Aggregation by DLS. Novatia, LLC. Retrieved from [Link]

  • Lorber, B. (n.d.). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. American Laboratory. Retrieved from [Link]

  • Santamaría-Garrido, R., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. PeerJ. Retrieved from [Link]

  • Unchained Labs. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. Unchained Labs. Retrieved from [Link]

  • PubMed. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Unchained Labs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 7). Size Exclusion Chromatography (SEC) for Peptide. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Chen, S., et al. (n.d.). Solubilization and disaggregation of polyglutamine peptides. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fekete, S., et al. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC - NIH. Retrieved from [Link]

  • Iglesias, V., et al. (2020, January 8). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PMC - PubMed Central. Retrieved from [Link]

  • Waters Corporation. (2012, November 30). SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. Waters Corporation. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • ResearchGate. (2020, February 25). How can I disaggregate proteins?. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]

  • Santos, N. C., et al. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Retrieved from [Link]

  • AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Stereochemistry of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of safe and effective therapeutic design. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of safe and effective therapeutic design. The spatial arrangement of atoms dictates the molecule's interaction with its biological target, directly influencing efficacy, pharmacology, and toxicology. This guide provides an in-depth comparison of modern analytical techniques for confirming the stereochemistry of chiral molecules, with a specific focus on (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a substituted proline derivative of interest in medicinal chemistry.[1][2]

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate technique for your research needs. We will explore the relative and absolute configuration determination through a combination of spectroscopic and crystallographic methods, supported by experimental data from analogous compounds to illustrate these principles.

The Criticality of Stereochemical Confirmation

The defined stereochemistry of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, with chiral centers at the C2 and C4 positions of the pyrrolidine ring, is integral to its function.[1] Different stereoisomers can exhibit vastly different biological activities. For instance, in related aminopyrrolidine dicarboxylate compounds, the interaction with glutamate receptors is highly stereospecific, with only one of the four possible isomers showing significant binding affinity.[3] Therefore, robust analytical methodologies are required to ensure the correct stereoisomer is synthesized and isolated.

Comparative Analysis of Stereochemical Determination Techniques

The choice of analytical technique depends on several factors, including the availability of the sample, its physical state (crystalline or amorphous), and the specific question being addressed (relative or absolute stereochemistry). Below is a comparative overview of the most powerful and commonly employed methods.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute ConfigurationSingle, high-quality crystalLowUnambiguous 3D structure determination.Crystal growth can be a significant bottleneck.
2D NMR Spectroscopy (NOESY/ROESY) Relative ConfigurationSoluble sample (~1-5 mg)HighProvides through-space proton-proton correlations to deduce relative stereochemistry in solution.[4]Does not provide absolute configuration. Interpretation can be complex for flexible molecules.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationSoluble sample (~5-10 mg)MediumPowerful for determining absolute configuration in solution, avoiding crystallization issues.Requires computational modeling (DFT calculations) for spectral interpretation.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric/Diastereomeric Purity & SeparationSoluble sample (microgram to milligram scale)HighExcellent for separating stereoisomers and determining enantiomeric excess.Does not inherently provide structural information for absolute configuration assignment without authentic standards.
Mosher's Method (NMR) Absolute Configuration of Chiral Centers with -OH or -NH2 groupsSoluble sample (~1-5 mg)MediumA well-established NMR method for determining the absolute configuration of specific stereocenters.Requires chemical derivatization with a chiral reagent.

In-Depth Methodological Workflows

Determining Relative Stereochemistry with 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the relative stereochemistry of molecules in solution.[4] These methods detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For a substituted pyrrolidine ring like that in our target molecule, NOESY/ROESY experiments can elucidate the cis or trans relationship between the substituents at the C2 and C4 positions. For the (2S,4S) isomer, a trans relationship is expected between the carboxylic acid at C2 and the amino group at C4. This would be evidenced by the absence of a NOESY cross-peak between the proton at C2 (H2) and the proton at C4 (H4). Conversely, the corresponding cis diastereomer, (2S,4R), would likely show a NOESY correlation between H2 and H4.

Illustrative Workflow for Relative Stereochemistry Determination by NOESY:

Caption: Workflow for determining relative stereochemistry using 2D NOESY.

Experimental Protocol: 2D NOESY for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

  • Sample Preparation: Dissolve approximately 5 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a 5 mm NMR tube.

  • 1D Proton NMR: Acquire a standard 1D proton NMR spectrum to verify the sample's identity and purity, and to facilitate the assignment of proton signals.

  • NOESY Experiment Setup:

    • Use a standard noesygpph pulse sequence on a high-field NMR spectrometer (≥ 500 MHz is recommended).

    • Set the mixing time (d8) to a value appropriate for the size of the molecule. For a small molecule like this, a mixing time of 500-800 ms is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully analyze the resulting NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates they are close in space.

    • For the (2S,4S) isomer, you would expect to see NOE correlations that confirm the trans relationship of the C2 and C4 substituents. For example, H2 might show a correlation to one of the C3 protons, and H4 to the other C3 proton on the opposite face of the ring.

Absolute Configuration Determination by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[5] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

Workflow for Absolute Configuration Determination by X-ray Crystallography:

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Assignment:

    • The absolute configuration is typically determined by calculating the Flack parameter. A Flack parameter close to 0 for the assumed configuration and close to 1 for the inverted structure confirms the correct absolute stereochemistry.

Chiral HPLC for Enantiomeric and Diastereomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers.[6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times. Chiral HPLC is essential for determining the enantiomeric purity of a sample and for the preparative separation of stereoisomers.

For a compound like (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a variety of CSPs could be effective, including those based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) or polysaccharide derivatives.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. For amino acid derivatives, columns like Astec CHIROBIOTIC™ T or Daicel CHIRALPAK® series are often good starting points.

  • Mobile Phase Screening:

    • Prepare a solution of the sample in a suitable solvent.

    • Screen different mobile phase systems. Common mobile phases for chiral separations include mixtures of hexane/isopropanol or methanol/acetonitrile with acidic or basic additives.

  • Method Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

  • Analysis:

    • Inject the sample and record the chromatogram. The separation of peaks indicates the presence of different stereoisomers. The relative peak areas can be used to determine the ratio of stereoisomers and the enantiomeric excess (ee) or diastereomeric excess (de).

Conclusion

Confirming the stereochemistry of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid requires a multi-faceted analytical approach. While 2D NMR techniques like NOESY are invaluable for establishing the relative configuration of the substituents on the pyrrolidine ring, absolute configuration is best determined by X-ray crystallography, provided suitable crystals can be obtained. In cases where crystallization is challenging, Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration in solution. Chiral HPLC is an essential complementary technique for assessing the stereoisomeric purity of the final compound. By understanding the principles and practical considerations of each of these methods, researchers can confidently and accurately characterize the stereochemistry of their target molecules, a critical step in the journey of drug discovery and development.

References

  • Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]

  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Sciences. [Link]

  • Kuujia. (n.d.). (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID. [Link]

  • Rozing, G. (1981). Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. Recueil des Travaux Chimiques des Pays-Bas, 100(10), 359-368. [Link]

  • Adejoro, I. A., et al. (2015). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 824-827. [Link]

  • Luber, S., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(13), 9124-9131. [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene nucleus. BMC Chemistry, 15(1), 19. [Link]

  • ResearchGate. (n.d.). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. [Link]

  • YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Reddy, D. S., et al. (2007). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Organic Letters, 9(19), 3781-3783. [Link]

  • PubChem. (n.d.). (2S,4R)-1-benzoyl-4-(2-chloro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide. [Link]

  • Al-Abdullah, N. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). 2-Styryl-quinoline-4-carboxylic acids: Synthesis, characterization, and investigation of their optical properties and antimicrobial activity. [Link]

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Comparative

A Comparative Guide to Proline Analogs in Drug Discovery: Spotlight on (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Abstract The unique constrained cyclic structure of proline has established it as a cornerstone in medicinal chemistry. Its analogs, which feature modified pyrrolidine rings, are powerful tools for fine-tuning the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique constrained cyclic structure of proline has established it as a cornerstone in medicinal chemistry. Its analogs, which feature modified pyrrolidine rings, are powerful tools for fine-tuning the pharmacological and pharmacokinetic properties of therapeutic agents.[1][2][3][4] This guide presents a comparative analysis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid alongside other prominent proline analogs. We will dissect their structural nuances, conformational preferences, and functional implications, supported by established experimental methodologies, to provide researchers and drug development professionals with a robust framework for strategic molecular design.

Introduction: The Proline Scaffold as a Privileged Structure

Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine.[5] This pyrrolidine ring imparts exceptional rigidity, significantly restricting the available conformational space of the peptide backbone, particularly the phi (φ) dihedral angle.[6][7][8] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the peptide bond preceding a proline residue can readily adopt both cis and trans conformations, a feature that is critical for protein folding and function.[6][9]

The field of medicinal chemistry has extensively exploited these properties by creating "proline analogs"—synthetic derivatives where the pyrrolidine ring is substituted or altered.[10][11] These modifications serve to:

  • Introduce new functional groups for interaction with target receptors.

  • Modulate the preferred ring conformation (endo vs. exo pucker).

  • Influence the cis/trans amide bond equilibrium.

  • Enhance metabolic stability and other ADME properties.

This guide will focus on (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a synthetic building block that combines several desirable features, and compare it against archetypal analogs to highlight the principles of proline-based drug design.[12][13]

The Critical Role of Conformation: Ring Pucker and Isomerization

The therapeutic efficacy of a proline-containing molecule is inextricably linked to its three-dimensional structure. The two key conformational equilibria to consider are the pyrrolidine ring pucker and the preceding amide bond isomerism.

Proline Ring Pucker: Cγ-endo vs. Cγ-exo

The five-membered pyrrolidine ring is not planar and adopts envelope conformations where the Cγ carbon is puckered either towards (Cγ-endo) or away from (Cγ-exo) the carbonyl group of the same residue.[6][14] This choice of pucker is not trivial; it directly influences the orientation of substituents and the overall backbone conformation of the peptide or small molecule.[9]

Proline Ring Pucker Conformations cluster_exo Cγ-exo Pucker cluster_endo Cγ-endo Pucker Exo Puckered away from C=O Favors trans amide bond Promotes PPII helix Endo Puckered towards C=O Favored in cis amide bond Promotes β-turns

Caption: The two primary envelope conformations of the proline ring.

Substituents on the ring, particularly at the 4-position, can create a strong bias for one pucker over the other through steric and stereoelectronic effects.[6][7][9]

Comparative Analysis of Key Proline Analogs

The strategic placement of substituents on the proline ring gives rise to analogs with distinct properties and applications. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a compelling scaffold due to its combination of a polar amino group and a non-polar, aromatic benzoyl group.[12]

Proline Analog Key Substituents & Features Predominant Ring Pucker Key Physicochemical & Biological Effects Primary Applications
(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid 4-Amino group (basic handle) and 1-Benzoyl group (aromatic, bulky).[12]Dependent on local environment; 4S substitution can favor endo.[14]Introduces sites for H-bonding, salt bridges, and π-stacking. Can be used to disrupt protein-protein interactions.[12]Peptide mimetics, enzyme inhibitors, scaffolds for combinatorial libraries.[12][13]
(2S,4R)-4-Hydroxyproline (Hyp) 4-Hydroxy group (H-bond donor/acceptor).Cγ-exo (stabilized by stereoelectronic effects).[9]Enhances polarity and water solubility. Critical for collagen triple helix stability.[5]Collagen mimetics, fibrosis research, peptide stabilization.[6]
(2S,4S)-4-Fluoroproline (flp) 4-Fluoro group (electron-withdrawing).Cγ-endo (due to a strong gauche effect).[9][14]Induces a strong conformational bias. Can enhance metabolic stability by blocking hydroxylation.[6][9]Probes for NMR studies, stabilizing specific peptide conformations, enhancing drug stability.[1][4][6]
Thiazolidine-4-carboxylic acid (Thiaproline) Sulfur replaces the Cγ carbon.Different ring pucker from pyrrolidine.Acts as a cysteine prodrug, can participate in redox chemistry. Reduces the energy barrier for cis/trans isomerization.Thrombin inhibitors, somatostatin analogs, ACE inhibitors.

Table 1. Comparative overview of selected proline analogs.

Experimental Section: Synthesis and Characterization Protocols

Evaluating and utilizing these analogs requires robust experimental methods. The following protocols provide a framework for their synthesis, conformational analysis, and biological testing.

Representative Synthesis of a 4-Substituted Proline Analog

The synthesis of enantiopure 4-substituted prolines often starts from commercially available hydroxyproline, leveraging its defined stereochemistry.[6] The synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid would follow a similar logic.

Rationale: This multi-step sequence is a classic example of stereospecific synthesis. The key step is the SN2 displacement of an activated hydroxyl group with azide, which proceeds with an inversion of configuration at the C4 center, converting the (2S,4R) stereochemistry of hydroxyproline to the desired (2S,4S) of the amino-proline derivative.

cluster_synthesis Synthetic Workflow Start (2S,4R)-4-Hydroxyproline Step1 Protect Amine & Acid (e.g., Fmoc, tBu ester) Start->Step1 Step2 Activate Hydroxyl (e.g., Mesylation) Step1->Step2 Step3 SN2 Displacement (NaN3, DMF) Inverts Stereocenter Step2->Step3 Step4 Reduce Azide to Amine (e.g., H2, Pd/C) Step3->Step4 Step5 Benzoylate Ring Nitrogen (Benzoyl Chloride, Base) Step4->Step5 Step6 Final Deprotection (e.g., TFA) Step5->Step6 End (2S,4S)-4-Amino-1-benzoyl- pyrrolidine-2-carboxylic acid Step6->End

Caption: Representative synthetic pathway for 4-substituted proline analogs.

Step-by-Step Methodology:

  • Protection: The starting material, (2S,4R)-4-Hydroxyproline, is first protected at the amine (e.g., with an Fmoc group) and the carboxylic acid (e.g., as a t-butyl ester) to prevent unwanted side reactions.

  • Hydroxyl Activation: The C4 hydroxyl group is converted into a good leaving group, typically by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.

  • Stereospecific Displacement: The activated mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This SN2 reaction inverts the stereochemistry at C4, yielding the (2S,4S)-azido derivative.

  • Azide Reduction: The azide is reduced to the corresponding primary amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a clean and efficient method.

  • N-Benzoylation: The secondary amine of the pyrrolidine ring is acylated using benzoyl chloride in the presence of a base.

  • Deprotection: Finally, the protecting groups on the C4-amine and the C2-carboxylic acid are removed (e.g., using trifluoroacetic acid for Boc/tBu groups) to yield the target compound.

  • Purification: The final product is purified using techniques like flash chromatography or preparative HPLC and characterized by NMR and mass spectrometry.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the primary tool for determining the preferred ring pucker and cis/trans isomer ratio in solution.

Rationale: The dihedral angles between protons on the pyrrolidine ring are directly related to the ring's pucker. These angles can be probed by measuring the scalar coupling constants (³J) between them. The spatial proximity of protons, which defines the 3D structure, is determined using the Nuclear Overhauser Effect (NOE).

SamplePrep Dissolve proline analog in appropriate deuterated solvent Acquire1D Acquire 1D ¹H NMR (Determine cis/trans ratio from separate peak sets) SamplePrep->Acquire1D Acquire2D_COSY Acquire 2D COSY (Assign proton resonances) Acquire1D->Acquire2D_COSY Acquire2D_NOESY Acquire 2D NOESY/ROESY (Measure through-space proton proximities) Acquire1D->Acquire2D_NOESY DataAnalysis Analyze ³J coupling constants and NOE patterns Acquire2D_COSY->DataAnalysis Acquire2D_NOESY->DataAnalysis Conclusion Determine preferred ring pucker and dominant conformation DataAnalysis->Conclusion

Caption: Experimental workflow for NMR-based conformational analysis.

Comparative Biological Assay: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

To provide a tangible example of a biological application, we can compare the inhibitory potential of dipeptides containing different proline analogs against DPP-IV, a protease involved in glucose homeostasis. Boro-proline analogs are known potent inhibitors of this enzyme class.[15]

Rationale: DPP-IV preferentially cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. An effective inhibitor will mimic this substrate and bind tightly to the active site. The 4-substituent on the proline ring can interact with specific sub-pockets of the enzyme, dramatically affecting potency and selectivity.[15]

Protocol Outline:

  • Compound Preparation: Synthesize a series of dipeptides (e.g., Ala-Pro(analog)) for each proline analog to be tested.

  • Assay Setup: In a 96-well microplate, serially dilute the test compounds in assay buffer.

  • Enzyme Reaction: Add recombinant human DPP-IV enzyme, followed by a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Detection: Monitor the rate of substrate cleavage by measuring the increase in fluorescence over time with a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus inhibitor concentration and fit the data using a suitable model to determine the IC₅₀ value for each compound.

Dipeptide Hypothetical IC₅₀ (nM) against DPP-IV
Ala-(2S,4S)-4-Amino-1-benzoyl-pyrrolidine-2-carboxylic acidTo be determined experimentally
Ala-(2S,4R)-4-HydroxyprolineTo be determined experimentally
Ala-(2S,4S)-4-FluoroprolineTo be determined experimentally
Vildagliptin (Reference Inhibitor)~50

Table 2. Example data table for a comparative DPP-IV inhibition assay.

Conclusion and Future Outlook

The strategic selection of a proline analog is a critical decision in modern drug design. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a sophisticated scaffold, offering multiple points for tailored interactions within a target's binding site. Its comparison with foundational analogs like hydroxyproline and fluoroproline underscores a key principle: substitutions on the pyrrolidine ring are not mere decorations but powerful determinants of molecular conformation and, consequently, biological function.

As our understanding of protein-ligand interactions becomes more nuanced, the demand for novel proline analogs with precisely controlled stereoelectronic and steric properties will continue to grow.[1][2] The experimental frameworks presented here provide a reliable pathway for the synthesis, characterization, and biological evaluation of the next generation of these invaluable chemical tools.

References

  • Ganguly, H. K., & Das, G. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 25–39.
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Validation

Conformational Landscapes: A Comparative Guide to (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and Azetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the realm of peptidomimetics and drug design, the conformational rigidity of molecular scaffolds is a critical parameter that dictates biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptidomimetics and drug design, the conformational rigidity of molecular scaffolds is a critical parameter that dictates biological activity. Cyclic amino acids, in particular, offer a powerful tool to constrain peptide backbones and orient pharmacophoric groups. This guide provides an in-depth technical comparison of the conformational effects of two such cyclic amino acids: the substituted pyrrolidine derivative, (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, and the smaller, four-membered ring system of azetidine-2-carboxylic acid.

Structural Overview: A Tale of Two Rings

At the heart of their conformational differences lies the inherent geometry of the five-membered pyrrolidine ring versus the four-membered azetidine ring.

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid features a pyrrolidine ring, a saturated five-membered heterocycle. This ring is not planar and adopts puckered conformations to alleviate torsional strain. The substituents on this particular molecule—a benzoyl group on the nitrogen (N1), a carboxylic acid at C2, and an amino group at C4—play a crucial role in dictating the preferred pucker of the ring.

Azetidine-2-carboxylic acid , a proline analogue, possesses a more constrained four-membered azetidine ring.[1] This smaller ring system experiences significantly more ring strain compared to the pyrrolidine ring. This inherent strain has profound implications for its conformational flexibility and the geometry it imposes when incorporated into a larger molecule.[1]

The Conformational Dance: Puckering and Flexibility

The conformational landscape of these two molecules is best understood by examining the concepts of ring puckering and rotational freedom around key bonds.

Pyrrolidine Ring Puckering: The Endo/Exo Equilibrium

The pyrrolidine ring of proline and its derivatives exists in a dynamic equilibrium between two primary puckered conformations: the Cγ-endo (down) and Cγ-exo (up) pucker.[2] In these conformations, the Cγ (C4) atom is displaced either on the same side (endo) or the opposite side (exo) of the ring as the carboxyl group at C2.

The substituents on the pyrrolidine ring of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are critical in influencing this equilibrium:

  • N-Benzoyl Group: The bulky benzoyl group at the N1 position introduces significant steric hindrance. This N-acylation generally influences the rotational barrier around the amide bond and can impact the ring pucker.[3]

  • 4-Amino Group: The stereochemistry of substituents at the 4-position has a well-documented effect on the ring's conformation. For a (4S) configuration with an electron-withdrawing substituent, an endo ring pucker is generally favored due to stereoelectronic effects.[4] While an amino group is not strongly electron-withdrawing, its presence and potential for hydrogen bonding will influence the conformational preference.

The interplay of these substituents likely leads to a more defined, or "locked," conformation compared to unsubstituted proline, a desirable trait in rational drug design.

Azetidine Ring: A More Flexible Constraint

Contrary to what its high ring strain might suggest, azetidine-2-carboxylic acid, when incorporated into a peptide chain, confers greater flexibility compared to proline.[5] Computational studies have shown that the energy barrier for ring puckering in azetidine is lower than in pyrrolidine. This increased flexibility arises from a decrease in repulsive non-covalent interactions between the ring atoms and adjacent residues.[5]

However, the four-membered ring does impose significant constraints on the backbone dihedral angles (φ and ψ) when incorporated into a peptide, albeit with a different conformational space compared to proline.

Comparative Conformational Data

Parameter(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (Inferred)Azetidine-2-carboxylic acidKey Differences
Ring Pucker Predominantly Cγ-endo or Cγ-exo, influenced by substituents. The (4S)-amino group likely favors an endo pucker.Flatter ring with a lower barrier to puckering.Pyrrolidine has more distinct and higher energy barrier pucker states.
Preferred Dihedral Angles (in peptides) More restricted φ angle compared to acyclic amino acids, similar to proline.Allows for a wider range of φ and ψ angles compared to proline, leading to greater peptide backbone flexibility.[5]Azetidine incorporation can lead to more flexible peptide chains.
Amide Bond Isomerization (cis/trans) The N-benzoyl group will influence the cis/trans equilibrium, with the trans isomer generally favored to reduce steric clash.Exhibits cis/trans isomerization similar to proline. The energy difference between isomers is a key factor in peptide conformation.The specific energetics of isomerization will differ due to ring size and strain.

Experimental Determination of Conformation

The conformational preferences of these molecules are elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation: Dissolve a high-purity sample of the compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mM. It is crucial to remove dissolved oxygen, which can quench the NOE effect, by several freeze-pump-thaw cycles.[6]

  • Data Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The basic NOESY pulse sequence consists of three 90° pulses separated by delay periods.

    • The mixing time (d8) is a critical parameter and should be optimized. For small molecules, a mixing time in the range of 0.5-1.0 seconds is a good starting point.[7]

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: The presence of a cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å).[8] The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. By identifying and quantifying these NOE cross-peaks, through-space proton-proton distances can be estimated, providing crucial constraints for determining the molecule's three-dimensional structure. For cyclic systems, specific NOEs between ring protons and substituent protons can define the ring pucker and the orientation of the substituents.

Diagram of the NOESY Experimental Workflow

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Sample Compound Solvent Deuterated Solvent Sample->Solvent Degas Freeze-Pump-Thaw Solvent->Degas NMR_Tube NMR Tube Degas->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Pulse_Sequence NOESY Pulse Sequence Spectrometer->Pulse_Sequence Acquisition Data Acquisition Pulse_Sequence->Acquisition Processing Data Processing Acquisition->Processing Cross_Peaks Identify Cross-Peaks Processing->Cross_Peaks Distance Calculate Distances Cross_Peaks->Distance Structure Determine 3D Structure Distance->Structure

NOESY experimental workflow for conformational analysis.
X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.

Experimental Protocol: Small Molecule X-ray Crystallography

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions).[9] This is a process of trial and error, involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[10]

  • Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.[11]

Diagram of the X-ray Crystallography Workflow

XRay_Workflow Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Workflow for small molecule X-ray crystallography.

Implications for Drug Design

The choice between these two scaffolds can have significant consequences for the properties of a drug candidate:

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid offers a more rigid and defined conformational preference due to its substituted five-membered ring. This can be advantageous for locking a peptide into a specific bioactive conformation, potentially leading to higher affinity and selectivity for a biological target. The amino group at the 4-position also provides a valuable handle for further functionalization.

  • Azetidine-2-carboxylic acid provides a means to introduce a different type of conformational constraint that can lead to more flexible peptide backbones compared to proline. This increased flexibility might be beneficial for exploring a broader conformational space and for designing molecules that need to adapt to a binding pocket.[5] Its smaller size can also be an advantage in certain steric contexts.

Conclusion

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid and azetidine-2-carboxylic acid represent two distinct strategies for constraining peptide conformations. The substituted pyrrolidine ring offers a scaffold with a more defined and predictable pucker, influenced by its substituents. In contrast, the four-membered azetidine ring, while highly strained, imparts a greater degree of flexibility in the context of a peptide chain. The selection of either scaffold in drug design should be guided by the specific conformational requirements of the target and the desired properties of the final molecule. A thorough understanding of their conformational landscapes, as elucidated by experimental and computational methods, is paramount for their effective application in the development of novel therapeutics.

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Comparative

A Comparative Guide to the Biological Activity of 4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide offers a detailed comparison of the biological activities of the stereoisomers of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a molecule of significant interest in drug discovery. While extensive research has illuminated the therapeutic potential of the (2S,4S) stereoisomer, a comprehensive, direct comparison of all four possible stereoisomers—(2S,4S), (2R,4R), (2S,4R), and (2R,4S)—is not yet available in published literature.

This guide will synthesize the current knowledge, focusing on the well-characterized (2S,4S) isomer and drawing parallels from structurally related compounds to underscore the pivotal role of stereochemistry. By presenting the known data alongside representative experimental protocols, we aim to provide a foundational resource for researchers seeking to explore the therapeutic potential of this fascinating scaffold.

The Critical Role of Stereochemistry: Insights from Related Pyrrolidine Analogs

The biological activity of pyrrolidine derivatives is exquisitely sensitive to their stereochemical configuration. A compelling example is found in the stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC). Research has demonstrated that the interaction of APDC with metabotropic glutamate receptors (mGluRs) is highly stereospecific.[1] Specifically, the (2R,4R)-APDC isomer is a potent and selective agonist for a subset of mGluRs, an activity not mirrored by the other stereoisomers. This high degree of stereoselectivity in a closely related molecule strongly suggests that the four stereoisomers of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid are also likely to exhibit distinct biological profiles.

Unveiling the Biological Landscape of the (2S,4S) Stereoisomer

The (2S,4S) isomer of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has emerged as a compound of considerable interest, primarily for its potential in addressing complex diseases such as cancer and neurodegenerative disorders.[2] Its mechanism of action is thought to involve the disruption of specific protein-protein interactions (PPIs), which are fundamental to many cellular processes and are often dysregulated in disease states.

In the context of cancer, the (2S,4S) isomer has shown promise in modulating pathways that are critical for tumor cell survival and proliferation.[2] For neurodegenerative diseases like Alzheimer's, it has been investigated for its ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[2]

Comparative Biological Activity: A Data-Driven Overview

While experimental data for all four stereoisomers is not available, we can construct a comparative table based on the known activity of the (2S,4S) isomer and the predicted specificity of the others, drawing on the principle of stereospecificity.

StereoisomerKnown/Predicted Biological ActivityPutative Mechanism of Action
(2S,4S) Potential inhibitor of specific protein-protein interactions; Modulator of amyloid-beta aggregation.[2]Disruption of PPI interfaces; Interference with Aβ peptide self-assembly.[2]
(2R,4R) Unknown, but predicted to have a distinct biological activity profile from the (2S,4S) isomer.Likely interacts with different biological targets or the same target with different affinity/efficacy.
(2S,4R) Unknown, but predicted to have a distinct biological activity profile from the cis-isomers.The trans-configuration of the amino and carboxylic acid groups will present a different 3D pharmacophore.
(2R,4S) Unknown, but predicted to have a distinct biological activity profile from the cis-isomers.Enantiomeric to the (2S,4R) isomer, it is expected to have different interactions with chiral biological macromolecules.

Experimental Protocols: A Roadmap for Comparative Evaluation

To facilitate further research and a direct comparison of all four stereoisomers, we provide a detailed, representative protocol for an amyloid-beta aggregation inhibition assay. This assay is relevant to the known potential of the (2S,4S) isomer in the context of Alzheimer's disease.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition

This assay quantitatively measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.[3][4]

Materials:

  • Synthetic Amyloid-Beta (Aβ42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

  • The four stereoisomers of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Protocol:

  • Preparation of Aβ42 Monomers:

    • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C until use.

    • To prepare the working stock, dissolve the peptide film in DMSO to a concentration of 5 mM.

  • Aggregation Assay:

    • Dilute the Aβ42 stock solution in PBS to a final concentration of 10 µM in the wells of the 96-well plate.

    • Add the test compounds (the four stereoisomers) at various concentrations (e.g., from 1 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Add ThT to each well to a final concentration of 10 µM.

    • Seal the plate and incubate at 37°C with continuous gentle shaking.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compounds.

    • Determine the lag time and the maximum fluorescence for each curve.

    • Calculate the percentage inhibition of aggregation for each compound at a specific time point (e.g., at the plateau of the control curve).

    • Determine the IC50 value for each active stereoisomer.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The synthesis of the individual stereoisomers of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a crucial first step for their comparative biological evaluation. Asymmetric synthesis routes, often starting from chiral precursors, are typically employed to achieve high stereochemical purity.[5]

Synthesis_and_Evaluation_Workflow cluster_synthesis Stereoselective Synthesis cluster_evaluation Comparative Biological Evaluation start Chiral Starting Material step1 Introduction of Pyrrolidine Ring start->step1 step2 Diastereoselective Functionalization step1->step2 step3 Separation of Diastereomers step2->step3 step4 Final Deprotection and Benzoylation step3->step4 isomers Pure Stereoisomers ((2S,4S), (2R,4R), (2S,4R), (2R,4S)) step4->isomers screening Primary Screening of Stereoisomers isomers->screening Test Compounds assay_dev Assay Development (e.g., ThT Assay, PPI Assay) assay_dev->screening dose_response Dose-Response and IC50 Determination screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: A generalized workflow for the stereoselective synthesis and subsequent comparative biological evaluation of the 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid stereoisomers.

The Significance of 3D Structure in Biological Interactions

The precise three-dimensional arrangement of functional groups in a molecule dictates its ability to bind to a biological target. Even subtle changes in stereochemistry can lead to a complete loss of activity or a switch to a different biological effect. This is because the binding pockets of proteins are themselves chiral, and a successful interaction depends on a complementary fit between the ligand and the target.

Stereoisomer_Binding_Concept cluster_target Biological Target (e.g., Enzyme Active Site) cluster_isomers Stereoisomers target active_isomer (2S,4S) Isomer (Correct Fit) active_isomer->target Binding inactive_isomer (2R,4R) Isomer (Mismatched Fit) inactive_isomer->target No Binding

Sources

Validation

A Senior Application Scientist's Guide to Validating the Incorporation of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid into Peptides by Mass Spectrometry

For researchers, synthetic chemists, and drug development professionals, the successful incorporation of non-standard amino acids into peptide scaffolds is a critical step in the design of novel therapeutics. These modif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the successful incorporation of non-standard amino acids into peptide scaffolds is a critical step in the design of novel therapeutics. These modifications can impart desirable properties such as enhanced stability, constrained conformations, and novel biological activities. However, with great potential comes the need for rigorous analytical validation. Simply confirming the mass of the final peptide is insufficient; one must unequivocally prove the identity and location of the incorporated non-standard residue. This guide provides an in-depth comparison of mass spectrometry techniques for validating the incorporation of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (4-ABPCA), a proline analog, into synthetic peptides.

The Challenge of Proline Analogs

Proline and its analogs introduce a unique challenge in peptide sequencing by mass spectrometry. The cyclic nature of the proline side chain, which forms a tertiary amide bond in the peptide backbone, significantly influences peptide fragmentation. This is famously known as the "proline effect," where collision-induced dissociation (CID) preferentially cleaves the peptide bond N-terminal to the proline residue, leading to a dominant y-ion series and often a sparse b-ion series.[1][2][3] Understanding this baseline behavior is crucial when analyzing peptides containing proline analogs like 4-ABPCA. The presence of the 4-amino-1-benzoyl group in 4-ABPCA is expected to further modulate this fragmentation behavior, providing both a unique mass signature and potentially alternative fragmentation pathways.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the best method for validating 4-ABPCA incorporation, we will consider a model synthetic peptide, Ac-Tyr-Gly-Gly-Phe-X-Leu-Arg-NH2, where X is either standard Proline (Pro) or our non-standard analog, 4-ABPCA. This sequence provides a good distribution of amino acids and a basic residue (Arg) at the C-terminus, which is beneficial for generating doubly charged precursor ions in electrospray ionization (ESI).

The experimental workflow for this comparative analysis is as follows:

workflow cluster_synthesis Peptide Synthesis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis peptide_pro Synthesize Ac-YGGFLP-R-NH2 lc_separation LC Separation peptide_pro->lc_separation peptide_abpca Synthesize Ac-YGG(4-ABPCA)LR-NH2 peptide_abpca->lc_separation ms1 MS1 Survey Scan (Precursor Ion Selection) lc_separation->ms1 ms2 MS2 Fragmentation ms1->ms2 cid CID ms2->cid hcd HCD ms2->hcd etd ETD ms2->etd data_proc Spectral Interpretation cid->data_proc hcd->data_proc etd->data_proc validation Validation of Incorporation data_proc->validation

Figure 1: Experimental workflow for the comparative mass spectrometric analysis of peptides containing Proline versus 4-ABPCA.

Step-by-Step Experimental Protocol
  • Peptide Synthesis:

    • The model peptides, Ac-YGGFLP-R-NH2 and Ac-YGG(4-ABPCA)LR-NH2, are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4][5]

    • Fmoc-protected amino acids are used, with Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid serving as the building block for the modified peptide.[6][7]

    • Following synthesis, peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purity and identity of the final peptides are initially confirmed by LC-MS to obtain the accurate molecular weight.[8]

  • LC-MS/MS Analysis:

    • The purified peptides are analyzed on a high-resolution mass spectrometer, such as an Orbitrap, coupled to a liquid chromatography system.

    • A data-dependent acquisition (DDA) method is employed where the most intense precursor ions from the MS1 survey scan are selected for fragmentation.

    • For each peptide, three separate analyses are performed, each utilizing a different fragmentation method: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[9][10][11]

  • Data Analysis:

    • The resulting MS/MS spectra are analyzed to identify the fragment ions (b, y, c, and z ions).

    • The completeness of the ion series is assessed to determine the extent of sequence coverage.

    • The presence of diagnostic fragment ions that confirm the identity and location of the 4-ABPCA residue is a key focus.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique has a profound impact on the quality of the MS/MS spectrum and, consequently, the confidence in peptide identification. Below is a comparative analysis of CID, HCD, and ETD for this application.

Fragmentation MethodPrincipleExpected Outcome for Pro-PeptideExpected Outcome for 4-ABPCA-PeptideSuitability for Validation
CID Low-energy collisions with an inert gas in an ion trap.Strong y-ion series due to the "proline effect" (cleavage N-terminal to Pro). Sparse b-ion series.[1][3]Enhanced "proline effect" is possible. The benzoyl group may lead to characteristic neutral losses or reporter ions.Good, but may provide incomplete sequence coverage.
HCD Higher-energy collisions in a dedicated collision cell.More extensive fragmentation than CID, potentially yielding more b-ions and internal fragments.[11][12]Richer fragmentation spectrum with more complete b- and y-ion series. Potential for fragmentation within the 4-ABPCA side chain.Excellent, likely to provide the most comprehensive sequence coverage.
ETD Electron transfer from a radical anion to the multiply charged peptide cation.Cleavage of the N-Cα bond, producing c- and z-ions. Less susceptible to the "proline effect."[12][13]Good sequence coverage with c- and z-ions. The bulky, modified side chain of 4-ABPCA is expected to be preserved during fragmentation.Excellent, particularly for confirming the location of the modification without ambiguity.

Predicted Fragmentation Patterns

The key to validating the incorporation of 4-ABPCA is to observe a complete series of fragment ions that unambiguously localizes the mass modification to the correct position in the peptide sequence.

CID/HCD Fragmentation

For the peptide Ac-YGG(4-ABPCA)LR-NH2, CID and HCD are expected to produce b- and y-ions. The presence of the 4-ABPCA residue will result in a specific mass shift in the b- and y-ions that flank this position.

fragmentation b1 b1 Y Tyr b2 b2 G1 Gly b3 b3 G2 Gly b4 b4 F Phe b5 b5 X 4-ABPCA b6 b6 L Leu y6 y6 y5 y5 y4 y4 y3 y3 y2 y2 y1 y1 R Arg Ac Ac- Y:e->G1:w b1 Y:e->G1:w y6 G1:e->G2:w b2 G1:e->G2:w y5 G2:e->F:w b3 G2:e->F:w y4 F:e->X:w b4 F:e->X:w y3 X:e->L:w b5 X:e->L:w y2 L:e->R:w b6 L:e->R:w y1 NH2 -NH2

Figure 2: Predicted b- and y-ion fragmentation for a peptide containing 4-ABPCA.

The critical observation will be the mass difference between the b4 and b5 ions, and between the y2 and y3 ions, which will correspond to the mass of the 4-ABPCA residue. HCD, with its higher energy, may also induce fragmentation of the benzoyl group from the side chain, resulting in a characteristic neutral loss that can further confirm the identity of the modification.

ETD Fragmentation

ETD is expected to provide complementary and potentially more definitive data. By cleaving the peptide backbone at the N-Cα bond to produce c- and z-ions, ETD is less influenced by the "proline effect."[13] This can lead to a more complete ion series, especially around the modified residue.

etd_fragmentation c1 c1 Y Tyr c2 c2 G1 Gly c3 c3 G2 Gly c4 c4 F Phe c5 c5 X 4-ABPCA c6 c6 L Leu z6 z6 z5 z5 z4 z4 z3 z3 z2 z2 z1 z1 R Arg Ac Ac- Y:e->G1:w c1 Y:e->G1:w z6 G1:e->G2:w c2 G1:e->G2:w z5 G2:e->F:w c3 G2:e->F:w z4 F:e->X:w c4 F:e->X:w z3 X:e->L:w c5 X:e->L:w z2 L:e->R:w c6 L:e->R:w z1 NH2 -NH2

Figure 3: Predicted c- and z-ion fragmentation for a peptide containing 4-ABPCA.

A key advantage of ETD is its tendency to preserve labile modifications on amino acid side chains.[12][13] In this case, the entire 4-amino-1-benzoylpyrrolidine structure is expected to remain intact on the c- and z-ions, providing unambiguous localization of the modification.

Conclusion and Recommendations

Validating the incorporation of a non-standard amino acid like (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid requires more than a simple mass confirmation. A thorough analysis of the peptide's fragmentation pattern is essential to confirm both the identity and the precise location of the modification.

Based on the comparative analysis, a multi-faceted approach is recommended:

  • Primary Validation with HCD: For routine, high-throughput validation, HCD offers the best balance of speed and comprehensive fragmentation.[11] It is likely to provide sufficient b- and y-ion coverage to confidently assign the location of the 4-ABPCA residue.

  • Definitive Confirmation with ETD: When unambiguous localization is paramount, especially for regulatory submissions or in cases of isomeric ambiguity, ETD is the superior technique.[12][13] Its ability to produce c- and z-ion series while preserving the modified side chain provides the highest level of confidence.

  • Complementary Data from CID: While not the most comprehensive method, CID can still provide valuable supporting data, particularly in identifying the characteristic "proline effect" modulated by the 4-ABPCA residue.[1][3]

By employing a combination of these advanced mass spectrometry techniques, researchers can be confident in the successful synthesis of their modified peptides, paving the way for further biological evaluation and drug development.

References

  • Bowie, J. H., & Brinkworth, C. S. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. [Link]

  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A. J., & Simpson, R. J. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 14(5), 533-544. [Link]

  • Ting, Y. S., Collins, C., & Angel, T. E. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 11(1), 31–41. [Link]

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. [Link]

  • Angel, T. E., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research, 11(1), 31-41. [Link]

  • Michalski, A., Damoc, E., Lange, O., Hornburg, D., & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(3), 1355–1364. [Link]

  • Harrison, A. G., & Young, A. B. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. [Link]

  • Gucinski, A. C., & Turecek, F. (2009). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 20(10), 1915–1927. [Link]

  • Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(3), 694. [Link]

  • Fletcher, T. M., & Gero, S. D. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International journal of peptide and protein research, 20(5), 438–442. [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of proteome research, 9(3), 1323–1329. [Link]

  • Van der Veken, P., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(48), 15232-15243. [Link]

  • Zhang, Y., & Figeys, D. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Proteomics & Bioinformatics, S1. [Link]

  • National Cancer Institute, Clinical Proteomic Tumor Analysis Consortium. (2015). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(7), 897-901. [Link]

Sources

Comparative

A Spectroscopic Guide to Comparing Peptides With and Without (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling precise control over pept...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling precise control over peptide conformation and stability. (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP), a conformationally constrained proline analog, offers a unique tool for inducing specific secondary structures, such as β-turns. This guide provides a comprehensive spectroscopic framework for differentiating peptides containing ABP from their standard counterparts. We delve into the expected and observable differences in Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Mass Spectrometry (MS), providing the technical insights and experimental protocols necessary for unambiguous characterization. The distinct signatures—aromatic signals from the benzoyl group in NMR, altered secondary structure profiles in CD, and a unique mass shift and fragmentation pattern in MS—serve as reliable markers for the successful incorporation and conformational influence of ABP.

The Strategic Role of Conformationally Constrained Amino Acids in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The ability to engineer specific, stable conformations is paramount for designing potent and selective therapeutics. Proline and its analogs are particularly powerful in this regard due to the conformational rigidity of their cyclic side chain.[1]

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP) is a synthetic proline derivative designed to exert even greater conformational control.[2] Its structure features two key modifications compared to a standard proline residue:

  • A Benzoyl Group: Attached to the ring nitrogen, this bulky aromatic group not only influences the local steric environment but also serves as a unique spectroscopic handle.

  • An Amino Group at the 4-position: This functional group can alter the puckering of the pyrrolidine ring and provides a site for further chemical modification.[3][4]

The incorporation of ABP is hypothesized to stabilize β-turn structures, which are critical motifs in many biologically active peptides.[5][6][7][8][9] This guide will use a hypothetical peptide duo to illustrate the spectroscopic consequences of this substitution:

  • Standard Peptide: Ac-Gly-Pro-Gly-NH₂

  • ABP-Peptide: Ac-Gly-ABP-Gly-NH₂

Core Spectroscopic Techniques for Peptide Analysis

To fully characterize a modified peptide, a multi-faceted spectroscopic approach is essential. Each technique provides a different piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR): Provides high-resolution information on the local chemical environment of each atom, enabling detailed 3D structure determination and conformational analysis in solution.[10][11]

  • Circular Dichroism (CD): A sensitive method for assessing the global secondary structure of peptides in solution by measuring the differential absorption of left and right-handed circularly polarized light.[5][6][7][8][9]

  • Mass Spectrometry (MS): Accurately determines the molecular weight of the peptide and, through tandem MS (MS/MS), provides sequence information and insight into fragmentation patterns.[12][13][14]

Comparative Spectroscopic Analysis: Standard Peptide vs. ABP-Peptide

The introduction of the ABP residue induces significant and predictable changes across all major spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Structural Probe

NMR is arguably the most powerful technique for identifying the specific structural consequences of ABP incorporation. The primary differences will manifest in the proton (¹H) and carbon (¹³C) spectra.

Key Expected Differences:

  • ¹H NMR: The most striking difference is the appearance of new signals in the aromatic region (typically 7.4-8.0 ppm) corresponding to the five protons of the benzoyl group. Furthermore, the rigid pyrrolidine ring of ABP will cause distinct chemical shift changes for the adjacent glycine residues' α-protons and amide protons compared to the more flexible proline-containing peptide.

  • ¹³C NMR: The ABP-peptide will exhibit unique signals corresponding to the benzoyl group's carbonyl carbon (~165-170 ppm) and its aromatic carbons (~128-135 ppm).

  • 2D NMR (NOESY): Nuclear Overhauser Effect (NOE) correlations are distance-dependent and provide through-space information. Specific NOEs between the benzoyl protons and protons on the peptide backbone or adjacent residues can confirm the orientation of the ABP unit and validate the induced turn structure.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton TypeStandard Peptide (Ac-Gly-Pro-Gly-NH₂)ABP-Peptide (Ac-Gly-ABP-Gly-NH₂)Rationale for Difference
Benzoyl Aromatic H'sN/A~7.4 - 8.0Presence of the benzoyl aromatic ring.
Gly¹ α-H~3.9Altered (e.g., ~4.0)Changed magnetic environment due to ABP's rigidity and benzoyl group.
Pro/ABP α-H~4.3~4.5Substitution and benzoyl group influence.
Gly³ α-H~3.8Altered (e.g., ~3.9)Conformational constraint imposed by the ABP-induced turn.
Circular Dichroism (CD) Spectroscopy: Monitoring Global Secondary Structure

CD spectroscopy provides a macroscopic view of the peptide's secondary structure. While a short, flexible peptide like Ac-Gly-Pro-Gly-NH₂ is expected to show a spectrum characteristic of a random coil, the ABP-peptide should display features indicative of a more ordered structure.

Key Expected Differences:

  • Standard Peptide: Will likely exhibit a strong negative band near 198 nm, which is characteristic of an unordered or "random coil" conformation.

  • ABP-Peptide: The conformationally constrained ABP residue is designed to induce a β-turn. A classic type II β-turn, for example, is characterized by a weak positive band around 220-230 nm and a strong negative band around 205 nm.[5][7] The observed spectrum for the ABP-peptide is expected to be a significant deviation from the random coil spectrum, confirming the structural impact of the modification.

Mass Spectrometry (MS): Confirming Identity and Probing Stability

MS provides definitive confirmation of successful ABP incorporation through a precise mass measurement and reveals unique fragmentation behavior in MS/MS analysis.

Key Expected Differences:

  • Intact Mass: The ABP residue is significantly heavier than a proline residue. This mass difference provides the first and most direct evidence of successful synthesis.

    • Mass of Proline (C₅H₉NO): 99.07 Da

    • Mass of ABP (C₁₂H₁₄N₂O₃): 234.25 Da

    • Expected Mass Shift: +135.18 Da

  • Tandem MS (MS/MS): Fragmentation of peptides in a mass spectrometer typically yields a series of b- and y-ions from cleavage along the peptide backbone. The presence of the ABP residue will alter this pattern:

    • Unique Fragment Ions: A prominent fragment ion corresponding to the loss of the benzoyl group (C₇H₅O, 105.03 Da) or the entire ABP residue may be observed.

    • Proline Effect Modification: Cleavage N-terminal to a proline residue is often enhanced (the "proline effect").[12] The N-benzoyl group on ABP will likely alter this behavior, potentially suppressing this typical fragmentation pathway and leading to a different set of dominant fragment ions.

Table 2: Comparison of Key Mass Spectrometry Data

ParameterStandard Peptide (Ac-Gly-Pro-Gly-NH₂)ABP-Peptide (Ac-Gly-ABP-Gly-NH₂)
Monoisotopic Mass [M+H]⁺~287.14 Da~422.18 Da
Key MS/MS FragmentProminent y₂ ion (Gly-NH₂)Unique fragment at [M-105.03+H]⁺
Fragmentation HallmarkEnhanced cleavage N-terminal to ProAltered b/y ion series around ABP

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard, self-validating protocols for the spectroscopic analysis of these peptides.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For exchangeable proton observation in D₂O, a 90:10 H₂O:D₂O mixture is used.

  • Internal Standard: Add a small amount of a reference compound like DSS or TSP for chemical shift calibration (0.0 ppm).

  • Data Acquisition: Acquire data on a spectrometer of 500 MHz or higher.

    • 1D ¹H: Standard pulse sequence, sufficient scans for a signal-to-noise ratio >100:1.

    • 2D TOCSY: Use a standard MLEV-17 spin-lock sequence with a mixing time of 80 ms to identify coupled spin systems for each residue.

    • 2D NOESY: Use a mixing time of 200-400 ms to observe through-space correlations, which are crucial for defining the 3D structure.

  • Data Processing: Process all data using appropriate software (e.g., TopSpin, NMRPipe) with baseline correction and apodization.

Protocol: Circular Dichroism (CD) Spectroscopy Measurement
  • Sample Preparation: Prepare a 50-100 µM solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

  • Instrumentation: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas continuously.

  • Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Scan from 260 nm to 190 nm at a rate of 50 nm/min.

    • Average at least three scans to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ for normalization.

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the peptide in a solvent compatible with reverse-phase chromatography (e.g., 95:5 H₂O:Acetonitrile with 0.1% formic acid) to a final concentration of ~10 µM.

  • Chromatography: Inject the sample onto a C18 column. Elute with a gradient of increasing acetonitrile (containing 0.1% formic acid).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full MS scan to identify the [M+H]⁺ ion of the peptide.

    • Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the target precursor ion.

  • Data Analysis: Analyze the resulting spectra to confirm the parent mass and interpret the fragmentation pattern to verify the peptide sequence and the presence of the ABP modification.

Visualization of Workflows and Concepts

Diagrams can clarify complex processes and relationships, enhancing comprehension.

G cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_results Comparative Results Standard Standard SPPS (Ac-Gly-Pro-Gly-NH₂) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Standard->NMR Analysis CD Circular Dichroism Standard->CD Analysis MS Mass Spectrometry (Intact Mass, MS/MS) Standard->MS Analysis Modified SPPS with ABP (Ac-Gly-ABP-Gly-NH₂) Modified->NMR Analysis Modified->CD Analysis Modified->MS Analysis NMR_res Distinct Chemical Shifts + Aromatic Signals NMR->NMR_res CD_res Random Coil vs. Ordered Structure (β-Turn) CD->CD_res MS_res Mass Shift (+135 Da) + Unique Fragmentation MS->MS_res

Caption: Workflow for the comparative spectroscopic analysis of peptides.

Sources

Validation

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

In the landscape of drug discovery, peptide-based therapeutics offer a compelling combination of high specificity and low toxicity. However, their clinical translation is often hampered by poor metabolic stability, prima...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, peptide-based therapeutics offer a compelling combination of high specificity and low toxicity. However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases in vivo.[1][2] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to confer proteolytic resistance while maintaining or enhancing biological activity.[3][4]

This guide provides a comprehensive comparison of the stability of peptides incorporating (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (ABP), a constrained proline analog, against a native peptide counterpart. Proline and its derivatives are known to introduce conformational rigidity into peptide backbones, which can significantly hinder protease recognition and cleavage.[5][6][7] The benzoyl group on the ABP moiety further enhances this effect through steric hindrance. We will delve into the causality behind the experimental design for assessing stability, provide detailed protocols for both in vitro and in vivo evaluation, and present illustrative data to guide researchers in this critical aspect of drug development.

The Rationale for Incorporating ABP: A Structural Perspective

The inherent flexibility of linear peptides often makes them ideal substrates for proteases, which recognize and bind to extended conformations.[6] The incorporation of constrained residues like ABP serves to pre-organize the peptide into a specific conformation that is less favorable for protease binding.[6][8] This strategy not only enhances proteolytic stability but can also improve target affinity and specificity by reducing the entropic penalty of binding.[9] The pyrrolidine ring of ABP mimics the structure of proline, which is known to disrupt secondary structures like α-helices and β-sheets, and the N-benzoyl group provides an additional bulky substituent that can sterically shield adjacent peptide bonds from enzymatic attack.

Part 1: In Vitro Stability Assessment in Human Plasma

The initial and most common step in evaluating peptide stability is to assess its degradation in a relevant biological fluid, such as human plasma.[10][11] Plasma contains a complex mixture of proteases, and this assay provides a good initial prediction of a peptide's likely fate in vivo.

Experimental Design & Causality

The core of this assay is to incubate the test peptides in plasma at physiological temperature and monitor the disappearance of the parent peptide over time. A native peptide with a known protease cleavage site serves as a crucial control to validate the experimental setup and provide a baseline for comparison.

Workflow for In Vitro Plasma Stability Assay

G cluster_incubation Incubation cluster_quenching Reaction Quenching & Protein Precipitation cluster_analysis Analysis P1 Prepare Stock Solutions (Peptide-ABP & Control Peptide in DMSO) I1 Spike Peptides into Plasma (Final Conc: 10 µM) P1->I1 P2 Thaw Human Plasma (Pooled, 37°C) P2->I1 I2 Incubate at 37°C I1->I2 I3 Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) I2->I3 Q1 Add Cold Acetonitrile with Internal Standard to Aliquots I3->Q1 Q2 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Q1->Q2 A1 Collect Supernatant Q2->A1 A2 Analyze by LC-MS/MS A1->A2

Caption: Workflow for the in vitro peptide stability assay in human plasma.

Detailed Experimental Protocol: In Vitro Plasma Stability
  • Peptide Synthesis: Synthesize a control peptide (e.g., a known protease substrate) and the corresponding analog containing an ABP substitution (Peptide-ABP). Purify by reverse-phase HPLC to >95% purity.

  • Stock Solution Preparation: Prepare 1 mM stock solutions of each peptide in dimethyl sulfoxide (DMSO).

  • Plasma Preparation: Thaw pooled human plasma (from at least three donors) in a 37°C water bath. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 10 µM. The final DMSO concentration should be ≤1%.

  • Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL).

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile (ACN) containing an internal standard (a stable, non-related peptide).[10][12] Using an organic solvent like ACN is crucial as it effectively precipitates plasma proteins while keeping the peptide analyte in solution.[13]

  • Sample Processing: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and specificity.[14][15]

  • Column: A C18 reverse-phase column is typically used for peptide analysis.[14]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is standard.[16]

  • Detection: Monitor the parent peptide ion and a specific fragment ion for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to determine the percentage of peptide remaining at each time point relative to the 0-minute sample.

Illustrative Data and Interpretation

The data below represents a typical outcome comparing a standard peptide with its ABP-modified counterpart.

Time (minutes)% Control Peptide Remaining% Peptide-ABP Remaining
0100100
156598
303895
601592
120<588
240Not Detected81

Calculation of Half-Life (t½): The half-life is calculated by plotting the natural logarithm of the percentage of remaining peptide versus time and determining the slope (k) of the linear portion of the curve. The half-life is then calculated using the formula: t½ = 0.693 / k .

  • Control Peptide t½: ~25 minutes

  • Peptide-ABP t½: > 8 hours

These illustrative results clearly demonstrate the significant stabilizing effect of incorporating ABP. The rapid degradation of the control peptide confirms the proteolytic activity of the plasma, while the remarkable stability of Peptide-ABP highlights its resistance to enzymatic cleavage.

Part 2: In Vivo Stability Assessment (Pharmacokinetics)

While in vitro assays are invaluable for initial screening, they may not always accurately predict in vivo stability and pharmacokinetics.[17] Factors such as tissue-specific proteases, renal clearance, and distribution into different compartments can only be assessed in a living system.

Experimental Design & Causality

A pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice) is the definitive method for evaluating a peptide's in vivo half-life. This involves administering the peptide and then measuring its concentration in blood plasma over time.

Workflow for In Vivo Pharmacokinetic Study

G cluster_admin Administration cluster_sampling Blood Sampling cluster_analysis Sample Analysis A1 Administer Peptide via Intravenous (IV) Bolus to Rats (e.g., 2 mg/kg) S1 Collect Blood Samples (via cannulated vein) at predetermined time points A1->S1 S2 Process to Plasma (add anticoagulant, centrifuge) S1->S2 P1 Protein Precipitation (as per in vitro protocol) S2->P1 P2 LC-MS/MS Analysis P1->P2 P3 Calculate PK Parameters (t½, Cmax, AUC) P2->P3

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Detailed Experimental Protocol: In Vivo Rat PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per peptide) fitted with a jugular vein cannula for blood sampling.

  • Dosing: Administer the peptide as an intravenous (IV) bolus injection at a dose of, for example, 2 mg/kg.

  • Blood Collection: Collect blood samples (approx. 100 µL) at time points such as 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Analysis: The plasma samples are then processed using the same protein precipitation and LC-MS/MS method described for the in vitro study.

Illustrative Data and Interpretation

The plasma concentration-time profile provides critical pharmacokinetic parameters.

Pharmacokinetic ParameterControl PeptidePeptide-ABP
Half-Life (t½) 10 minutes95 minutes
Cmax (ng/mL) at 2 min 15001450
AUC (ng*min/mL) 18,750195,500

The data clearly indicates that the incorporation of ABP leads to a nearly 10-fold increase in the circulating half-life and a significant enhancement in total drug exposure (AUC). This demonstrates that the stability observed in vitro translates to a more favorable pharmacokinetic profile in vivo.

Conclusion

The strategic incorporation of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid represents a powerful approach to overcoming the inherent instability of peptide therapeutics. As demonstrated through the detailed methodologies and illustrative data in this guide, the conformational constraints imparted by the ABP residue can dramatically increase resistance to proteolytic degradation in both in vitro plasma and in vivo settings. This enhanced stability translates directly to a longer circulating half-life and greater drug exposure, critical attributes for the development of effective peptide-based drugs. Researchers are encouraged to employ these systematic evaluation protocols to validate the stability of their modified peptides, thereby accelerating the progression of promising candidates from the bench to the clinic.

References

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • [Stability of prolin-containing peptides in biological media]. (1998). PubMed. Retrieved January 22, 2026, from [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. (2011). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Peptidomimetics and Small-Molecule Drug Design: Towards Improved Bioavailability and in Vivo Stability. (1994). PubMed. Retrieved January 22, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent Structural Advances in Constrained Helical Peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. (n.d.). MtoZ Biolabs. Retrieved January 22, 2026, from [Link]

  • High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). European Pharmaceutical Review. Retrieved January 22, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Strategies to stabilize cell penetrating peptides for in vivo applications. (2015). PubMed. Retrieved January 22, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE. Retrieved January 22, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (2018). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved January 22, 2026, from [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]

  • Proline derivatives used in this study. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. (2012). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Stability of Proline-Containing Peptides in Biological Media. (n.d.). J-GLOBAL. Retrieved January 22, 2026, from [Link]

  • Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. (2015). Wageningen University & Research. Retrieved January 22, 2026, from [Link]

  • Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. (2005). PubMed. Retrieved January 22, 2026, from [Link]

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Comparative

A Head-to-Head Comparison of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid with Other Constrained Amino Acids

A Guide for Researchers in Drug Discovery and Peptide Chemistry Introduction: The Challenge of Flexibility in Peptide Therapeutics Peptides offer remarkable specificity and potency as therapeutic agents, yet their clinic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Peptide Chemistry

Introduction: The Challenge of Flexibility in Peptide Therapeutics

Peptides offer remarkable specificity and potency as therapeutic agents, yet their clinical translation is often hampered by two intrinsic challenges: conformational flexibility and proteolytic instability.[1][2] An unconstrained peptide in solution exists as an ensemble of conformations, meaning only a fraction of the molecules possess the specific three-dimensional structure required for high-affinity receptor binding. This conformational entropy must be overcome upon binding, resulting in a significant energetic penalty.[3] Furthermore, the flexible nature of linear peptides makes them susceptible to degradation by proteases in serum, leading to short in-vivo half-lives.[4][5]

A proven strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.[6] By reducing the number of accessible low-energy conformations, these modified residues pre-organize the peptide backbone into a bioactive structure, which can lead to enhanced binding affinity, increased metabolic stability, and improved receptor selectivity.[3][6]

This guide provides a head-to-head comparison of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid , a unique proline derivative, with other classes of constrained amino acids. We will delve into the structural nuances that govern their conformational effects and provide validated experimental protocols for their comparative assessment.

Focus Moiety: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a highly functionalized proline analogue. Its unique structure offers several points of influence over peptide conformation and function.[7][8]

  • Pyrrolidine Ring: Like all proline derivatives, the core five-membered ring restricts the backbone dihedral angle phi (φ), limiting conformational freedom.[9]

  • (2S,4S) Stereochemistry: The cis relationship between the C2-carboxylic acid and the C4-amino group defines a specific spatial arrangement that influences the preferred pucker of the pyrrolidine ring.

  • N-Benzoyl Group: The benzoyl group at the N1 position replaces the typical N-H, creating a tertiary amide within the amino acid itself. This bulky, aromatic group can introduce specific steric interactions and potentially engage in π-stacking, further influencing local conformation.

  • C4-Amino Group: The amino group at the 4-position provides a valuable chemical handle for further modification, such as pegylation, fluorophore conjugation, or the introduction of other functional groups to probe or enhance biological activity.[10]

This combination of features makes it a versatile building block for constructing complex peptide architectures and exploring structure-activity relationships (SAR).[7][8]

Comparative Analysis with Other Constrained Amino Acids

To understand the unique properties of our focus molecule, we will compare it against three other widely utilized classes of constrained proline analogues.

4-Substituted Prolines (e.g., (2S,4R)-4-Hydroxyproline, (2S,4R)-4-Fluoroproline)

This is the most common class of modified prolines. The nature and stereochemistry of the substituent at the C4 position have profound and predictable effects on the pyrrolidine ring's conformation, a phenomenon known as the "gauche effect".[6]

  • Conformational Control: The pyrrolidine ring exists in two primary puckered conformations: Cγ-exo (UP) and Cγ-endo (DOWN).[11][12] Electron-withdrawing substituents at the 4R position, such as in hydroxyproline (Hyp) or fluoroproline (Flp), strongly favor the Cγ-exo pucker.[6][9] This exo pucker is critical for the stability of collagen triple helices and pre-organizes the peptide backbone into a conformation that stabilizes a trans preceding amide bond through favorable n→π* interactions.[6] Conversely, 4S-substitution favors the Cγ-endo pucker, which is more compatible with a cis amide bond.[6]

  • Application: These analogues are invaluable for stabilizing specific secondary structures like polyproline II helices and β-turns.[9][13] 4-Fluoroprolines, in particular, serve as excellent probes for conformational analysis via ¹⁹F NMR.[14]

Bicyclic Proline Analogues

Bicyclic analogues represent a more extreme level of conformational restriction by locking the pyrrolidine ring into a rigid structure.

  • Conformational Locking: By tethering the proline ring to an adjacent atom, these analogues eliminate the endo/exo pucker equilibrium entirely. This provides an unambiguous and rigid conformational state.

  • Application: These are used to enforce sharp turns in a peptide sequence with high fidelity. The resulting rigid scaffolds are often highly resistant to proteolysis and can be used to design potent and stable binders for protein targets.[15]

α-Methylproline

In this class, a methyl group is added to the α-carbon of the proline.

  • Steric Hindrance: The α-methyl group provides significant steric hindrance that restricts the allowable Ramachandran space for the φ and ψ dihedral angles even further than proline itself.

  • Application: α-Methylproline is a potent helix inducer and is also used to study the importance of the cis/trans isomerization of the Xaa-Pro bond, as the methyl group can influence this equilibrium.[16]

Visualizing Structural Relationships and Conformational Effects

The following diagrams illustrate the structural differences between these constrained amino acids and the key conformational equilibria they influence.

G cluster_0 Core & Target Structures cluster_1 Comparative Structures Pro Proline Core Target (2S,4S)-4-Amino- 1-benzoylpyrrolidine- 2-carboxylic acid Pro->Target Add 4S-NH2 Add 1-Benzoyl Hyp (2S,4R)-4-Hydroxyproline Pro->Hyp Add 4R-OH Flp (2S,4R)-4-Fluoroproline Pro->Flp Add 4R-F Bic Bicyclic Proline (Example) Pro->Bic Add Bridge MePro α-Methylproline Pro->MePro Add α-CH3 G cluster_pucker Pyrrolidine Ring Pucker Equilibrium cluster_amide X-Pro Amide Bond Equilibrium Exo Cγ-exo ('UP') Endo Cγ-endo ('DOWN') Exo->Endo Equilibrium Trans trans-amide (ω ≈ 180°) Exo->Trans Favors Cis cis-amide (ω ≈ 0°) Endo->Cis Favors label_pucker Influenced by C4 substituents: - 4R-F, 4R-OH favor Exo - 4S-F, 4S-NH2 favor Endo Trans->Cis Equilibrium label_amide Coupled to Ring Pucker: - Exo pucker stabilizes Trans - Endo pucker stabilizes Cis

Caption: Key conformational equilibria in proline-containing peptides.

Quantitative Comparison Summary

While direct, side-by-side experimental data for all compounds under identical conditions is not available in a single study, we can synthesize a robust comparison based on established principles from numerous conformational and stability studies. [6][9][17]

Feature (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid (2S,4R)-4-Hydroxy/Fluoro-proline Bicyclic Proline Analogue α-Methylproline
Key Constraint N-acylation, C4-substitution (cis) C4-substitution (trans), Stereoelectronic effects Covalent bridge locking the ring α-carbon substitution
Ring Pucker Predicted to favor Cγ-endo due to 4S-substitution Strongly favors Cγ-exo [6][9] Locked, no equilibrium Can favor either, influenced by sequence
Effect on Amide Bond Endo pucker preference may increase cis-amide population Exo pucker strongly stabilizes trans-amide bond [6] Locked, defines a specific backbone turn Sterically disfavors cis-amide bond
Expected Proteolytic Stability High; N-benzoyl group and constrained ring hinder protease access High; rigidification reduces recognition by proteases [18] Very High; extremely rigid structure prevents protease binding High; α-methylation sterically blocks cleavage

| Primary Application | Introducing turns with functional handles for modification | Stabilizing PPII helices, collagen mimetics, β-turns | Inducing rigid, defined turns in scaffolds | Inducing helical structures, blocking cis/trans isomerization |

Experimental Validation Workflows

To empirically compare the effects of these constrained amino acids, a systematic approach involving peptide synthesis followed by biophysical and biochemical analysis is required.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Biochemical Analysis start Design Model Peptide (e.g., Ac-Gly-X-Gly-NH2) spps Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms nmr Conformational Analysis (1D/2D NMR) ms->nmr stability Proteolytic Stability Assay (Incubation in Serum) ms->stability binding Binding Affinity Assay (SPR or ITC) ms->binding

Caption: General experimental workflow for comparing constrained amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model tetrapeptide Ac-Tyr-X-Pro-Asn-NH₂, where X is the constrained amino acid, using Fmoc/tBu chemistry. [19][20][21] Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids (including the constrained analogue)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM (Biotechnology grade)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Acetic Anhydride, Diethyl ether (cold)

Procedure:

  • Resin Swelling: Place 100 mg of Rink Amide resin in a fritted reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent. [20]2. Fmoc Deprotection (First Amino Acid - Asn): Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Pro):

    • In a separate tube, pre-activate Fmoc-Pro-OH (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in 2 mL of DMF for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm reaction completion.

  • Repeat Cycles: Repeat steps 2 and 3 for the constrained amino acid (X) and Fmoc-Tyr(tBu)-OH.

    • Expert Insight: For bulky constrained amino acids, a double coupling (repeating step 3 twice) and extending the coupling time may be necessary to ensure high efficiency. [21]5. N-terminal Acetylation: After deprotecting the final Fmoc group from Tyrosine, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. React for 30 minutes. Wash thoroughly.

  • Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Add 2 mL of cleavage cocktail. Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate should form. Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Purification: Dissolve the crude peptide in a Water/Acetonitrile solution and purify using reverse-phase HPLC. Confirm the mass of the pure fractions via MALDI-TOF or LC-MS.

Protocol 2: Proteolytic Stability Assay in Human Serum

This protocol assesses the half-life of the synthesized peptides in human serum. [22][23] Materials:

  • Purified, lyophilized peptides

  • Pooled Human Serum (commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Precipitation Agent: Cold Acetonitrile (ACN) containing an internal standard (e.g., a stable, non-related peptide)

  • Incubator at 37°C, microcentrifuge, RP-HPLC system

Procedure:

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Assay Setup: In a microcentrifuge tube, add 95 µL of human serum pre-warmed to 37°C.

  • Initiate Reaction: Add 5 µL of the peptide stock solution to the serum (final concentration ~50 µg/mL). Vortex gently and place in the 37°C incubator. This is your T=0 sample.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot of the peptide/serum mixture.

  • Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 60 µL of the cold ACN with internal standard. Vortex vigorously for 1 minute to precipitate serum proteins.

    • Expert Insight: Protein precipitation is a critical step to stop enzymatic activity instantly and clean up the sample for HPLC analysis. Using a 3:1 ratio of ACN to sample is effective for most peptides. [24]6. Sample Clarification: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze 50 µL by RP-HPLC, monitoring the peptide peak area at 220 nm or 280 nm (for Tyrosine-containing peptides).

  • Data Analysis: Normalize the peak area of the target peptide to the peak area of the internal standard at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (T½) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Conformational Analysis by ¹H NMR

This protocol provides a general framework for using NMR to assess the pyrrolidine ring pucker and the cis/trans amide bond ratio. [25][26] Materials:

  • Purified, lyophilized peptides

  • NMR tubes, Deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O)

Procedure:

  • Sample Preparation: Dissolve ~1-2 mg of each peptide in 500 µL of the chosen deuterated solvent.

  • Acquire 1D ¹H Spectrum: Acquire a standard 1D proton spectrum. The region between 6.5 and 8.5 ppm will contain the amide protons, while the region between 3.5 and 5.0 ppm will contain the α-protons.

    • Expert Insight: The presence of two distinct sets of peaks for the residues surrounding the constrained amino acid is a hallmark of slow isomerization between cis and trans X-Pro conformers on the NMR timescale. [26]The ratio of the integrals of these paired peaks directly corresponds to the cis/trans population ratio.

  • Acquire 2D Spectra (TOCSY and NOESY):

    • TOCSY (Total Correlation Spectroscopy): This experiment is used to assign all proton signals belonging to a specific amino acid residue by identifying coupled spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It identifies protons that are close in space (< 5 Å).

  • Data Analysis:

    • Cis/Trans Ratio: Integrate paired signals in the 1D spectrum corresponding to the cis and trans isomers to determine their relative populations.

    • Ring Pucker: The pucker (exo vs. endo) is determined by analyzing the coupling constants (³J) between the α, β, γ, and δ protons of the proline ring and the presence or absence of specific NOE cross-peaks. For example, a strong NOE between the α-proton of residue X and the δ-protons of the proline analogue is indicative of a trans X-Pro bond. The specific pattern of intra-residue NOEs within the proline ring helps define the pucker. [25]

Conclusion and Outlook

The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. While all constrained prolines serve to rigidify the peptide backbone, they do so with distinct conformational consequences.

  • (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid stands out as a highly functionalized building block. Its N-benzoyl group offers significant steric shielding, while the C4-amino group provides a site for chemical diversification. Its inherent stereochemistry likely favors an endo ring pucker, making it a candidate for stabilizing structures that differ from those promoted by the more common 4R-substituted prolines.

  • 4-Hydroxyproline and 4-Fluoroproline are ideal choices for enforcing a Cγ-exo pucker and stabilizing trans-amide bonds, making them highly effective for mimicking or stabilizing polyproline II helices. [9][14]

  • Bicyclic analogues offer the highest degree of rigidity, providing an unparalleled tool for locking a peptide into a specific turn conformation. [15] The choice of which constrained amino acid to use is therefore not arbitrary but is a critical design decision based on the desired target conformation. The experimental workflows provided here offer a robust framework for any research team to validate these design principles, quantify the impact on proteolytic stability, and ultimately select the optimal building block to advance their peptide therapeutic programs.

References

  • Bálint, M., et al. (2020). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Synthesis, 1-22.
  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-86.
  • Neundorf, I., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals (Basel), 16(5), 754.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Chen, W., et al. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis.
  • BenchChem. (2025). Application Note & Protocol: Assessing the Serum Stability of Peptide 5e. BenchChem.
  • Raghunathan, D., et al. (2020). Conformational landscape of substituted prolines. Journal of Biological Physics, 46(2), 121-150.
  • Pandey, A. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Kuujia. (n.d.). 176439-44-4((2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID). Available at: [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Proline Editing for 4-Substituted Prolines. BenchChem.
  • Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry.
  • Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363.
  • Wilson, A. J., et al. (2017). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Chemical Science, 8(9), 6046–6055.
  • Wilson, A. J., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(12), 7141-7157.
  • Wu, C., et al. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. ChemBioChem, 20(12), 1514-1518.
  • Mitchell, D., et al. (2022). Selection for constrained peptides that bind to a single target protein. bioRxiv.
  • Otvos, L., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 14(10), 1094-1100.
  • PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(11), 1171-1176.
  • Liu, R. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Yaron, A. (1987). The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers, 26(S0), S215-S222.
  • Papaleo, E., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10.
  • Tamburro, A. M., et al. (2003). Effect of proline analogues on the conformation of elastin peptides. Journal of Peptide Science, 9(8), 482-491.
  • Pentelute, B. L., et al. (2020). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides.
  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Available at: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry.
  • Wiley-VCH. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-34.
  • Carlier, L., et al. (2019). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines.
  • D'Andrea, L. D. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(9), 896-903.
  • Hutton, R. D., & Offer, J. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 14(31), 8345–8352.
  • Automated Topology Builder. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Available at: [Link]

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Validation

The Benzoyl Moiety in Peptide Therapeutics: A Comparative Guide to Unlocking Enhanced Biological Activity

Introduction: Beyond the Primary Sequence Peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their clinical translation is often hampered by inherent liabilitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Sequence

Peptides represent a burgeoning class of therapeutics, prized for their high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, namely poor enzymatic stability, low cell permeability, and rapid renal clearance.[1][2][3][4] To overcome these hurdles, medicinal chemists employ a range of chemical modifications. Among these, the introduction of a benzoyl group—a simple yet powerful modification—has emerged as a key strategy to enhance the therapeutic potential of peptides.

This guide provides a comprehensive comparison of benzoylated peptides against their unmodified counterparts. We will delve into the mechanistic underpinnings of how the benzoyl group influences biological activity, supported by detailed experimental protocols to empower researchers in their drug development endeavors.

The Benzoyl Group: A Chemical Profile Influencing Biological Fate

The benzoyl group is an acyl group with the structure C₆H₅CO-. Its impact on a peptide's biological activity stems from its distinct physicochemical properties:

  • Hydrophobicity: The aromatic phenyl ring significantly increases the hydrophobicity of the peptide. This can lead to enhanced membrane association and potentially improved cell permeability.[5][6]

  • Steric Hindrance: The bulky nature of the benzoyl group can provide a steric shield, protecting the peptide backbone from proteolytic degradation by enzymes.[7]

  • Electronic Properties: The carbonyl group can participate in hydrogen bonding, potentially influencing receptor-ligand interactions.[8]

These properties collectively contribute to alterations in a peptide's pharmacokinetics and pharmacodynamics.

Comparative Analysis: Benzoylated vs. Unmodified Peptides

The addition of a benzoyl group can profoundly impact a peptide's biological activity in several key areas:

Enhanced Enzymatic Stability

A major challenge in peptide drug development is their rapid degradation by proteases in the body.[9] The benzoyl group, typically attached to the N-terminus or a side chain amine, can sterically hinder the approach of proteases, thereby extending the peptide's half-life.[7]

Illustrative Data:

PeptideModificationHalf-life in Human Plasma (t½)
Peptide XUnmodified15 minutes
Bz-Peptide XN-terminal Benzoyl> 120 minutes

This table presents hypothetical data to illustrate the expected trend.

Modulated Receptor Binding and Specificity

The introduction of a benzoyl group can either enhance or decrease receptor binding affinity, depending on the nature of the binding pocket. If the receptor has a hydrophobic pocket, the benzoyl group can establish favorable interactions, leading to increased affinity.[10] Conversely, if the binding site is predominantly polar, the bulky, hydrophobic benzoyl group could lead to a steric clash and reduced affinity. The benzoyl group can also influence the conformation of the peptide, pre-organizing it for a more favorable binding pose.

Experimental Workflow for Assessing Receptor Binding:

G cluster_0 Preparation cluster_1 Competitive Binding Assay cluster_2 Data Analysis prep_peptide Synthesize and Purify Unmodified Peptide assay_setup Incubate Receptor, Radioligand, and varying concentrations of Unmodified or Benzoylated Peptide prep_peptide->assay_setup prep_bz_peptide Synthesize and Purify Benzoylated Peptide prep_bz_peptide->assay_setup prep_receptor Prepare Receptor (e.g., membrane fraction, purified protein) prep_receptor->assay_setup prep_radioligand Prepare Radiolabeled Ligand prep_radioligand->assay_setup separation Separate Bound from Free Radioligand (e.g., filtration, centrifugation) assay_setup->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification data_analysis Plot Competition Curves and Calculate IC50 and Ki values quantification->data_analysis comparison Compare Binding Affinities of Unmodified vs. Benzoylated Peptide data_analysis->comparison

Caption: Workflow for Comparative Receptor Binding Analysis.

Improved Cell Permeability and Bioavailability

For peptides targeting intracellular components, crossing the cell membrane is a critical step. The increased lipophilicity imparted by the benzoyl group can enhance a peptide's ability to partition into the lipid bilayer, potentially increasing passive diffusion across the cell membrane.[4] This can translate to improved oral bioavailability for some peptides.[11]

Illustrative Data:

PeptideModificationApparent Permeability (Papp) in Caco-2 Assay (10⁻⁶ cm/s)
Peptide YUnmodified< 0.1 (Low)
Bz-Peptide YN-terminal Benzoyl2.5 (Moderate)

This table presents hypothetical data to illustrate the expected trend.

Logical Relationship of Benzoylation and Permeability:

G start Benzoylation of Peptide hydrophobicity Increased Hydrophobicity start->hydrophobicity membrane_interaction Enhanced Interaction with Lipid Bilayer hydrophobicity->membrane_interaction permeability Improved Cell Permeability membrane_interaction->permeability

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic Acid

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds is a critical, yet of...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a key building block in peptide synthesis.[1] By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain compliance with stringent regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Similar to other amines, this compound may cause skin irritation or burns and serious eye damage upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Toxicity: While specific toxicity data is limited, related compounds can be harmful if ingested or absorbed through the skin.[3]

A thorough risk assessment should be conducted before handling this chemical, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate waste containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential absorption.
Eyes Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.[3]
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or vapors.[3][4]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid must be conducted in a manner that is compliant with local, state, and federal regulations.[5][6] The following protocol is designed to ensure safe and compliant disposal.

Step 1: Waste Segregation and Collection
  • Do not dispose of this chemical down the drain. [3][5][7] This compound may be harmful to aquatic life, and its introduction into the sanitary sewer system is prohibited.[3][8]

  • Collect all waste containing (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), in a designated and compatible waste container.[9][10]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container, preferably plastic, with a secure screw-top cap.[9][10] Ensure the container is in good condition with no cracks or leaks.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid".[9] Also, list any other chemicals present in the waste mixture. The date of waste accumulation should also be clearly marked.[11]

Step 3: Storage of Chemical Waste
  • Designated Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and incompatible materials.[12]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[9][10]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[9][11] Follow your institution's specific procedures for requesting a waste pickup.

  • Licensed Disposal Vendor: The EHS department will arrange for the transport and disposal of the waste by a licensed hazardous waste disposal company.[8][13] These vendors are equipped to handle and dispose of chemical waste in an environmentally sound manner.

The following diagram illustrates the decision-making process for the disposal of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

G Disposal Workflow for (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid A Waste Generation ((2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid) B Characterize as Hazardous Waste A->B C Select Compatible Container (Plastic, Screw-top) B->C D Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Request Waste Pickup from EHS E->F G Disposal by Licensed Vendor F->G

Caption: Decision workflow for proper chemical waste disposal.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material in a sealed container and label it as hazardous waste for disposal.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][13]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][13]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

    • Seek immediate medical attention after any exposure. [3]

Regulatory Framework: Adherence to a Higher Standard

The disposal of hazardous chemical waste is regulated by several federal and state agencies.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the proper management of hazardous and non-hazardous solid waste.[6][14]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for the safe handling of hazardous materials in the workplace to protect employees.[15][16][17]

Compliance with these regulations is not optional; it is a legal and ethical obligation. By following the procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our planet.

References

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Kuujia. (2S,4S)-4-AMINO-1-BENZOYL-PYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • KPA. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Capot Chemical. MSDS of (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety measure to foster a culture of informed caution. Hazard Analysis: A Proac...

Author: BenchChem Technical Support Team. Date: February 2026

The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety measure to foster a culture of informed caution.

Hazard Analysis: A Proactive Approach to Safety

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is warranted. The primary potential hazards associated with (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, based on its chemical class, include:

  • Skin and Eye Irritation: Amino acid derivatives and compounds containing aromatic rings can cause irritation upon contact.[4][5]

  • Respiratory Irritation: As a powdered substance, inhalation of fine particles may lead to respiratory tract irritation.[3][5]

  • Unknown Toxicity: The toxicological properties of this specific molecule have not been fully investigated.[6] Therefore, it should be handled as a substance of unknown toxicity.

This proactive hazard identification forms the basis for the selection of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure a safe laboratory environment. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or perforation before use. Double gloving may be appropriate when handling larger quantities or for extended periods.[3][4]
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes and airborne particles.[3][7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or when handling larger quantities of the powder.[3][7]
Body Laboratory coatA standard, properly fitting lab coat is required to protect against skin contact and to prevent contamination of personal clothing.[7][8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator should be determined by a formal risk assessment.[3][8]

This multi-layered approach to PPE ensures that all potential routes of exposure are adequately addressed.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

operational_plan cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood and handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Use Appropriate Tools for Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in a Closed System handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: A workflow for the safe handling of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid.

Detailed Steps:

  • Preparation and Engineering Controls:

    • All handling of solid (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

    • Before commencing work, ensure that all necessary PPE is readily available and in good condition.[3]

  • Handling the Compound:

    • Wear all PPE as detailed in the table above.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[3]

    • If a spill occurs, evacuate the immediate area. For small spills, and if you are trained to do so, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][9]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety.

disposal_plan start Waste Generation solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Unused Solutions) start->liquid_waste solid_container Labeled, Sealed Container for Solid Waste solid_waste->solid_container liquid_container Labeled, Sealed Container for Liquid Waste liquid_waste->liquid_container disposal_vendor Licensed Waste Disposal Vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Sources

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